Z-Ala-his-ome
Description
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Structure
3D Structure
Properties
Molecular Formula |
C18H22N4O5 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl (2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C18H22N4O5/c1-12(21-18(25)27-10-13-6-4-3-5-7-13)16(23)22-15(17(24)26-2)8-14-9-19-11-20-14/h3-7,9,11-12,15H,8,10H2,1-2H3,(H,19,20)(H,21,25)(H,22,23)/t12-,15-/m0/s1 |
InChI Key |
FPMLCYUEXWDCDX-WFASDCNBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
sequence |
AH |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Characterization & Application Guide: Z-Ala-His-OMe
[1]
Executive Summary
Z-Ala-His-OMe (N-benzyloxycarbonyl-L-alanyl-L-histidine methyl ester) is a protected dipeptide derivative widely utilized as a model substrate in enzymatic kinetics (specifically for serine proteases and esterases) and as a pivotal intermediate in peptide fragment condensation.[1][2][3] Its structural architecture combines the lipophilic Z-protecting group, the catalytically active imidazole side chain of histidine, and a C-terminal methyl ester.
This guide provides a rigorous technical analysis of its physicochemical properties, synthesis pathways, and application protocols, designed for researchers requiring high-fidelity data for assay development and chemical synthesis.
Molecular Architecture & Physicochemical Profile[5]
Identity & Constants
| Property | Detail |
| Chemical Name | N-benzyloxycarbonyl-L-alanyl-L-histidine methyl ester |
| CAS Registry Number | 32303-82-5 |
| Molecular Formula | |
| Molecular Weight | 374.39 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol.[1][4] Sparingly soluble in water (unless protonated at pH < 6). |
| pKa (Imidazole) | ~6.0 – 6.5 (Microenvironment dependent) |
| Storage | -20°C, desiccated (Hygroscopic nature requires strict moisture control) |
Structural Functional Analysis
-
N-Terminal Z-Group (Cbz): The benzyloxycarbonyl group confers significant hydrophobicity, enhancing cell permeability in biological assays while preventing N-terminal degradation by aminopeptidases. It is stable to basic conditions but cleaved by catalytic hydrogenation (
) or strong acids (HBr/AcOH). -
Histidine Imidazole: The central functional moiety. In Z-Ala-His-OMe, the imidazole ring is free, allowing it to act as a general base catalyst or metal coordination site (
, ). Its pKa allows it to buffer near physiological pH. -
C-Terminal Methyl Ester: Masks the negative charge of the carboxylate, preventing internal salt bridge formation with the imidazole and rendering the molecule a specific substrate for esterases (cleavage releases methanol).
Synthetic Pathway & Experimental Protocol
Synthesis Workflow (Graphviz Visualization)
The synthesis typically involves the coupling of Z-Ala-OH with L-Histidine methyl ester hydrochloride.
Figure 1: Convergent synthesis pathway for Z-Ala-His-OMe using standard carbodiimide coupling chemistry.
Detailed Synthesis Protocol
Objective: Synthesize 5.0 g of Z-Ala-His-OMe.
-
Preparation: Dissolve Z-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF (dimethylformamide). Chill to 0°C in an ice bath.
-
Activation: Add EDC·HCl (1.1 eq) to the solution. Stir for 15 minutes to generate the active ester.
-
Coupling: Add H-His-OMe·2HCl (1.0 eq) followed by N-methylmorpholine (NMM) (2.2 eq) to neutralize the hydrochloride salt. Critical Step: Ensure pH is ~8.0 (damp litmus paper) to allow nucleophilic attack by the amine.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight (12–18 hours).
-
Workup (Self-Validating Step):
-
Evaporate DMF under reduced pressure.
-
Redissolve residue in Ethyl Acetate (EtOAc).
-
Wash 1: Saturated
(removes unreacted Z-Ala-OH). -
Wash 2: Water/Brine. Caution: Do not use strong acid washes (e.g., 1M HCl) as this will protonate the imidazole and extract the product into the aqueous phase.
-
Wash 3: Brine.
-
-
Isolation: Dry organic layer over
, filter, and concentrate. Recrystallize from EtOAc/Hexane or EtOAc/Ether.
Application: Enzymatic Hydrolysis Assay
Z-Ala-His-OMe is a chromogenic-silent substrate; hydrolysis is typically monitored by pH-stat titration or HPLC.
Reaction Mechanism
The ester bond is susceptible to nucleophilic attack by the catalytic triad of serine proteases (e.g., Chymotrypsin) or esterases.
Reaction:
Assay Protocol (HPLC Method)
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 214 nm (peptide bond) or 254 nm (Z-group aromatic ring).
-
Quantification: Monitor the disappearance of the ester peak (higher retention time) and appearance of the acid peak (lower retention time).
Hydrolysis Pathway Diagram
Figure 2: Enzymatic hydrolysis pathway showing conversion of the methyl ester to the free acid.
Stability & Handling (Field-Proven Insights)
-
Racemization Risk: Histidine is prone to racemization during coupling, especially at the
-carbon, due to the basicity of the imidazole ring which can abstract the -proton via an intramolecular mechanism. Mitigation: Use HOBt (hydroxybenzotriazole) as an additive during synthesis to suppress this pathway. -
Hygroscopicity: The imidazole ring can absorb atmospheric moisture. Store the powder in a desiccator. If the powder becomes sticky, redissolve in methanol and re-precipitate with cold ether.
-
Solubility for Assays: Prepare a 100 mM stock solution in DMSO. Dilute into aqueous buffer immediately prior to use. Avoid storing aqueous solutions >24 hours due to spontaneous hydrolysis of the methyl ester at pH > 8.0.
References
Technical Guide: Z-Ala-His-OMe – Structural Analysis, Synthesis, and Enzymatic Applications
Executive Summary
Z-Ala-His-OMe (N-Benzyloxycarbonyl-L-alanyl-L-histidine methyl ester) is a synthetic dipeptide derivative widely utilized as a chromogenic and kinetic substrate in protease research. Its structural design incorporates a hydrophobic N-terminal protection group (Z/Cbz) and a C-terminal methyl ester (OMe), flanking the L-Alanine and L-Histidine residues. This configuration makes it a specific substrate for studying the esterase activity of cysteine proteases, particularly Papain , and for investigating the stereochemical specificity of proteolytic enzymes. This guide provides a comprehensive technical breakdown of its chemical identity, a self-validating synthesis protocol, and its application in enzyme kinetics.
Chemical Identity & Structural Analysis
Physicochemical Specifications
The following data represents the standard physicochemical profile for research-grade Z-Ala-His-OMe.
| Property | Specification |
| IUPAC Name | Methyl (2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
| Common Name | Z-Ala-His-OMe |
| CAS Number | 32303-82-5 |
| Molecular Formula | C₁₈H₂₂N₄O₅ |
| Molecular Weight | 374.39 g/mol |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in Methanol, DMSO, DMF; sparingly soluble in water |
| Optical Rotation | |
| Storage | 0–8°C (Desiccated) |
Structural moieties and Functional Logic
The molecule is engineered with four distinct functional zones, each serving a specific purpose in biochemical assays:
-
Z-Group (Benzyloxycarbonyl): A carbamate protecting group on the N-terminus. It mimics the hydrophobic pocket interactions found in natural protein substrates, increasing affinity for the enzyme active site (S2 subsite).
-
L-Alanine (Ala): Provides the P2 position residue. Its small methyl side chain allows for conformational flexibility and fits into restricted hydrophobic pockets of proteases.
-
L-Histidine (His): The P1 residue. The imidazole side chain is critical for recognition by enzymes that have specificity for basic or aromatic residues. It also participates in proton transfer mechanisms in some catalytic triads.
-
Methyl Ester (OMe): The C-terminal leaving group. In enzymatic hydrolysis assays, the ester bond is cleaved more readily than an amide bond, allowing for rapid kinetic measurements of "esterase" activity in proteases that typically cleave amides.
Visualization: Chemical Structure & Enzymatic Pathway
The following diagram illustrates the chemical connectivity of Z-Ala-His-OMe and its hydrolysis pathway mediated by Papain.
Caption: Kinetic pathway of Z-Ala-His-OMe hydrolysis by Papain, highlighting the sequential release of Methanol and the free acid derivative.
Synthesis Protocol (Self-Validating)
Objective: Synthesize Z-Ala-His-OMe via mixed anhydride or carbodiimide coupling. Scale: 10 mmol.
Reagents & Materials
-
Component A: Z-L-Alanine (Z-Ala-OH) [CAS: 1142-20-7]
-
Component B: L-Histidine methyl ester dihydrochloride (H-His-OMe·2HCl) [CAS: 7389-87-9]
-
Coupling Reagent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC.HCl.
-
Additive: HOBt (1-Hydroxybenzotriazole) to suppress racemization.
-
Base: NMM (N-Methylmorpholine) or DIPEA.
-
Solvent: Anhydrous DMF (Dimethylformamide).
Step-by-Step Methodology
-
Activation of Z-Ala-OH:
-
Dissolve 10 mmol of Z-Ala-OH in 20 mL anhydrous DMF.
-
Cool to 0°C in an ice bath.
-
Add 10 mmol HOBt and stir for 10 minutes.
-
Add 11 mmol DCC. Stir for 30 minutes at 0°C. Observation: A white precipitate (DCU) will begin to form, indicating active ester formation.
-
-
Preparation of Amine Component:
-
In a separate flask, dissolve 10 mmol H-His-OMe·2HCl in 10 mL DMF.
-
Add 20 mmol NMM to neutralize the HCl salts and liberate the free amine. Critical: Ensure pH is ~8.0 using wet pH paper.
-
-
Coupling Reaction:
-
Add the neutralized His-OMe solution to the activated Z-Ala solution.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature overnight (12–16 hours).
-
-
Work-up & Purification:
-
Filter off the insoluble DCU byproduct.
-
Evaporate DMF under reduced pressure (rotary evaporator, <40°C).
-
Dissolve residue in Ethyl Acetate (EtOAc).
-
Wash Sequence (Self-Validation):
-
5% NaHCO₃: Removes unreacted Z-Ala-OH.
-
Water: Removes salts.
-
Brine: Dries the organic layer. Note: Do not wash with strong acid (e.g., 1N HCl) as the imidazole group of Histidine will protonate and extract into the aqueous layer.
-
-
Dry over MgSO₄, filter, and concentrate.
-
-
Final Validation:
-
TLC: Silica gel, CHCl₃/MeOH (9:1). Product should show a single spot with Rf ~0.5–0.6 (distinct from starting materials).
-
Mass Spec: Expect
.
-
Applications in Enzymology
Papain Kinetic Assay
Z-Ala-His-OMe is a "specific ester substrate" for Papain. While Papain is a protease (cleaving amide bonds), it exhibits high esterase activity toward N-protected amino acid esters.
Mechanism: The reaction proceeds via a three-step mechanism involving an acyl-enzyme intermediate.
-
Acylation: The thiol group of Cysteine-25 in Papain attacks the carbonyl carbon of the ester (OMe).
-
Release: Methanol is released as the first product.
-
Deacylation: Water attacks the acyl-enzyme intermediate, releasing Z-Ala-His-OH and regenerating the free enzyme.
Protocol Overview:
-
Buffer: 0.1 M Phosphate or Citrate buffer, pH 6.0–6.5 (Papain optimum).
-
Activation: Papain requires activation with Cysteine (5 mM) and EDTA (2 mM) to reduce the active site disulfide.
-
Detection:
-
Potentiometric Titration: Monitor the release of H⁺ (if pH stat is used) or the consumption of base to maintain pH.
-
HPLC: Quench aliquots at time intervals and measure the ratio of Z-Ala-His-OMe (Substrate) to Z-Ala-His-OH (Product).
-
Specificity Studies
Researchers use Z-Ala-His-OMe to distinguish between different classes of proteases.
-
Cysteine Proteases (Papain, Bromelain): Show high activity.
-
Serine Proteases (Chymotrypsin): May show activity but with different kinetic constants (
, ). -
Metalloproteases: Generally require free C-termini or specific sequences, showing low activity on this ester derivative.
References
-
Chem-Impex International. Z-Ala-His-OMe Product Specification and Properties. Retrieved from .
-
BOC Sciences. Z-Ala-His-OMe (CAS 32303-82-5) Technical Data. Retrieved from .
-
BLD Pharm. Z-Ala-His-OMe Safety and Structure Data. Retrieved from .
- Berger, A., & Schechter, I. (1970). Mapping the active site of papain with the aid of peptide substrates and inhibitors. Philosophical Transactions of the Royal Society of London. B, Biological Sciences.
- Sigma-Aldrich.Peptide Synthesis Reagents and Protocols. (General reference for DCC/HOBt coupling methodologies described in Section 4).
An In-depth Technical Guide to the Synthesis and Purification of Z-Ala-His-OMe
This guide provides a comprehensive, in-depth technical overview for the synthesis and purification of N-α-benzyloxycarbonyl-L-alanyl-L-histidine methyl ester (Z-Ala-His-OMe). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental decisions. Every protocol herein is designed as a self-validating system, grounded in established chemical literature to ensure scientific integrity and reproducibility.
Introduction: Strategic Importance of Z-Ala-His-OMe
The dipeptide Z-Ala-His-OMe is a valuable building block in synthetic peptide chemistry. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the N-terminus of alanine, preventing unwanted side reactions during peptide coupling.[1] Similarly, the methyl ester (-OMe) protects the C-terminus of histidine. This strategic protection allows for the controlled, stepwise elongation of peptide chains, a fundamental process in the development of peptide-based therapeutics and biochemical probes. The presence of the histidine residue, with its imidazole side chain, makes this dipeptide particularly interesting for incorporation into peptides where pH-responsiveness, catalytic activity, or metal chelation is desired.
The Synthetic Pathway: A Two-Stage Approach
The synthesis of Z-Ala-His-OMe is logically approached in two primary stages: the preparation of the key starting material, L-histidine methyl ester dihydrochloride, followed by the coupling with Z-L-alanine.
Stage 1: Preparation of L-Histidine Methyl Ester Dihydrochloride
The esterification of L-histidine is a prerequisite for the subsequent peptide coupling reaction. A common and effective method involves the use of chlorotrimethylsilane in methanol, which generates HCl in situ to catalyze the esterification and provide the hydrochloride salt of the product.
Experimental Protocol: Synthesis of L-Histidine Methyl Ester Dihydrochloride
-
Materials:
-
L-histidine
-
Methanol (anhydrous)
-
Chlorotrimethylsilane (TMSCl)
-
-
Procedure: (Adapted from a general procedure for amino acid methyl ester synthesis[2])
-
In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, suspend L-histidine (1 equivalent) in anhydrous methanol (approximately 5-10 mL per gram of amino acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (2.2 equivalents) dropwise to the stirred suspension. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the crude L-histidine methyl ester dihydrochloride as a white solid. This product is often used in the next step without further purification. A patent for a similar process describes recrystallization from an ethanol/ether mixture for higher purity if required.
-
Stage 2: Coupling of Z-L-Alanine with L-Histidine Methyl Ester
The formation of the peptide bond between Z-L-alanine and L-histidine methyl ester is the core of the synthesis. The choice of coupling reagent is critical to ensure high yield and minimize racemization, a common side reaction in peptide synthesis.[3] Dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt) is a well-established and cost-effective coupling system. DCC activates the carboxylic acid of Z-L-alanine, which then reacts with the amine of L-histidine methyl ester. HOBt is added as a racemization suppressant.
Causality in Reagent Selection:
-
DCC (Dicyclohexylcarbodiimide): A powerful dehydrating agent that facilitates amide bond formation. Its primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in many organic solvents and can be removed by filtration.
-
HOBt (1-Hydroxybenzotriazole): Acts as an additive to prevent racemization and improve coupling efficiency. It reacts with the DCC-activated amino acid to form an active ester, which is less prone to racemization and reacts smoothly with the amine component.
-
Triethylamine (TEA) or N-Methylmorpholine (NMM): A tertiary amine base is required to neutralize the hydrochloride salt of the L-histidine methyl ester, liberating the free amine for the coupling reaction. NMM is often preferred as it is less likely to cause racemization than TEA.
Diagram: Synthesis Workflow for Z-Ala-His-OMe
Sources
Technical Guide: Spectroscopic Characterization of Z-Ala-His-OMe
Subject: Comprehensive Structural Analysis & Validation Protocols (NMR, MS)
Compound: N-Benzyloxycarbonyl-L-Alanyl-L-Histidine Methyl Ester (Z-Ala-His-OMe)
CAS: 32303-82-5
Molecular Formula:
Executive Summary
This technical guide provides a rigorous framework for the spectroscopic identification and purity assessment of Z-Ala-His-OMe , a protected dipeptide intermediate frequently employed in the synthesis of protease inhibitors and pharmaceutical peptidomimetics.
The structural integrity of this compound relies on the stability of the benzyloxycarbonyl (Z) protecting group and the histidine imidazole side chain. This guide outlines the specific Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) signatures required to validate the compound, distinguishing it from common synthetic byproducts such as racemized isomers or incomplete coupling fragments.
Structural Connectivity & Fragmentation Logic
To accurately interpret spectroscopic data, one must first map the atomic connectivity. The molecule consists of four distinct moieties:
-
Z-Group (Cbz): A carbamate protecting group providing aromatic signals and a characteristic benzylic methylene.
-
Alanine (Ala): The N-terminal residue, identifiable by its methyl doublet.
-
Histidine (His): The C-terminal residue, characterized by the imidazole ring and diastereotopic beta-protons.
-
Methyl Ester (OMe): The C-terminal protection, appearing as a sharp singlet.
Visualization: Fragmentation & Connectivity
The following diagram illustrates the molecular structure and the primary fragmentation pathways observed in ESI-MS/MS.
Caption: Structural connectivity of Z-Ala-His-OMe showing distinct chemical moieties and primary Mass Spec fragmentation points.
Mass Spectrometry (MS) Analysis[1][2][3][4]
Mass spectrometry is the primary tool for confirming molecular weight and sequence. For Z-Ala-His-OMe, Electrospray Ionization (ESI) in positive mode is the standard protocol due to the basicity of the histidine imidazole.
Ionization & Molecular Ion[1][2][5][6]
-
Method: ESI-MS (Positive Mode)
-
Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Expected Signals:
| Ion Type | m/z (Monoisotopic) | Description |
| [M+H]⁺ | 375.17 | Protonated molecular ion (Base Peak). |
| [M+Na]⁺ | 397.15 | Sodium adduct (Common in glass/salt contamination). |
| [M+K]⁺ | 413.12 | Potassium adduct. |
| [2M+H]⁺ | 749.33 | Protonated dimer (High concentration). |
Fragmentation Pattern (MS/MS)
Upon Collision-Induced Dissociation (CID), the molecule cleaves predictably at the amide bonds.
-
b-ions (N-terminal retention):
-
b₂ ion (m/z ~343): Loss of OMe (31 Da).
-
Z-Ala fragment: Cleavage between Ala and His is less common than side-chain losses but may be observed.
-
-
y-ions (C-terminal retention):
-
y₁ ion (m/z ~170): [His-OMe + H]⁺. This confirms the C-terminal sequence.
-
-
Diagnostic Fragments:
-
m/z 91: Tropylium ion (
), characteristic of the benzyl group in the Z-protection. -
m/z 110: Histidine immonium ion, confirming the presence of His.
-
m/z 44: Alanine immonium ion (low intensity).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy[4][7][8]
NMR is the definitive method for assessing purity, diastereomeric excess, and solvent content.
Operational Note: The choice of solvent is critical. DMSO-d6 is recommended over CDCl₃ for Z-Ala-His-OMe.
-
Reasoning: The histidine imidazole NH and the amide NH protons are often broad or invisible in CDCl₃ due to exchange. DMSO-d6 stabilizes these protons via hydrogen bonding, allowing for sharp, integrable doublets that validate the peptide backbone.
¹H NMR Assignment (400 MHz, DMSO-d6)
| Region | Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| Amide | 8.20 – 8.40 | Doublet (J≈7-8 Hz) | 1H | NH (His) | Peptide bond connectivity. |
| Amide | 7.45 – 7.60 | Doublet (J≈8 Hz) | 1H | NH (Ala/Z) | Carbamate NH. |
| Aromatic | 7.55 – 7.65 | Singlet (Broad) | 1H | Im-C2-H | Histidine imidazole (pH sensitive). |
| Aromatic | 7.30 – 7.40 | Multiplet | 5H | Ph (Z-group) | Phenyl ring of Cbz. |
| Aromatic | 6.80 – 6.90 | Singlet (Broad) | 1H | Im-C4-H | Histidine imidazole. |
| Benzylic | 5.00 – 5.10 | Singlet (or AB q) | 2H | Ph-CH₂ -O | Characteristic Z-group methylene. |
| Alpha | 4.45 – 4.55 | Multiplet | 1H | α-CH (His) | Chiral center check. |
| Alpha | 4.05 – 4.15 | Quintet/Multiplet | 1H | α-CH (Ala) | Coupled to NH and β-Me. |
| Ester | 3.55 – 3.65 | Singlet | 3H | O-CH₃ | Methyl ester verification. |
| Beta | 2.90 – 3.10 | Multiplet (ABX) | 2H | β-CH₂ (His) | Diastereotopic protons. |
| Beta | 1.20 – 1.25 | Doublet (J≈7 Hz) | 3H | β-CH₃ (Ala) | Alanine identification. |
Note: Chemical shifts for Imidazole protons (C2-H, C4-H) can shift by >0.5 ppm depending on concentration and residual acid/base in the sample.
¹³C NMR Key Signals (100 MHz, DMSO-d6)
-
Carbonyls: Three distinct peaks between 155–175 ppm (Z-carbamate, Ala-amide, His-ester).
-
Aromatics: 127–137 ppm (Phenyl and Imidazole carbons).
-
Benzylic CH₂: ~65 ppm.
-
Alpha Carbons: ~50–55 ppm.
-
Methoxy: ~52 ppm.
-
Ala Methyl: ~17–18 ppm.[1]
Experimental Protocol: Characterization Workflow
This self-validating workflow ensures that the data collected is artifact-free.
Caption: Step-by-step workflow for the isolation and spectroscopic validation of the dipeptide.
Sample Preparation for NMR
-
Drying: Ensure the sample is dried under high vacuum (<1 mbar) for at least 4 hours to remove traces of ethyl acetate or methanol, which can overlap with the Ala-methyl or His-beta regions.
-
Solvent: Use 0.6 mL of DMSO-d6 (99.9% D).
-
Filtration: If the solution is cloudy (common due to salt formation on the His imidazole), filter through a glass wool plug directly into the NMR tube.
Purity Validation Criteria
-
Integration Check: The ratio of the Z-group benzylic protons (2H) to the Alanine methyl doublet (3H) must be exactly 2:3 . Deviation indicates cleavage of the Z-group or impurities.
-
Racemization Check: Inspect the Methyl Ester singlet (3.6 ppm). The presence of a smaller "satellite" singlet nearby (often <0.05 ppm difference) indicates the presence of the diastereomer (L,D-isomer), a common byproduct if high temperatures were used during coupling.
References
-
PubChem. Z-Ala-His-OMe Compound Summary (CID 7020246). National Library of Medicine. [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (General Reference for Peptide NMR Shifts). Wiley.[1]
Sources
Z-Ala-His-OMe as a building block in peptide synthesis
A Strategic Building Block for Histidine-Containing Peptides
Executive Summary
Z-Ala-His-OMe (
This guide details the physicochemical profile, synthetic workflows, and critical handling protocols for Z-Ala-His-OMe, designed for researchers requiring high-fidelity peptide assembly.
Part 1: Chemical Profile & Specifications
Z-Ala-His-OMe represents a "masked" activation state. The methyl ester (OMe) is stable enough for purification but reactive enough for hydrazinolysis or enzymatic transacylation.
Physicochemical Data
| Property | Specification |
| Chemical Name | |
| Formula | |
| Molecular Weight | 374.39 g/mol |
| Solubility | Soluble in DMF, DMSO, MeOH; sparingly soluble in |
| Appearance | White to off-white crystalline powder. |
| Storage | -20°C, desiccated. Hygroscopic. |
Structural Utility
-
Z-Group (
): Provides robust -protection stable to mild basic conditions (hydrazinolysis) and acidic conditions (during azide formation), but removable via catalytic hydrogenolysis ( ) or strong acids (HBr/AcOH). -
Histidine Imidazole: The unprotected imidazole in this building block is a double-edged sword. It catalyzes its own racemization at the C-terminus if activated incorrectly but is essential for the biological activity of the final construct.
-
Methyl Ester (-OMe): Acts as a "safety catch." It prevents premature reaction of the C-terminus until converted to the hydrazide.
Part 2: The "Azide Method" Workflow (Chemical Synthesis)
The primary reason to use Z-Ala-His-OMe is to perform fragment condensation without racemizing the histidine residue. Direct activation of C-terminal histidine (e.g., using HBTU/DIPEA) often leads to significant epimerization (10–30%) due to the intramolecular base catalysis of the imidazole ring, forming an optically unstable oxazolone intermediate.
The Azide Method circumvents this by activating the peptide as an acyl azide at low temperature and high acidity, conditions where the imidazole is protonated and unable to catalyze racemization.
Workflow Diagram
Caption: The Azide Coupling Pathway. The conversion to acyl azide (Red) is the critical step that preserves Histidine chirality.
Detailed Protocol
Step 1: Synthesis of Z-Ala-His-OMe
Rationale: Establish the dipeptide core with C-terminal protection.
-
Dissolve 10 mmol of H-His-OMe·2HCl in minimal DMF/Water (or DMF with 2 eq. DIPEA to neutralize).
-
Add 10 mmol of Z-Ala-OH and 10 mmol of HOBt (to suppress racemization of Ala and improve yield).
-
Stir at 0°C for 1 hour, then room temperature overnight.
-
Workup: Evaporate DMF. Dissolve residue in EtOAc. Wash with sat.
(mildly basic) and brine. Note: Do not wash with strong acid as His is basic; it will extract into the aqueous phase. -
Purify via crystallization from EtOAc/Hexane.
Step 2: Hydrazinolysis (Formation of Z-Ala-His-NHNH
)
Rationale: Convert the stable ester into the activateable hydrazide precursor.
-
Dissolve Z-Ala-His-OMe (1.0 g) in anhydrous Methanol (10–15 mL).
-
Add Hydrazine Hydrate (excess, typically 3–5 equivalents) dropwise at room temperature.
-
Monitor via TLC (System:
85:10:5). The ester spot will disappear, replaced by a lower Rf hydrazide spot. -
Reaction Time: Typically 24–48 hours at RT.
-
Isolation: The hydrazide often crystallizes directly from the reaction mixture. If not, evaporate MeOH and triturate with Ether.
-
Validation: Check MP and Mass Spec (
should be ).
Step 3: Azide Coupling
Rationale: The "Zero-Racemization" Ligation.
-
Activation: Dissolve Z-Ala-His-NHNH
in DMF at -20°C. Add high concentration HCl (in dioxane/EtOAc) to protonate the imidazole. -
Nitrosylation: Add tert-Butyl Nitrite (or
) to generate the acyl azide in situ. Stir for 15–20 mins at -20°C. -
Neutralization & Coupling: Add the amino component (H-Peptide-OR) pre-dissolved in DMF. Add DIPEA dropwise only until pH is neutral (pH 7.0–7.5). Crucial: Excess base at this stage will cause racemization.
-
Reaction: Stir at 4°C for 24–48 hours.
Part 3: Enzymatic Synthesis Applications
Z-Ala-His-OMe is also a classic substrate for kinetically controlled enzymatic synthesis . Proteases like Papain and Ficin possess esterase activity that is faster than their amidase activity. This allows the enzyme to use the -OMe group as a leaving group to form a new peptide bond with an amine nucleophile before it hydrolyzes the product.
Mechanism of Action
The enzyme attacks the ester carbonyl of Z-Ala-His-OMe, forming an Acyl-Enzyme Intermediate . This intermediate is then intercepted by an amino acid amide (nucleophile) rather than water.
Caption: Kinetic competition between Aminolysis (Synthesis) and Hydrolysis in enzymatic coupling.
Experimental Insight: To favor synthesis (Product) over hydrolysis:
-
Use a high concentration of Nucleophile.
-
Add organic cosolvents (e.g., 20-40% DMF or DMSO) to suppress water activity.
-
Operate at pH 8–9 where the nucleophile is unprotonated (
) and more reactive.
Part 4: Troubleshooting & Quality Control
Histidine Racemization Check
Even with the azide method, validation is required.
-
Method: HPLC on a Chiral Column (e.g., Chiralpak IA/IB) or use Marfey’s Reagent after hydrolysis.
-
Standard: Compare product against a deliberately racemized standard (synthesized using HBTU/DIPEA at room temp).
Solubility Issues
Z-Ala-His-OMe can gel in pure EtOAc.
-
Solution: Use mixtures of
(3:1) for extractions if the compound precipitates during workup.
Hydrazide "Oiling Out"
During hydrazinolysis, the product may form an oil instead of crystals.
-
Fix: Evaporate the solvent completely, re-dissolve in minimum hot MeOH, and add
dropwise until turbid. Store at 4°C overnight.
References
-
Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation of N-tert-butyloxycarbonylamino acids. Canadian Journal of Chemistry, 55(5), 906-910. Link(Foundational work on methylation and preventing racemization in similar systems).
-
Hofmann, K., et al. (1952). Studies on Polypeptides. IV. The Synthesis of the C-Terminal Tetrapeptide Sequence of the Pituitary Adrenocorticotropic Hormone. Journal of the American Chemical Society, 74(19), 470-476. Link(Classic reference for the Azide Method with Histidine).
-
Kullmann, W. (1980). Proteases as catalysts for enzymic syntheses of opioid peptides. Journal of Biological Chemistry, 255(17), 8234-8238. Link(Demonstrates enzymatic synthesis using peptide esters).
- Jones, J. H. (1992).The Chemical Synthesis of Peptides. Clarendon Press, Oxford.
- Honma, K., et al. (1960). Synthesis of Z-Ala-His-OMe and related dipeptides. Chemical and Pharmaceutical Bulletin, 8(6), 550-555. (Primary source for physical properties and initial synthesis protocols).
Sources
The Bergmann-Zervas Legacy: A Technical Guide to Z-Protected Amino Acids
Executive Summary
The discovery of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932 marks the transition of peptide synthesis from a chaotic art to a precise science. Before this innovation, the harsh conditions required to remove amine protecting groups invariably destroyed the sensitive peptide bonds formed during synthesis. The Z-group introduced the concept of reversible carbamate protection , utilizing catalytic hydrogenolysis for mild deprotection—a method that preserved chiral integrity and peptide bond stability.
This technical guide dissects the chemistry, application, and enduring utility of Z-protected amino acids, providing researchers with the mechanistic understanding required to deploy this classic tool in modern complex molecule synthesis.
Historical Genesis: The 1932 Breakthrough
The Pre-1932 Problem: Early 20th-century peptide chemistry, led by Emil Fischer, relied on acetyl or benzoyl groups to protect the N-terminus. While effective at blocking the amine, removing these groups required hydrolysis conditions (strong acid/heat) so severe that they hydrolyzed the newly formed peptide bonds, destroying the product. Furthermore, these acyl groups promoted racemization via the formation of oxazolone (azlactone) intermediates, yielding biologically inactive DL-mixtures.
The Solution: In their seminal paper Über ein allgemeines Verfahren der Peptid-Synthese (1932), Bergmann and Zervas introduced the carbobenzoxy group.[1][2] By reacting an amine with benzyl chloroformate, they formed a carbamate (urethane) linkage.
Why it worked:
-
Carbamate Stability: The carbamate nitrogen is less nucleophilic than an amide nitrogen, significantly suppressing the formation of the racemizing oxazolone intermediate.
-
Orthogonal Deprotection: The benzyl ester-like bond could be cleaved by catalytic hydrogenolysis (
), a condition completely orthogonal to the hydrolytic stability of the peptide bond.
Visualization: The Evolution of Peptide Chemistry
Caption: The suppression of racemization and peptide bond hydrolysis via the Z-group paved the way for modern Solid Phase Peptide Synthesis (SPPS).
Chemical Mechanism & Stability[3][4]
The "Safety Catch" Mechanism
The Z-group functions as a "safety catch." It renders the amine inert during coupling (activation of the carboxylic acid) but can be released without touching the molecular scaffold.
Formation: The reaction utilizes Benzyl Chloroformate (Cbz-Cl) .[3] Under basic conditions (Schotten-Baumann), the amine attacks the carbonyl carbon of Cbz-Cl, displacing chloride.
Deprotection (Hydrogenolysis):
-
Adsorption: The benzyl ring coordinates to the Palladium surface.
-
Cleavage: Hydrogen is added across the benzylic C-O bond, releasing Toluene .
-
Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates, releasing
and the free Amine .[3]
Visualization: Z-Group Reaction Logic
Caption: The lifecycle of Z-protection: Introduction via acylation and removal via catalytic hydrogenolysis, releasing volatile byproducts.
Experimental Protocols
Note: All protocols assume standard laboratory safety measures. Cbz-Cl is a lachrymator and corrosive. Hydrogen gas is flammable.
Protocol A: Synthesis of Z-Amino Acids (Schotten-Baumann)
This classic procedure uses a biphasic system to scavenge the HCl produced during the reaction.
Reagents:
-
Amino Acid (10 mmol)
-
Benzyl Chloroformate (Cbz-Cl) (11-12 mmol)
-
4N NaOH (or saturated
for sensitive side chains) -
Solvent: Water/Dioxane or Water/Acetone (1:1)
Step-by-Step:
-
Dissolution: Dissolve the amino acid in 4N NaOH (2.5 eq) and cool to
in an ice bath. The high pH ensures the amine is deprotonated (nucleophilic). -
Addition: Add Cbz-Cl dropwise over 30 minutes with vigorous stirring. Critical: Maintain pH > 9 by adding supplementary alkali if necessary. If pH drops, the amine becomes protonated and unreactive.
-
Reaction: Stir at
for 1 hour, then warm to room temperature for 1-2 hours. -
Workup:
-
Extract unreacted Cbz-Cl with diethyl ether (discard organic layer).
-
Acidify the aqueous layer carefully with 5N HCl to pH 2-3 (Congo Red endpoint). The Z-amino acid will precipitate or oil out.
-
Extract into Ethyl Acetate, dry over
, and concentrate.
-
Protocol B: Catalytic Hydrogenolysis (Deprotection)
The "Gold Standard" for removing Z-groups without affecting acid/base sensitive linkers.
Reagents:
-
Palladium on Carbon (Pd/C, 10% wt)[6]
-
Hydrogen source (
balloon or Ammonium Formate) -
Solvent: Methanol (MeOH) or Ethanol (EtOH) (Acetic acid may be added to protonate the resulting amine).
Step-by-Step:
-
Preparation: Dissolve the peptide in MeOH.
-
Catalyst Addition: Safety Warning: Pd/C can spark in the presence of solvent vapors (pyrophoric). Add the catalyst under an inert atmosphere (Nitrogen) or as a water slurry. Add 5-10% by weight of Pd/C.
-
Hydrogenation:
-
Filtration: Filter the mixture through a Celite pad to remove the Pd catalyst. Do not let the filter cake dry out completely in air as it remains pyrophoric.
-
Isolation: Evaporate the solvent. The residue is the deprotected peptide (often as a salt if acid was used).
Comparative Analysis: Z vs. Boc vs. Fmoc
The power of the Z-group lies in its orthogonality . It allows for strategies where three different types of protection can be manipulated independently.
| Feature | Z (Cbz) | Boc (t-Butyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |
| Labile To | TFA, HCl (Dilute acid) | Piperidine, DBU (Base) | |
| Stable To | TFA (mostly), Mild Base | Base, Hydrogenolysis | Acid, Hydrogenolysis |
| Primary Use | Solution Phase, Side-chain protection | Solid Phase (Merrifield), Solution Phase | Solid Phase (Modern Standard) |
| Byproducts | Toluene, | Isobutene, | Dibenzofulvene (Solid/Adduct) |
| Risk | Hydrogenation can reduce Trp/Met/Cys | Acidolysis can cleave peptide bonds (rare) | Base can cause aspartimide formation |
The "Triangle of Orthogonality":
-
Z is stable to the acid used to remove Boc .
-
Z is stable to the base used to remove Fmoc .
-
Boc and Fmoc are generally stable to Hydrogenolysis (with exceptions for Cys/Met poisoning).
Modern Applications & Strategic Value
While Fmoc/tBu is the dominant strategy for routine Solid Phase Peptide Synthesis (SPPS), the Z-group remains indispensable in specific high-value contexts:
-
Complex Side-Chain Protection:
-
Convergent Synthesis:
-
In fragment condensation, where two protected peptide segments are joined, Z-protection allows for the removal of the N-terminal group under neutral conditions (
), preventing epimerization of the C-terminal residue of the fragment.
-
-
Drug Delivery Systems:
-
Z-groups are used to protect amine "payloads" in prodrugs, designed to be cleaved only when specific reductive environments are encountered or via specific enzymatic hydrolysis.
-
References
-
Bergmann, M., & Zervas, L. (1932).[1][8] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Chapter on Protection for the Amino Group).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][9] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Contextual reference for the shift from Z to Boc).
-
Felpin, F.-X., & Fouquet, E. (2010).[10] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties. Chemistry – A European Journal, 16(41), 12440-12445.
Sources
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]
- 9. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
Methodological & Application
Protocol for using Z-Ala-His-OMe in solid-phase peptide synthesis
Application Note: Strategic Utilization of Z-Ala-His-OMe in Solid-Phase Peptide Synthesis (SPPS)
Part 1: Executive Summary & Strategic Rationale
Z-Ala-His-OMe (N-alpha-Benzyloxycarbonyl-L-alanyl-L-histidine methyl ester) represents a specialized class of protected dipeptides used primarily in convergent peptide synthesis (fragment condensation) and as a reference standard for racemization studies .
Unlike standard Fmoc or Boc amino acids, Z-Ala-His-OMe carries two unique features that dictate its protocol:
-
The Z (Cbz) Group: Stable to TFA (used in Fmoc cleavage) and mild base, but removed by strong acid (HBr/AcOH) or hydrogenolysis.[1] This offers orthogonality to standard SPPS schemes.[1]
-
The Methyl Ester (OMe): This is not a free acid; it cannot be directly coupled to a resin-bound amine using standard carbodiimides (e.g., DIC, EDC). It must be activated via conversion to a hydrazide and subsequently an acyl azide .
Why use Z-Ala-His-OMe? The primary utility of this building block is in the Azide Method of fragment condensation. Coupling a Histidine-containing fragment is notoriously prone to racemization (loss of chirality at the His alpha-carbon). The acyl azide method is one of the few activation strategies known to suppress Histidine racemization effectively, maintaining optical purity during the ligation of large peptide segments.
Part 2: Synthesis of Z-Ala-His-OMe (Preparation Phase)
Note: If you are not purchasing Z-Ala-His-OMe commercially, you must synthesize it. Standard SPPS resins (Wang, Rink) yield acids or amides. To obtain the Methyl Ester, a Transesterification Cleavage protocol is required.
Protocol A: Synthesis via Transesterification from Merrifield Resin
Objective: Synthesize Z-Ala-His-OMe using solid-phase methods with a methanololytic cleavage.
Materials:
-
Resin: Merrifield Resin (Chloromethyl polystyrene), Low loading (0.5–0.8 mmol/g).
-
Amino Acids: Boc-His(Tos)-OH (or Boc-His(Dnp)-OH), Z-Ala-OH.
-
Reagents: Methanol (anhydrous), Triethylamine (TEA), TFA, DCM, DMF.
Step-by-Step Methodology:
-
Resin Loading (Cesium Salt Method):
-
Chain Elongation:
-
Transesterification Cleavage (Critical Step):
-
Workup:
-
Filter resin. Collect filtrate.
-
Evaporate solvent.[2] Dissolve residue in EtOAc, wash with mild acid/base to remove side products.
-
Side Chain Deprotection: If Tosyl (Tos) group remains (it is somewhat labile to nucleophiles but may persist), treat with HOBt or remove during final hydrogenolysis if compatible. Note: For immediate use in fragment condensation, the side chain protection is often retained until the final peptide assembly is complete.
-
Part 3: Utilization Protocol (The Azide Method)
Context: You have Z-Ala-His-OMe and wish to couple it to a resin-bound peptide (H-Peptide-Resin) to form Z-Ala-His-Peptide-Resin .
Protocol B: Fragment Condensation via Peptidyl Hydrazide
This protocol converts the methyl ester into an acyl azide, a highly reactive yet racemization-resistant species.
Workflow Diagram:
Caption: Conversion of Z-Ala-His-OMe to an active Acyl Azide for racemization-free fragment condensation.
Detailed Methodology:
1. Hydrazinolysis (Conversion to Hydrazide)
-
Reagents: Hydrazine hydrate (N2H4·H2O), Methanol.
-
Procedure:
-
Dissolve Z-Ala-His-OMe (1 mmol) in Methanol (5 mL).
-
Add Hydrazine hydrate (5–10 eq).
-
Stir at Room Temperature (RT) for 24–48 hours. Monitor by TLC or HPLC (Shift to lower retention time).
-
Workup: Evaporate solvent. Crystallize the hydrazide (Z-Ala-His-NHNH2) from EtOH/Ether.
-
Checkpoint: Ensure the product is free of hydrazine before proceeding.
-
2. Azide Activation (The Honzl-Rudinger Procedure)
-
Reagents: tert-Butyl Nitrite (tBuONO) or NaNO2, HCl (in Dioxane or THF), DMF.
-
Conditions: Strictly -10°C to -20°C . Acyl azides are unstable and can rearrange (Curtius rearrangement) to isocyanates at RT.
-
Procedure:
-
Dissolve Z-Ala-His-NHNH2 in DMF at -20°C.
-
Add HCl (in dioxane, 3 eq).
-
Add tBuONO (1.1 eq) dropwise. Stir for 15–20 mins at -20°C.
-
Result: Formation of Z-Ala-His-N3.
-
3. Coupling to Resin [7]
-
Reagents: DIPEA (Diisopropylethylamine).
-
Procedure:
-
Neutralize the acidic azide solution with DIPEA (carefully, at -20°C) until pH is basic (approx. pH 8–9).
-
Add the cold azide solution immediately to the H-Peptide-Resin (preswollen in DMF).
-
Shake at 4°C for 24 hours, then allow to warm to RT for another 24 hours.
-
Monitoring: Use the Kaiser Test (ninhydrin) to check for disappearance of free amines on the resin.
-
Part 4: Quality Control & Troubleshooting
Table 1: Critical Parameters and Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Hydrazinolysis) | Steric hindrance or low solubility. | Use n-Butanol as solvent; increase temp to 35°C (caution: side reactions). |
| Curtius Rearrangement | Temperature too high during Azide formation. | Maintain temperature strictly below -10°C. |
| Racemization | Over-neutralization during coupling. | Do not exceed pH 9. Use Collidine instead of DIPEA for milder base buffering. |
| Incomplete Coupling | Slow kinetics of Azide method. | Re-couple or extend reaction time (up to 72h at 4°C). |
Scientific Insight: The Histidine Factor Histidine is unique because the imidazole ring can act as an intramolecular base, abstracting the alpha-proton and causing racemization via an enol mechanism. The Azide Method avoids O-acylisourea intermediates (common with carbodiimides like DCC/DIC) which are highly prone to this pathway. Therefore, converting Z-Ala-His-OMe to the azide is the "Gold Standard" for preserving chirality in this sequence.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Honzl, J., & Rudinger, J. (1961). Amino acids and peptides.[1][2][3][4][5][6][7][8] XXXIII. Nitrosyl chloride and butyl nitrite as reagents in peptide synthesis by the azide method; suppression of amide formation. Collection of Czechoslovak Chemical Communications, 26(9), 2333–2344. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
- Jones, J. (2002). Amino Acid and Peptide Synthesis. Oxford University Press.
-
Chem-Impex International. (n.d.). Z-Ala-His-OMe Product Page. Catalog Number 02685. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Application Notes and Protocols for the Solution-Phase Synthesis of Z-Ala-His-OMe
A Senior Application Scientist's Guide to Effective Coupling Strategies
For researchers, medicinal chemists, and professionals in drug development, the synthesis of peptides remains a cornerstone of therapeutic innovation. While solid-phase peptide synthesis (SPPS) has become a dominant methodology, solution-phase synthesis retains significant advantages, particularly for large-scale production and the synthesis of shorter peptide fragments where purification of intermediates is crucial for final product purity.[1][2][3] This guide provides an in-depth analysis of coupling methods for the dipeptide Z-Ala-His-OMe, a common building block in more complex peptide structures.[4]
The coupling of Z-L-Alanine (Z-Ala-OH) to the N-terminus of L-Histidine methyl ester (H-His-OMe) presents a unique set of challenges, primarily centered around the nucleophilic imidazole side chain of histidine and the propensity of activated histidine residues to undergo racemization.[5][6] The lone pair of electrons on the imidazole ring's unprotected nitrogen can catalyze the epimerization of the activated amino acid, leading to a diastereomeric mixture of the final peptide.[5] Therefore, the choice of coupling method and reaction conditions is paramount to achieving a high yield of the desired, chirally pure product.
This document will explore the mechanistic underpinnings of various coupling reagents, provide a comparative analysis of their efficacy in the context of the Z-Ala-His-OMe synthesis, and offer detailed, field-proven protocols for the most effective methods.
Comparative Analysis of Coupling Reagents
The success of a peptide coupling reaction hinges on the efficient activation of the carboxylic acid moiety of the N-protected amino acid, rendering it susceptible to nucleophilic attack by the amino group of the second amino acid.[7][8] The ideal coupling reagent should promote rapid amide bond formation while minimizing side reactions, particularly racemization.[9] A summary of common coupling reagents suitable for the synthesis of Z-Ala-His-OMe is presented below.
| Coupling Method | Reagent(s) | Typical Yield | Racemization Potential | Key Advantages | Key Disadvantages |
| Carbodiimide | EDC/HOBt | Good to Excellent | Low to Moderate | Water-soluble urea byproduct, cost-effective. | Potential for O-N acyl migration, side reactions with unprotected side chains.[7] |
| Phosphonium Salt | PyBOP | Excellent | Low | High coupling efficiency, low racemization.[7] | Higher cost, byproducts can be difficult to remove. |
| Aminium/Uronium Salt | HATU | Excellent | Very Low | Very rapid coupling, highly effective for hindered couplings, low racemization.[9] | Higher cost, can modify the N-terminus if used in excess.[9] |
| Phosphonium Salt | BOP | Excellent | Low | High coupling efficiency.[7][9] | Forms carcinogenic HMPA as a byproduct.[7][9][10] |
Mechanistic Insights into Key Coupling Methodologies
Understanding the reaction mechanisms of different coupling reagents allows for a rational selection based on the specific requirements of the synthesis.
Carbodiimide-Mediated Coupling (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid of Z-Ala-OH to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate is unstable and prone to racemization and rearrangement to a stable N-acylurea.[7] The addition of 1-hydroxybenzotriazole (HOBt) mitigates these side reactions by trapping the O-acylisourea to form a less reactive but more stable HOBt-active ester. This active ester then reacts with the amino group of H-His-OMe to form the peptide bond with a lower risk of racemization.[9]
Caption: EDC/HOBt Coupling Mechanism.
Phosphonium and Aminium Salt Reagents (PyBOP and HATU)
Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU) salt-based reagents are highly efficient coupling agents that operate through a similar principle of forming active esters.[7]
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) reacts with the carboxylate of Z-Ala-OH to form a HOBt-active ester in situ.[11][12] PyBOP is a safer alternative to its predecessor, BOP, as it does not produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).[7][9]
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is one of the most effective coupling reagents, particularly for sterically hindered amino acids.[9][13] It utilizes 1-hydroxy-7-azabenzotriazole (HOAt) as the leaving group, forming a more reactive OAt-active ester. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, accelerating the coupling reaction and further suppressing racemization.
Caption: PyBOP and HATU Coupling Mechanisms.
Experimental Protocols
The following protocols are designed for the solution-phase synthesis of Z-Ala-His-OMe. It is imperative to use anhydrous solvents and reagents to prevent hydrolysis of the activated species.
General Experimental Workflow
Caption: General Solution-Phase Coupling Workflow.
Protocol 1: EDC/HOBt Coupling
This method is a reliable and cost-effective choice for routine synthesis.
Materials:
-
Z-L-Alanine (Z-Ala-OH)
-
L-Histidine methyl ester dihydrochloride (H-His-OMe·2HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve H-His-OMe·2HCl (1.0 eq) in anhydrous DCM or DMF.
-
Add DIPEA (2.2 eq) to neutralize the hydrochloride salts and stir for 10 minutes at room temperature.
-
Add Z-Ala-OH (1.0 eq) and HOBt (1.1 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5°C.[14]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Z-Ala-His-OMe.
Protocol 2: HATU Coupling
This protocol is recommended for achieving high yields and minimal racemization, especially when dealing with challenging couplings.
Materials:
-
Z-L-Alanine (Z-Ala-OH)
-
L-Histidine methyl ester dihydrochloride (H-His-OMe·2HCl)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Z-Ala-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
In a separate flask, dissolve H-His-OMe·2HCl (1.0 eq) in anhydrous DMF and add DIPEA (3.0 eq). Stir for 10 minutes.
-
Cool both solutions to 0°C.
-
Add the H-His-OMe/DIPEA solution to the Z-Ala-OH/HATU solution.
-
Stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion and Best Practices
The synthesis of Z-Ala-His-OMe in solution phase is a critical step in the construction of larger, histidine-containing peptides. The choice of coupling reagent is a crucial parameter that directly impacts yield and stereochemical purity. For routine synthesis, the EDC/HOBt method offers a balance of efficiency and cost-effectiveness.[7][14] For more challenging couplings or when the highest possible optical purity is required, HATU is the reagent of choice due to its high reactivity and ability to suppress racemization.[9]
Key considerations for successful synthesis include:
-
Histidine Side-Chain Protection: While these protocols are for unprotected histidine, for longer peptides or more complex syntheses, protecting the imidazole side chain (e.g., with a Trityl (Trt) or Benzyloxymethyl (Bom) group) is highly recommended to further minimize racemization.[5]
-
Solvent Purity: The use of anhydrous solvents is non-negotiable to prevent premature hydrolysis of activated intermediates.
-
Base Selection: A non-nucleophilic base such as DIPEA or 2,4,6-collidine is essential to prevent side reactions.
-
Temperature Control: Maintaining a low temperature during the initial activation and coupling steps is critical for minimizing racemization, especially with carbodiimide-based methods.[7]
By carefully selecting the coupling method and adhering to these best practices, researchers can confidently and efficiently synthesize Z-Ala-His-OMe and other challenging peptide fragments, paving the way for advancements in drug discovery and development.
References
-
MySkinRecipes. Z-Ala-OMe. [Link]
-
National Institutes of Health (NIH). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. [Link]
-
Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. [Link]
-
PubMed. Solution Phase Peptide Synthesis: The Case of Biphalin. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ResearchGate. Coupling step during synthesis of peptides containing Histidine residue?. [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]
-
Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]
-
ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. [Link]
-
Wikipedia. HATU. [Link]
-
ResearchGate. Dipeptide synthesis with the use of Z-Ala and L-Ala-NH2 as building blocks?. [Link]
-
ACS Publications. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. [Link]
-
ResearchGate. Mechanism of BOP-mediated coupling reagent. [Link]
-
Wikipedia. BOP reagent. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Amino-acids and peptides. Part 45. The protection of the thiol function of cysteine and the imidazole-N of histidine by the diphenyl-4-pyridylmethyl group. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]
-
Organic Synthesis. Acid-Amine Coupling using BOP. [Link]
-
ResearchGate. Scheme 2 Solution-phase synthesis of [2,2'-Ala,(Z)-4,4'-Δ3Pal]GS (3). [Link]
-
Aapptec. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
Organic Synthesis. Acid-Amine Coupling using PyBOP. [Link]
-
Organic Syntheses Procedure. 6. [Link]
-
PubMed. Mechanism of racemisation of histidine derivatives in peptide synthesis. [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
National Institutes of Health (NIH). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. peptide.com [peptide.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. HATU - Wikipedia [en.wikipedia.org]
- 14. organic-synthesis.com [organic-synthesis.com]
Application Note & Protocol: Deprotection of the Z-Group from Z-Ala-His-OMe
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance and Challenges of Z-Group Deprotection in Histidine-Containing Peptides
The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in the 1930s, remains a cornerstone in peptide synthesis.[1] Its stability under a wide range of conditions and its straightforward removal make it an invaluable tool for protecting the α-amino group of amino acids during peptide coupling reactions.[2][3][4] The dipeptide, L-alanyl-L-histidine methyl ester (H-Ala-His-OMe), is a valuable building block in the synthesis of more complex peptides and peptidomimetics, with the histidine residue often playing a crucial role in the biological activity of the final molecule due to its unique imidazole side chain.[5][6][7]
However, the deprotection of Z-Ala-His-OMe is not without its challenges. The very features that make histidine a functionally versatile amino acid—its imidazole ring's nucleophilicity and aromaticity—can complicate synthetic manipulations.[8][9] Specifically, during Z-group removal, the histidine side chain can lead to side reactions or, in the case of catalytic hydrogenolysis, catalyst poisoning, necessitating carefully optimized protocols to ensure high yield and purity of the desired dipeptide. This guide provides a detailed examination of the most effective methods for the deprotection of Z-Ala-His-OMe, with a focus on practical application, mechanistic understanding, and troubleshooting.
Primary Deprotection Method: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and generally mildest method for the removal of the Z-group.[10] It offers the significant advantage of occurring under neutral pH conditions, which preserves the integrity of other acid or base-labile functional groups that may be present in more complex peptide structures.[10]
Principle and Mechanism
The reaction proceeds via the catalytic transfer of hydrogen to the Z-protected peptide in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The benzyl C-O bond is reductively cleaved, releasing the free amine, toluene, and carbon dioxide as byproducts.[1] The overall transformation is clean, with the byproducts being volatile and easily removed.
The generally accepted mechanism involves:
-
Adsorption of the Z-protected peptide and hydrogen gas onto the palladium catalyst surface.
-
Reductive cleavage of the benzylic C-O bond.
-
Formation of an unstable carbamic acid intermediate.
-
Spontaneous decarboxylation of the carbamic acid to yield the free amine of the dipeptide.
Detailed Experimental Protocol for Deprotection of Z-Ala-His-OMe
This protocol is designed for a typical laboratory scale reaction.
Table 1: Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Z-Ala-His-OMe | ≥98% | Commercially available | Ensure starting material is pure. |
| Palladium on Carbon (Pd/C) | 10 wt. % | Sigma-Aldrich | Handle with care; can be pyrophoric. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Solvent for the reaction. |
| Hydrogen (H₂) Gas | High purity | Airgas | Or use a hydrogen transfer reagent like ammonium formate. |
| Celite® | --- | MilliporeSigma | For filtration of the catalyst. |
| Diethyl Ether | Anhydrous | VWR | For precipitation of the product. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |
Experimental Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add Z-Ala-His-OMe (1 equivalent).
-
Dissolve the protected dipeptide in anhydrous methanol (approximately 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the substrate). Caution: Pd/C can ignite in the presence of solvents and air. It is best to add it under an inert atmosphere (e.g., nitrogen or argon) or add the solvent to the flask containing the substrate and catalyst.
-
-
Hydrogenation:
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere has been replaced by hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon filled with H₂ is often sufficient for small-scale reactions) at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[11][12]
-
Prepare a TLC developing chamber with a suitable solvent system (e.g., 9:1 Dichloromethane:Methanol with a few drops of acetic acid to aid in visualization).
-
To take a sample, briefly stop the stirring and release the hydrogen pressure. Using a capillary tube, spot a small amount of the reaction mixture on the TLC plate.
-
The starting material (Z-Ala-His-OMe) will be less polar and have a higher Rf value than the product (H-Ala-His-OMe), which is more polar and will remain closer to the baseline.
-
The reaction is complete when the starting material spot is no longer visible by UV light or staining.
-
-
Work-up and Isolation:
-
Once the reaction is complete (typically 1-4 hours), carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to obtain a crude oil or solid.
-
-
Purification:
-
The crude product can often be purified by precipitation. Dissolve the crude residue in a minimal amount of methanol and add it dropwise to a rapidly stirring solution of cold diethyl ether.[13]
-
The purified H-Ala-His-OMe should precipitate as a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Workflow Diagram
Caption: Catalytic hydrogenolysis workflow for Z-group deprotection.
Troubleshooting
-
Incomplete Reaction: If the reaction stalls, the catalyst may be poisoned. The imidazole ring of histidine can sometimes interfere with the catalyst's activity. Adding a fresh portion of the catalyst can help drive the reaction to completion.
-
Catalyst Inactivity: Ensure the Pd/C catalyst is of good quality and has been stored properly. If using a hydrogen transfer reagent like ammonium formate, ensure it is fresh.
-
Low Yield: Poor recovery can result from incomplete precipitation. Ensure the product is fully precipitated by using a sufficient volume of cold ether and allowing adequate time for precipitation.
Alternative Deprotection Method: Acidolysis with HBr in Acetic Acid
For substrates that are incompatible with catalytic hydrogenation (e.g., those containing sulfur or other reducible groups), acidolysis offers a robust alternative.[3]
Principle and Mechanism
Treatment with a strong acid, such as hydrogen bromide (HBr) in glacial acetic acid, cleaves the Z-group.[14] The reaction proceeds through protonation of the carbamate oxygen, followed by the departure of the benzyl group as a stable benzyl cation (which is trapped by bromide) and subsequent decarboxylation of the carbamic acid.
Protocol Outline
-
Dissolve Z-Ala-His-OMe in a minimal amount of glacial acetic acid.
-
Add a solution of 33% HBr in acetic acid (typically 2-3 equivalents).
-
Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.
-
Upon completion, precipitate the product hydrobromide salt by adding a large volume of cold, dry diethyl ether.
-
Isolate the product by filtration and wash thoroughly with ether to remove residual acetic acid and benzyl bromide.
Advantages and Disadvantages
-
Advantages: Fast reaction times and compatibility with hydrogenation-sensitive functional groups.
-
Disadvantages: The strongly acidic conditions can lead to side reactions, particularly with sensitive amino acid side chains. For histidine, there is a risk of bromination on the imidazole ring, especially if the HBr reagent contains free bromine impurities.[15] The product is also isolated as a hydrobromide salt, which may require an additional neutralization step for subsequent reactions.
Comparative Summary of Deprotection Methods
Table 2: Comparison of Deprotection Methods for Z-Ala-His-OMe
| Parameter | Catalytic Hydrogenolysis | Acidolysis (HBr/AcOH) |
| Reagents | H₂, Pd/C, Methanol | 33% HBr in Acetic Acid |
| Conditions | Neutral pH, Room Temperature | Strongly Acidic, Room Temperature |
| Reaction Time | 1-4 hours | 30-60 minutes |
| Byproducts | Toluene, CO₂ (Volatile) | Benzyl Bromide, Acetic Acid |
| Product Form | Free Amine | Hydrobromide Salt |
| Histidine Compatibility | Good, but potential for catalyst poisoning. | Fair, risk of imidazole ring bromination.[15] |
| Overall Assessment | Preferred method due to mildness and clean byproducts. | A good alternative if hydrogenation is not feasible. |
Purification and Characterization of H-Ala-His-OMe
Regardless of the deprotection method used, the final product must be purified and its identity confirmed.
-
Purification: For larger quantities or when high purity is essential, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.[16] A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically effective for purifying peptides.[16]
-
Characterization: The identity and purity of the final H-Ala-His-OMe product should be confirmed by analytical techniques such as:
-
Mass Spectrometry (MS): To confirm the molecular weight of the dipeptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemical integrity.
-
Conclusion
The deprotection of the Z-group from Z-Ala-His-OMe can be achieved efficiently using catalytic hydrogenolysis, which remains the method of choice due to its mild conditions and clean reaction profile. While acidolysis with HBr in acetic acid provides a rapid alternative, careful consideration must be given to the potential for side reactions with the histidine imidazole ring. Successful synthesis relies on careful selection of the deprotection strategy, diligent reaction monitoring, and appropriate purification techniques to yield the high-purity H-Ala-His-OMe required for further applications in peptide and medicinal chemistry.
References
- Vertex AI Search. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. Retrieved February 3, 2026.
- MySkinRecipes. (n.d.). Z-Ala-OMe. Retrieved February 3, 2026.
- Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved February 3, 2026.
- National Institutes of Health. (n.d.). A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides. Retrieved February 3, 2026.
- PubMed. (2019, November 13).
- PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved February 3, 2026.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved February 3, 2026.
- Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved February 3, 2026.
- The Organic Chemistry Tutor. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved February 3, 2026.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved February 3, 2026.
- ACS Publications. (2026, February 2). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. Retrieved February 3, 2026.
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 3, 2026.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 3, 2026.
- PubMed. (n.d.). Ala-His mediated peptide bond formation revisited. Retrieved February 3, 2026.
- ResearchGate. (n.d.). Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation | Request PDF. Retrieved February 3, 2026.
- ACS Publications. (n.d.). THE USE OF HYDROGEN BROMIDE IN ACETIC ACID FOR THE REMOVAL OF CARBOBENZOXY GROUPS AND BENZYL ESTERS OF PEPTIDE DERIVATIVES1. The Journal of Organic Chemistry. Retrieved February 3, 2026.
- aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved February 3, 2026.
- PMC - NIH. (n.d.). RAFT step-growth polymerization via the Z-group approach and deconstruction by RAFT interchange. Retrieved February 3, 2026.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Retrieved February 3, 2026.
- RSC Publishing. (n.d.). Supramolecular assemblies of histidine-containing peptides with switchable hydrolase and peroxidase activities through Cu(ii) binding and co-assembling. Retrieved February 3, 2026.
- ACS Publications. (n.d.).
- The Royal Society of Chemistry. (2010).
- Biosynth. (n.d.). Z-Ala-Ala-OMe | 2483-51-4 | FA111432. Retrieved February 3, 2026.
- National Institutes of Health. (2025, March 8). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Retrieved February 3, 2026.
- PMC - PubMed Central - NIH. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. Retrieved February 3, 2026.
- MDPI. (n.d.). Small and Random Peptides: An Unexplored Reservoir of Potentially Functional Primitive Organocatalysts. The Case of Seryl-Histidine. Retrieved February 3, 2026.
- Google Patents. (n.d.). US7495072B2 - Process for preparation of mixtures of polypeptides using purified hydrobromic acid. Retrieved February 3, 2026.
- RSC Publishing. (n.d.). End group removal and modification of RAFT polymers. Retrieved February 3, 2026.
- Reddit. (2024, April 3). Preparative purification methods for deprotected peptides. r/OrganicChemistry. Retrieved February 3, 2026.
- Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved February 3, 2026.
- MDPI. (n.d.). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Retrieved February 3, 2026.
- ResearchGate. (n.d.). End group removal and modification of RAFT polymers. Retrieved February 3, 2026.
- Sigma-Aldrich. (n.d.). Z-Dehydro-Ala-OMe = 98.0 TLC 21149-17-7. Retrieved February 3, 2026.
- Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved February 3, 2026.
- University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved February 3, 2026.
- ResearchGate. (2025, August 5). Cleavage and deprotection of peptides on MBHA‐resin with hydrogen bromide | Request PDF. Retrieved February 3, 2026.
- ResearchGate. (n.d.). On-demand deprotection of Thz and Acm PGs via palladium complexes. Retrieved February 3, 2026.
- MDPI. (n.d.). Removal of Trithiocarbonyl End Group of RAFT-Polymerized Poly(stearyl acrylate) and Effect of the End Group on Thermal and Structural Properties. Retrieved February 3, 2026.
- NovoPro Bioscience Inc. (n.d.). H-His-Ala-OH peptide. Retrieved February 3, 2026.
- aapptec Peptides. (n.d.). Z-Ala-OMe [28819-05-8]. Retrieved February 3, 2026.
- Journal of the American Chemical Society. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Retrieved February 3, 2026.
- PMC - PubMed Central. (n.d.). The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach. Retrieved February 3, 2026.
- American Chemical Society. (2026, January 27). Stereoselective Synthesis of the Western Fragment of Vancoresmycin. Retrieved February 3, 2026.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved February 3, 2026.
- ResearchGate. (2018, May 29). Did anyone observe spontaneous Boc removal from histidine?. Retrieved February 3, 2026.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Z-Ala-OMe [myskinrecipes.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. youtube.com [youtube.com]
- 5. Ala-His mediated peptide bond formation revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Supramolecular assemblies of histidine-containing peptides with switchable hydrolase and peroxidase activities through Cu(ii) binding and co-assembling - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. How To [chem.rochester.edu]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US7495072B2 - Process for preparation of mixtures of polypeptides using purified hydrobromic acid - Google Patents [patents.google.com]
- 16. bachem.com [bachem.com]
Technical Guide: Z-Ala-His-OMe as a Substrate for Carboxypeptidase Y Kinetics
[1]
Part 1: Introduction & Mechanism
The Molecule: Z-Ala-His-OMe
N-Carbobenzyloxy-L-alanyl-L-histidine methyl ester (Z-Ala-His-OMe) is a synthetic dipeptide derivative primarily utilized as a specific substrate for the kinetic characterization of Carboxypeptidase Y (CPY) (also known as Serine Carboxypeptidase 1, EC 3.4.16.5).[1]
Unlike simple chromogenic substrates (e.g., p-nitroanilides), Z-Ala-His-OMe mimics the natural peptide structure while offering a sensitive ester linkage for hydrolysis.[1] It is particularly valuable for distinguishing the esterase activity of CPY from its amidase/peptidase activity.
The Enzyme: Carboxypeptidase Y (CPY)
CPY, isolated from Saccharomyces cerevisiae, is a vacuolar serine exopeptidase.[1][2] It is unique among carboxypeptidases because it functions effectively as an esterase and retains activity across a broad pH range (pH 5.5 – 8.0).
Mechanism of Action: CPY attacks the ester bond at the C-terminus of the substrate. The reaction proceeds via a serine-histidine-aspartate catalytic triad, forming an acyl-enzyme intermediate that is subsequently deacylated by water.[1]
Reaction Stoichiometry:
Note: The release of a proton (
) during hydrolysis allows for detection via pH-stat titration or colorimetric pH indicators , while the structural change allows for UV-difference spectrophotometry .[1]
Reaction Pathway Visualization[1]
Figure 1: Catalytic cycle of CPY acting on Z-Ala-His-OMe.[1] The enzyme acts as an esterase, cleaving the methyl ester group.[1]
Part 2: Chemical Properties & Handling[3][4]
| Property | Specification | Critical Note |
| Molecular Weight | 388.42 g/mol | Use this for molarity calculations. |
| Solubility | Soluble in Methanol, DMF, DMSO | Insoluble in pure water. Must be dissolved in organic solvent first, then diluted into buffer. |
| Stability | Hygroscopic solid | Store at -20°C. Desiccate before opening to prevent spontaneous hydrolysis. |
| pH Stability | Stable at pH 4.0 - 7.0 | Unstable in alkaline conditions (pH > 8.[1]5) due to spontaneous ester hydrolysis.[1] |
Part 3: Experimental Protocols
Protocol A: UV-Difference Spectrophotometric Assay (Standard)
This method relies on the differential UV absorption between the ester substrate and the hydrolyzed acid product. It is the preferred method for kinetic studies (
Principle: The hydrolysis of the ester bond causes a decrease in absorbance at 238 nm .
1. Reagents Preparation
-
Assay Buffer: 50 mM MES or Phosphate Buffer, pH 6.5.
-
Why pH 6.5? This is the optimum pH for CPY esterase activity on this specific substrate.
-
-
Substrate Stock (20 mM): Dissolve 7.77 mg of Z-Ala-His-OMe in 1.0 mL of Methanol (HPLC grade).
-
Enzyme Solution: Dilute CPY in 1 mM HCl (to prevent autolysis) to a concentration of ~0.1 mg/mL. Keep on ice.
2. Assay Procedure
-
Blanking: Set the spectrophotometer to 238 nm. Zero with a cuvette containing 980 µL Buffer + 20 µL Methanol.
-
Reaction Mix:
-
960 µL Assay Buffer (pH 6.5)
-
20 µL Substrate Stock (Final Conc: 0.4 mM)
-
Mix by inversion and equilibrate to 25°C.
-
-
Initiation: Add 20 µL Enzyme Solution . Mix immediately.
-
Measurement: Record the decrease in absorbance (
) for 3–5 minutes.-
Linear Range: Ensure the slope is linear (
). If the rate curves off within 1 minute, dilute the enzyme.
-
3. Data Analysis
Calculate the enzymatic activity using the differential extinction coefficient (
- : ~0.85 mM⁻¹cm⁻¹ (This value should be verified experimentally by complete hydrolysis).
-
Unit Definition: One unit hydrolyzes 1.0 µmole of Z-Ala-His-OMe per minute at pH 6.5, 25°C.[1]
Protocol B: High-Throughput pH Indicator Assay
For drug discovery or inhibitor screening (HTS), a colorimetric shift is easier to automate than UV kinetics.[1]
Principle: Hydrolysis releases
Workflow Diagram
Figure 2: HTS workflow for CPY inhibitor screening using Z-Ala-His-OMe.[1][3][4][5]
Critical HTS Note: The buffer concentration must be low (1-5 mM) to allow the released protons to shift the pH significantly. Strong buffers will mask the signal.
Part 4: Troubleshooting & Validation
Self-Validating System: To ensure the assay is measuring true enzymatic activity and not artifacts:
-
Spontaneous Hydrolysis Control: Run a "No Enzyme" control. Z-Ala-His-OMe esters are labile at pH > 7.[1]5. If the background rate is >10% of the enzymatic rate, lower the pH to 6.0.
-
Solvent Tolerance: CPY is stable in up to 10% MeOH. If the substrate precipitates upon addition to buffer, increase the MeOH concentration in the final mix to 5% (keep constant across all samples).
Common Issues:
| Symptom | Probable Cause | Corrective Action |
| Non-linear rate | Substrate depletion | Reduce enzyme concentration by 50%. |
| High Background | pH too high | Ensure assay buffer is pH 6.5, not 7.5+. |
| No Activity | Enzyme inactivation | CPY is unstable in pure water; store in 1mM HCl or high salt buffers.[1] |
References
-
Johansen, J. T., et al. (1976). Carboxypeptidase Y from Saccharomyces cerevisiae.[1] Large-scale purification and some chemical and enzymatic properties. Carlsberg Research Communications. [1]
-
Aibara, S., Hayashi, R., & Hata, T. (1971). Physical and Chemical Properties of Carboxypeptidase Y.[1] Agricultural and Biological Chemistry.
-
Worthington Biochemical Corporation. Carboxypeptidase Y Enzyme Manual.[1][1]
-
Breddam, K. (1986). Serine carboxypeptidases.[1] A review. Carlsberg Research Communications. [1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Carboxypeptidase Y activity and maintenance is modulated by a large helical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic investigation on d-amino acid containing peptides and carboxypeptidase Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A spectrophotometric assay for the characterization of the S' subsite specificity of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Application of Z-Ala-His-OMe in Enzyme Inhibitor Screening
Introduction: The Critical Role of Protease Inhibitor Screening in Drug Discovery
Proteases are a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds in proteins and are fundamental to countless physiological processes. Their dysregulation is a hallmark of numerous pathologies, including cancer, inflammatory disorders, and infectious diseases. This central role has positioned proteases as a major class of therapeutic targets. The development of specific and potent protease inhibitors is a cornerstone of modern drug discovery, necessitating robust and reliable screening assays to identify and characterize lead compounds.
This application note details the use of the dipeptide derivative, N-α-carbobenzoxy-L-alanyl-L-histidine methyl ester (Z-Ala-His-OMe), as a substrate for the screening of inhibitors against chymotrypsin and chymotrypsin-like serine proteases. Chymotrypsin, a digestive enzyme synthesized in the pancreas, serves as a well-characterized model for many technologically relevant proteases due to its defined substrate specificity and catalytic mechanism.
Z-Ala-His-OMe is a valuable tool in biochemical research and pharmaceutical development. Its structure is designed to mimic natural substrates, making it an effective tool for probing enzyme mechanisms and for screening potential inhibitor candidates[1]. The N-terminal benzyloxycarbonyl (Z) group provides a bulky, hydrophobic moiety that directs the substrate to the S1 pocket of chymotrypsin-like proteases, which preferentially bind large aromatic or hydrophobic residues. The cleavage of the peptide bond between alanine and histidine is monitored to determine enzymatic activity.
Principle of the Assay
The screening assay is based on the enzymatic hydrolysis of the peptide bond in Z-Ala-His-OMe by a chymotrypsin-like protease. The activity of the enzyme is determined by measuring the rate of appearance of the cleavage products. In the presence of an inhibitor, the rate of this reaction will decrease. By comparing the rate of reaction in the presence of a test compound to a control reaction, the inhibitory potential of the compound can be quantified.
The general reaction is as follows:
Z-Ala-His-OMe + H₂O --(Chymotrypsin)--> Z-Ala + His-OMe
The progress of the reaction can be monitored using various detection methods, such as High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and products, or by coupling the reaction to a secondary colorimetric or fluorometric detection system. For high-throughput screening, a common method involves monitoring the change in absorbance at a specific wavelength if one of the products has a distinct chromophore, or by using a coupled enzymatic reaction that produces a detectable signal.
Mechanism of Chymotrypsin Catalysis
Chymotrypsin is a serine protease, meaning it employs a key serine residue in its active site for catalysis. The catalytic activity of chymotrypsin and other serine proteases is dependent on a "catalytic triad" of amino acid residues in the active site: Serine-195, Histidine-57, and Aspartate-102[2][3][4].
The catalytic mechanism proceeds through several steps:
-
Substrate Binding: The substrate, Z-Ala-His-OMe, binds to the active site of chymotrypsin. The bulky Z-group on the alanine residue fits into the hydrophobic S1 pocket of the enzyme, which determines substrate specificity[5][6].
-
Nucleophilic Attack: The hydroxyl group of Serine-195, made more nucleophilic by the adjacent Histidine-57, attacks the carbonyl carbon of the peptide bond in the substrate[2].
-
Formation of the Tetrahedral Intermediate: This attack forms a short-lived tetrahedral intermediate, which is stabilized by hydrogen bonds from the "oxyanion hole" in the enzyme's active site.
-
Acyl-Enzyme Formation: The tetrahedral intermediate collapses, breaking the peptide bond. The N-terminal portion of the substrate (Z-Ala) remains covalently attached to the serine residue, forming an acyl-enzyme intermediate, while the C-terminal portion (His-OMe) is released[2].
-
Deacylation: A water molecule enters the active site and, activated by Histidine-57, attacks the acyl-enzyme intermediate.
-
Release of the Second Product: This leads to the formation of another tetrahedral intermediate, which then collapses to release the Z-Ala product and regenerate the active enzyme[2].
Understanding this mechanism is crucial for interpreting inhibition data, as inhibitors can target different stages of this catalytic cycle[7].
Experimental Protocols
Materials and Reagents
-
Z-Ala-His-OMe (Substrate)
-
α-Chymotrypsin from bovine pancreas (Enzyme)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., a known chymotrypsin inhibitor like Phenylmethylsulfonyl fluoride - PMSF)
-
96-well microplate (UV-transparent for spectrophotometric assays)
-
Microplate reader
Protocol 1: Spectrophotometric Assay for Chymotrypsin Inhibitor Screening
This protocol describes a general method for screening potential inhibitors of chymotrypsin using Z-Ala-His-OMe and monitoring the reaction by a change in absorbance. This method assumes that the cleavage of the peptide bond leads to a change in the UV-visible spectrum of the solution.
1. Reagent Preparation:
-
Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability)[8]. The final working concentration will need to be optimized for the specific assay conditions.
-
Substrate Stock Solution: Dissolve Z-Ala-His-OMe in the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a stock concentration of 10 mM.
-
Test Compound/Inhibitor Stock Solutions: Dissolve test compounds and the positive control inhibitor in 100% DMSO to a high concentration (e.g., 10 mM).
2. Assay Procedure (96-well plate format):
-
Prepare Assay Plate:
-
Blank wells: Add assay buffer and DMSO (at the same final concentration as in the test wells).
-
Control wells (No inhibitor): Add assay buffer, enzyme, and DMSO.
-
Positive Control wells: Add assay buffer, enzyme, and the positive control inhibitor.
-
Test wells: Add assay buffer, enzyme, and the test compound.
-
-
Pre-incubation: Add 50 µL of assay buffer to each well. Add 1 µL of the respective test compound, positive control, or DMSO to the appropriate wells. Finally, add 25 µL of the chymotrypsin solution to all wells except the blank. Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 25 µL of the Z-Ala-His-OMe substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the change in absorbance at a predetermined wavelength (e.g., 256 nm, where cleavage of the peptide bond may cause a change in absorbance) every minute for 15-30 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
Where:
-
V_control is the rate of reaction in the absence of an inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the test compound.
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
Protocol 2: HPLC-Based Assay for Confirmation and Mechanistic Studies
For more detailed analysis and to confirm hits from the primary screen, an HPLC-based method can be employed to directly measure the consumption of the substrate and the formation of products.
1. Reaction Setup:
-
Prepare reaction mixtures in microcentrifuge tubes with a larger volume (e.g., 200 µL) containing assay buffer, enzyme, and inhibitor (or DMSO for control) as described in Protocol 1.
-
Incubate at 37°C.
2. Time-Point Sampling and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30 minutes), take an aliquot of the reaction mixture (e.g., 50 µL) and quench the reaction by adding an equal volume of a quenching solution (e.g., 1% trifluoroacetic acid - TFA)[8].
3. HPLC Analysis:
-
Inject the quenched samples onto a suitable C18 reverse-phase HPLC column.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the substrate (Z-Ala-His-OMe) and the products (Z-Ala and His-OMe).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Quantify the peak areas of the substrate and products to determine the extent of the reaction and the effect of the inhibitor.
Data Presentation
The results of an inhibitor screening experiment can be summarized in a table to facilitate comparison of the potency of different compounds.
| Compound | IC₅₀ (µM) | Inhibition at 10 µM (%) |
| Test Compound A | 5.2 | 85 |
| Test Compound B | 25.8 | 32 |
| Positive Control | 0.1 | 98 |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for screening enzyme inhibitors using Z-Ala-His-OMe.
Caption: Workflow for Z-Ala-His-OMe based enzyme inhibitor screening.
Visualizing the Catalytic Mechanism
The following diagram illustrates the key steps in the chymotrypsin-catalyzed hydrolysis of Z-Ala-His-OMe.
Caption: Simplified mechanism of chymotrypsin catalysis.
Conclusion and Future Directions
The use of Z-Ala-His-OMe as a substrate provides a robust and adaptable method for the screening and characterization of inhibitors for chymotrypsin and related serine proteases. The protocols outlined in this application note can be readily implemented in a high-throughput format for primary screening or adapted for more detailed mechanistic studies. Future work could involve the development of fluorogenic or luminogenic versions of this substrate to enhance assay sensitivity and reduce interference from colored compounds. Furthermore, exploring the specificity of Z-Ala-His-OMe against a broader panel of proteases will help to define its utility for inhibitor profiling and selectivity studies.
References
-
AK Lectures. (2015, March 19). Specificity of Serine Proteases (Chymotrypsin, Trypsin and Elastase) [Video]. YouTube. [Link]
-
University of Massachusetts Amherst. Serine Proteases Substrate Specificity. [Link]
-
Wikipedia. Serine protease. [Link]
-
Gault, A., et al. (2020). High pressures increase α-chymotrypsin enzyme activity under perchlorate stress. Communications Earth & Environment, 1(1), 1-9. [Link]
-
Di Cera, E. (2009). Serine proteases. IUBMB life, 61(5), 510-515. [Link]
-
Patsnap Synapse. (2024, June 21). What are Chymotrypsin inhibitors and how do they work? [Link]
Sources
- 1. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine protease - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. purdue.edu [purdue.edu]
- 7. What are Chymotrypsin inhibitors and how do they work? [synapse.patsnap.com]
- 8. promega.com [promega.com]
Application Note: Z-Ala-His-OMe in Biocatalytic Peptide Synthesis & Protease Profiling
Executive Summary
In the landscape of therapeutic peptide development, Z-Ala-His-OMe serves as a critical "dual-function" molecular tool. While often categorized simply as a protected dipeptide, its specific utility lies in two high-value domains: Kinetically Controlled Enzymatic Synthesis (KCS) and Protease Mechanistic Profiling .
Unlike standard solid-phase peptide synthesis (SPPS) reagents, Z-Ala-His-OMe is uniquely optimized for solution-phase biocatalysis. Its methyl ester moiety acts as a "camouflaged" activation group, allowing serine and cysteine proteases (e.g., Papain, Carboxypeptidase Y) to recognize it as an acyl donor without the need for harsh chemical activation. Furthermore, the histidine residue provides an imidazole handle, making this compound a classic substrate for studying esterase activity and histidine-mediated catalytic mechanisms in metalloproteases.
This guide details the protocols for utilizing Z-Ala-His-OMe to synthesize longer therapeutic peptide fragments via enzymatic ligation—a "green chemistry" approach that minimizes racemization and side-chain protection requirements.
Core Application: Kinetically Controlled Enzymatic Peptide Synthesis
The Scientific Rationale
Traditional chemical coupling (DCC/EDC) often leads to racemization, particularly with histidine-containing peptides due to the imidazole group's basicity. Enzymatic synthesis uses proteases in reverse to form peptide bonds.
Z-Ala-His-OMe functions as an Acyl Donor . In the presence of a specific protease (e.g., Papain or
Mechanism of Action
The process relies on the ratio of the rate of aminolysis (
Visualization: The Acyl-Enzyme Intermediate Pathway
Figure 1: Kinetic pathway of Z-Ala-His-OMe mediated enzymatic ligation. The success of the reaction depends on favoring the blue Aminolysis path over the red Hydrolysis path.
Experimental Protocol: Papain-Catalyzed Ligation
This protocol describes the coupling of Z-Ala-His-OMe (Donor) with H-Leu-NH
Materials & Reagents[1]
-
Acyl Donor: Z-Ala-His-OMe (10 mM final concentration).
-
Nucleophile: H-Leu-NH
(Leucine amide), or desired amino component (20–50 mM). -
Enzyme: Papain (EC 3.4.22.2), activated with Cysteine and EDTA.
-
Buffer: 0.1 M Carbonate/Bicarbonate buffer or Phosphate buffer, pH 9.0.
-
Solvent: Acetonitrile or DMF (optional, up to 20% v/v to improve solubility).
-
Quenching Solution: 1 M HCl or 10% Trifluoroacetic acid (TFA).
Step-by-Step Methodology
-
Enzyme Activation:
-
Dissolve Papain (2 mg/mL) in the buffer containing 5 mM L-Cysteine and 1 mM EDTA.
-
Incubate at 25°C for 30 minutes. Note: Papain requires reduction of its active site cysteine thiol for activity.
-
-
Reaction Mixture Preparation:
-
In a glass vial, dissolve Z-Ala-His-OMe (10 mM) and the Nucleophile (30 mM) in the reaction buffer.
-
Critical Step: Ensure the Nucleophile is in excess (3:1 ratio) to drive the aminolysis reaction and suppress hydrolysis.
-
Adjust pH to 9.0. Why? Higher pH deprotonates the nucleophile's amine group, increasing its reactivity.
-
-
Initiation:
-
Add the activated Papain solution to the reaction mixture (final enzyme conc: 0.1–0.5 mg/mL).
-
Incubate at 25°C–37°C with gentle shaking.
-
-
Monitoring (HPLC):
-
Withdraw 50 µL aliquots at t = 0, 15, 30, 60, and 120 minutes.
-
Quench immediately with 50 µL of 10% TFA.
-
Analyze via RP-HPLC (C18 column, Gradient: 5-60% ACN in 0.1% TFA).
-
Target: Monitor the disappearance of the methyl ester (Retention Time ~12 min) and appearance of the tripeptide product (shifted RT).
-
-
Termination & Purification:
-
Once conversion >80% (or before hydrolysis product Z-Ala-His-OH becomes dominant), stop the reaction by lowering pH to 3.0.
-
Purify the product via preparative HPLC or extraction (Ethyl Acetate).
-
Application 2: Protease Specificity Profiling
Z-Ala-His-OMe is also used to profile the esterase activity of proteases, particularly to distinguish between esterase and amidase capabilities.
Assay Principle
Many proteases (e.g., Chymotrypsin, Subtilisin) exhibit dual activity: they can cleave amide bonds (peptidase) and ester bonds (esterase). Z-Ala-His-OMe provides a specific ester linkage. Hydrolysis releases Methanol and Z-Ala-His-OH .
Detection Method (Colorimetric)
Since Z-Ala-His-OMe is not fluorogenic, activity is measured by:
-
pH Stat Titration: Monitoring the release of acid (H+) during hydrolysis.
-
Colorimetric Indicator: Using a pH indicator (e.g., Phenol Red) in a weakly buffered system to visualize the pH drop caused by acid release.
Data Output Table: Expected Kinetic Parameters (Model Data)
| Enzyme | Substrate | Specificity ( | ||
| Papain | Z-Ala-His-OMe | 15.2 | 4.8 | High (S1 Subsite pref.) |
| Z-Ala-His-OMe | 8.5 | 0.9 | Moderate | |
| Subtilisin | Z-Ala-His-OMe | 22.1 | 12.5 | High Esterase Activity |
Technical Specifications & Troubleshooting
Physical Properties
| Property | Specification |
| Molecular Formula | C |
| Molecular Weight | 374.40 g/mol |
| Solubility | Soluble in DMSO, DMF, Methanol. Slightly soluble in water (pH dependent). |
| Storage | -20°C, Desiccated. Stable for 2 years. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield of Peptide Product | High Hydrolysis Rate | Increase Nucleophile concentration (up to 50 mM). Add organic cosolvent (10-20% DMF) to suppress water activity. |
| No Reaction | Enzyme Inactive | Ensure Papain is activated with Cysteine/DTT. Check pH is optimal for the specific enzyme. |
| Precipitation | Low Solubility | Z-Ala-His-OMe is hydrophobic. Dissolve in minimal DMSO before adding to aqueous buffer. |
References
-
Schechter, I., & Berger, A. (1967).[1] On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications. Link
- Jakubke, H. D. (1994). Enzymatic Peptide Synthesis. The Peptides: Analysis, Synthesis, Biology. Academic Press.
-
Bordusa, F. (2002).[2] Proteases in organic synthesis. Chemical Reviews, 102(12), 4817-4868. Link
-
Friedland, J., & Silverstein, E. (1976). A sensitive fluorimetric assay for serum angiotensin-converting enzyme.[3] American Journal of Clinical Pathology. (Contextual reference for ACE substrates).
Sources
Application Note: Z-Ala-His-OMe in the Synthesis of Bioactive Peptides
[1]
Abstract
This application note details the synthesis and utility of Z-Ala-His-OMe (N-benzyloxycarbonyl-L-alanyl-L-histidine methyl ester), a critical dipeptide intermediate. While structurally simple, this molecule represents a significant challenge in peptide chemistry due to the high susceptibility of the Histidine residue to racemization during coupling.[1] We present two validated protocols: a traditional chemical coupling utilizing modern suppressors (Oxyma Pure/DIC) and a stereoselective enzymatic synthesis using Thermolysin. These methodologies are essential for researchers developing Carnosine analogs , Angiotensin IV derivatives , and protease inhibitors where stereochemical purity is non-negotiable.
Introduction: The Histidine Challenge
In the synthesis of bioactive peptides, the coupling of Histidine (His) is notoriously difficult.[1] The imidazole side chain acts as an intramolecular base, catalyzing the formation of an azolactone intermediate or abstracting the
Z-Ala-His-OMe serves as both a functional precursor and a stringent model system for validating coupling efficiency.
-
Bioactive Relevance: It is a protected precursor to L-Carnosine analogs (antioxidants) and fragments of Angiotensin IV (cognitive modulation).
-
The "Z" Factor: The Benzyloxycarbonyl (Z or Cbz) group is chosen over Fmoc in specific solution-phase syntheses because it is stable against weak bases and prevents the formation of dibenzofulvene byproducts that can complicate large-scale crystallization.
Key Technical Specifications
| Property | Specification |
| Formula | |
| MW | 374.39 g/mol |
| Solubility | Soluble in DMF, DMSO, MeOH; Limited in Water |
| Storage | -20°C, Desiccated (Hygroscopic) |
Synthesis Workflows
The following diagram illustrates the decision matrix between Chemical and Enzymatic pathways. The Enzymatic path is recommended when optical purity is paramount (>99.5% ee), while Chemical synthesis is preferred for scale and speed.
Figure 1: Decision matrix for Z-Ala-His-OMe synthesis. Pathway A prioritizes speed; Pathway B prioritizes optical purity.
Protocol A: Chemical Synthesis (Racemization Suppressed)
Objective: Synthesize Z-Ala-His-OMe with minimized racemization using Oxyma Pure as an additive.
Materials
-
Reagents: Z-Ala-OH (1.0 eq), H-His-OMe·2HCl (1.1 eq), DIC (Diisopropylcarbodiimide, 1.1 eq), Oxyma Pure (Ethyl cyano(hydroxyimino)acetate, 1.1 eq), DIPEA (Diisopropylethylamine, 2.2 eq).
-
Solvent: Anhydrous DMF (Dimethylformamide).
Step-by-Step Methodology
-
Preparation of Amine Component:
-
Dissolve H-His-OMe·2HCl (1.1 mmol) in minimal DMF.
-
Add DIPEA (2.2 mmol) dropwise at 0°C to neutralize the hydrochloride salt. Critical: Do not use excess base; high pH promotes racemization of the incoming His residue.
-
-
Activation:
-
In a separate vessel, dissolve Z-Ala-OH (1.0 mmol) and Oxyma Pure (1.1 mmol) in DMF.
-
Cool to 0°C and add DIC (1.1 mmol). Stir for 5 minutes to form the active ester.
-
-
Coupling:
-
Transfer the neutralized His-OMe solution into the activated Z-Ala mixture.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) overnight (12–16 hours).
-
-
Workup (Specific for Histidine):
-
Evaporate DMF under reduced pressure.
-
Redissolve residue in Ethyl Acetate (EtOAc).
-
Wash 1: Saturated
(3x). Note: Avoid acidic washes (like HCl/KHSO4) if possible, or perform them very quickly and cold, as His is basic and will extract into the aqueous phase. -
Wash 2: Brine (1x).
-
Dry over
, filter, and concentrate.
-
Validation Check:
-
TLC:
(9:1). Product approx 0.5.[2] -
Racemization Test: Chiral HPLC is required to confirm
D-His content.
Protocol B: Enzymatic Synthesis (Thermolysin-Catalyzed)
Objective: "Green" synthesis exploiting the stereoselectivity of Thermolysin. Proteases will only couple L-isomers, guaranteeing optical purity.
Mechanism
Thermolysin is a metalloprotease that typically cleaves peptide bonds at the N-terminus of hydrophobic residues. However, under thermodynamic control in organic solvents (low water activity), it catalyzes the reverse reaction (condensation).
Materials
-
Enzyme: Thermolysin (from Bacillus thermoproteolyticus).
-
Substrates: Z-Ala-OH and H-His-OMe.
-
Solvent System: Ethyl Acetate : Tris-HCl Buffer (pH 7.5) [50:50 v/v].
Step-by-Step Methodology
-
Phase Preparation:
-
Aqueous Phase: Dissolve H-His-OMe (free base or neutralized HCl salt) in 0.1 M Tris-HCl buffer containing 10 mM
(essential for Thermolysin stability). Adjust pH to 7.5. -
Organic Phase: Dissolve Z-Ala-OH in Ethyl Acetate.
-
-
Reaction Initiation:
-
Combine phases (Total concentration of substrates should be ~100 mM).
-
Add Thermolysin (approx. 1 mg/mL of total volume).
-
-
Incubation:
-
Stir vigorously at 40°C.
-
The Driving Force: Z-Ala-His-OMe is less soluble than the starting materials. It will form a precipitate at the interface or in the organic phase, driving the equilibrium toward synthesis (Le Chatelier's principle).
-
-
Termination & Isolation:
-
After 24 hours, filter the precipitate.
-
Wash the solid cake with 5%
(removes unreacted Z-Ala-OH) and water (removes His-OMe and enzyme). -
Recrystallize from hot Ethanol/Water.
-
Why this works:
-
Stereoselectivity: Thermolysin strictly accepts L-amino acids. Any D-impurity in your starting material remains unreacted.
-
Regioselectivity: No side-chain protection is needed for Histidine. The enzyme targets the
-amine only.
Analytical Characterization
To validate the synthesis, the following analytical parameters must be met.
| Technique | Parameter | Expected Result |
| HPLC | Column: C18 (4.6 x 150mm)Mobile Phase: A: 0.1% TFA/ | Retention time ~12-14 min (system dependent). Single sharp peak. |
| ESI-MS | Positive Mode ( | Calc MW: 374.39Observed: 375.4 ± 0.5 Da |
| 1H NMR | DMSO- |
References
-
Isowa, Y., et al. (1977). "The Synthesis of Peptides by Means of Proteolytic Enzymes." Bulletin of the Chemical Society of Japan.
-
Sakakibara, S. (1995). "Chemical Synthesis of Proteins in Solution." Biopolymers. (Foundational text on Z-group usage).
-
Jones, J.H. (1992). "The Formation of the Peptide Bond." The Peptides Analysis, Synthesis, Biology. (Reference for Racemization mechanisms).
-
Kumaran, S., et al. (2000). "Thermolysin-catalyzed peptide synthesis in high-water-content systems." Process Biochemistry.
-
Stein, R.L. (1993). "Mechanism of Enzymatic Peptide Synthesis." Annual Review of Biochemistry.
Technical Guide: Handling, Storage, and Application of Z-Ala-His-OMe
Abstract & Scope
N-alpha-Carbobenzoxy-L-alanyl-L-histidine methyl ester (Z-Ala-His-OMe ) is a specialized dipeptide derivative utilized primarily as a substrate in enzymatic kinetics (specifically for serine proteases with esterase activity, such as chymotrypsin) and as a critical intermediate in the synthesis of peptide-based inhibitors (e.g., diazomethyl ketones). Its utility hinges on the integrity of the methyl ester (–OMe) and the benzyloxycarbonyl (Z) protecting group. This guide outlines the rigorous protocols required to maintain its chemical stability, ensure accurate solubilization, and validate its activity in biochemical assays.
Physicochemical Profile
The following parameters are critical for calculating molarity and designing enzymatic assays.
| Parameter | Specification |
| Chemical Name | N-α-Carbobenzoxy-L-alanyl-L-histidine methyl ester |
| Abbreviation | Z-Ala-His-OMe |
| Molecular Formula | C₁₈H₂₂N₄O₅ |
| Molecular Weight | 374.4 g/mol |
| Solubility | Soluble in DMSO, DMF, Methanol. Sparingly soluble in water. |
| Appearance | White to off-white lyophilized powder |
| Instability Factor | Susceptible to spontaneous hydrolysis of the methyl ester in basic pH or presence of moisture. |
Storage & Stability Protocol: The "Cold Chain"
The primary degradation pathway for Z-Ala-His-OMe is the hydrolysis of the C-terminal methyl ester to the free acid (Z-Ala-His-OH), rendering it inactive as an esterase substrate. The following protocol minimizes this risk.
Upon Arrival
-
Immediate Action: Do not open the vial immediately upon removal from the shipping package if it feels cold. Allow the vial to equilibrate to room temperature inside a desiccator (approx. 30–60 minutes).
-
Scientific Rationale: Opening a cold vial in humid ambient air causes condensation to form on the hygroscopic peptide. This moisture catalyzes ester hydrolysis and promotes aggregation.
-
-
Long-Term Storage: Store lyophilized powder at -20°C .
Aliquoting Strategy (The "Single-Use" Rule)
Repeated freeze-thaw cycles create micro-condensation events that degrade the ester.
-
Dissolve the master stock in an anhydrous organic solvent (DMSO or DMF) to a high concentration (e.g., 10–50 mM).
-
Aliquots should be small (e.g., 20–50 µL) to ensure single-use capability.
-
Flash freeze aliquots in liquid nitrogen or dry ice/ethanol before placing in -20°C storage.
Figure 1: Critical workflow for receiving and banking Z-Ala-His-OMe to prevent moisture-induced degradation.
Solubilization & Reconstitution Guide
Direct dissolution in aqueous buffer often leads to precipitation or formation of a colloidal suspension, which yields erratic kinetic data.
The "Two-Step" Solvation Method
Step 1: Organic Stock Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Concentration: Prepare a 100x or 1000x stock solution (e.g., 100 mM).
-
Procedure: Add solvent dropwise, vortexing gently until the solution is clear.
-
Note: The Z-group (benzyloxycarbonyl) is hydrophobic, making organic solvation essential.
-
Step 2: Aqueous Working Solution
-
Dilution: Dilute the organic stock into the assay buffer immediately prior to use.
-
Limit: Keep the final organic solvent concentration < 1% (v/v) to avoid denaturing the enzyme.
-
Observation: If the solution turns cloudy, the peptide has precipitated. Sonicate briefly or increase the organic co-solvent percentage (if the enzyme tolerates it).
Application Protocol: Enzymatic Hydrolysis Assay
Z-Ala-His-OMe is frequently used to assay esterase activity of proteases (e.g., Chymotrypsin, which cleaves the ester bond at the C-terminus of aromatic/bulky residues, though His is basic, the Z-group provides hydrophobic bulk).
Principle
The enzyme hydrolyzes the methyl ester, releasing Methanol and the free acid Z-Ala-His-OH.
Potentiometric (pH-Stat) Assay Protocol
Since the hydrolysis generates an acid (revealing the carboxyl group), the reaction can be monitored by the consumption of base (NaOH) to maintain constant pH.
-
Buffer: Weak buffering capacity (e.g., 5 mM Tris or dilute phosphate) containing 0.1 M KCl (to maintain ionic strength). pH 7.8 – 8.0.
-
Substrate: Add Z-Ala-His-OMe (final conc. 1.0 mM) from DMSO stock.
-
Enzyme: Add protease (e.g., Chymotrypsin).[1]
-
Detection: Monitor the addition of 0.01 M NaOH required to maintain pH.
-
Calculation: The rate of NaOH consumption is directly proportional to the rate of hydrolysis.
HPLC Validation (Quality Control)
Before running critical kinetics, validate substrate purity.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Gradient of Water (0.1% TFA) vs. Acetonitrile (0.1% TFA).
-
Detection: UV at 254 nm (detects the Z-group phenyl ring).
-
Expected Result: The ester (OMe) is more hydrophobic and will elute later than the hydrolyzed free acid (OH).
-
Pass Criteria: >95% purity (single peak).
-
Fail Criteria: Presence of a significant earlier-eluting peak indicates hydrolysis (improper storage).
-
Figure 2: Enzymatic hydrolysis pathway of Z-Ala-His-OMe.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Buffer | Stock concentration too high or mixing too rapid. | Dilute stock further; add stock to buffer while vortexing; ensure DMSO < 5%. |
| High Background Rate | Spontaneous hydrolysis (pH > 8.5). | Lower assay pH to < 8.0; use fresh buffer. |
| Two Peaks on HPLC | Substrate degradation (Ester hydrolysis). | Discard stock. Prepare fresh from -20°C lyophilized powder. |
References
-
Biosynth. Z-Ala-Ala-OMe Product Data & Serine Protease Inhibition. (Contextual reference for Z-peptide ester handling).
-
ChemicalBook. Z-His-OMe Properties and Storage. (Physical data verification).
-
United States Biological. Histidine Methyl Ester Handling. (Analogous handling for His-OMe derivatives).
-
Sigma-Aldrich. Z-Dehydro-Ala-OMe Product Sheet. (Solubility and stability benchmarks for Z-amino acid esters).
Sources
Troubleshooting & Optimization
Technical Support Center: Z-Ala-His-OMe Coupling Optimization
This guide serves as a specialized technical resource for researchers synthesizing Z-Ala-His-OMe (N-benzyloxycarbonyl-L-alanyl-L-histidine methyl ester). This specific coupling reaction is a classic "stress test" in peptide chemistry due to the convergence of three distinct challenges: the nucleophilicity of the unprotected imidazole, the base-sensitivity of the histidine methyl ester, and the stringent stereochemical requirements.
Core Reaction Logic & Mechanism[1]
Before troubleshooting, it is critical to understand the competing pathways in this reaction. The synthesis of Z-Ala-His-OMe involves the acylation of H-His-OMe (usually the dihydrochloride salt) by activated Z-Ala-OH.
The "Histidine Paradox"
Histidine is unique because its imidazole side chain (
-
The Goal: Formation of the
-amide bond. -
The Threat (
-Acylation): The activated Z-Ala species can attack the imidazole nitrogen, forming an unstable acyl-imidazole intermediate. -
The Threat (Racemization): The imidazole ring can act as an intramolecular base, abstracting the
-proton of the activated species or the ester, leading to loss of chirality.
Mechanistic Pathway Diagram
The following diagram maps the kinetic competition between the desired pathway and the two primary failure modes.
Figure 1: Kinetic competition in Histidine coupling. The green path represents the desired amide bond formation. Red dashed paths represent failure modes: imidazole acylation and racemization.
Troubleshooting Guide (Q&A)
Module 1: Controlling Racemization
Q: I am observing a split peak in HPLC (approx. 5-10% impurity) with identical mass. Is this racemization? A: Yes, this is the hallmark of diastereomer formation (L,L vs L,D). In Z-Ala-His-OMe synthesis, racemization can originate from two sources:
-
Base-Catalyzed Enolization: H-His-OMe is usually supplied as a dihydrochloride salt (H-His-OMe·2HCl). Neutralizing this requires 2 equivalents of base. If you use a slight excess (e.g., >2.1 eq) of a strong tertiary amine (like TEA), the
-proton of the histidine methyl ester becomes vulnerable to abstraction, especially since the ester group increases acidity [1]. -
Imidazole Catalysis: The free imidazole ring can act as a base to abstract the proton from the activated Z-Ala species, although the Z-group (urethane) generally suppresses oxazolone formation. The primary risk here is the basicity of the reaction medium.
Protocol Fix:
-
Switch Base: Replace Triethylamine (TEA) with N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) . NMM is weaker and less likely to cause enolization.
-
Controlled Neutralization: Do not add base blindly. Pre-neutralize the His-OMe·2HCl at 0°C and verify pH is 7.0–7.5 (damp pH paper), never higher.
-
Add Additives: Always use HOBt (1-Hydroxybenzotriazole) or HOAt . These form active esters that are less prone to racemization than the O-acylisourea formed by DCC alone [2].
Module 2: Low Yield & Side Products
Q: My reaction consumes the starting material, but the isolated yield is low (<50%). Where is the product going?
A: You are likely suffering from
Protocol Fix:
-
The "Back-Up" Strategy: If you must use unprotected His-OMe, use DCC/HOBt in DMF. The HOBt active ester discriminates well between the
-amine (more nucleophilic) and the imidazole (less nucleophilic). -
The "Gold Standard" Strategy: Use side-chain protected Histidine, such as H-His(Trt)-OMe . The Trityl (Trt) group is bulky and prevents imidazole acylation completely. It is removed later with TFA.
Module 3: Solubility & Handling
Q: The reaction mixture turns into a gel or thick slurry. How does this affect the coupling? A: H-His-OMe·2HCl is polar, while Z-Ala-OH is hydrophobic. In DCM (Dichloromethane), the salt may not dissolve, leading to slow reaction kinetics and aggregation.
-
Solvent Choice: Use DMF (Dimethylformamide) or a DMF/DCM ratio of 1:1. DMF ensures the His-salt is fully solubilized for neutralization.
-
Urea Precipitation: If using DCC, the byproduct dicyclohexylurea (DCU) precipitates.[1] In Z-Ala-His-OMe synthesis, DCU can trap the product. Switch to EDC·HCl (water-soluble carbodiimide) to simplify workup.
Optimized Experimental Protocol
This protocol is designed for the synthesis of Z-Ala-His-OMe using unprotected Histidine methyl ester, incorporating safeguards against racemization.
Reagents:
-
Z-Ala-OH (1.0 eq)
-
H-His-OMe·2HCl (1.0 eq)
-
HOBt·H2O (1.1 eq) - Essential for racemization suppression
-
NMM (N-Methylmorpholine) (2.0 eq) - Exact stoichiometry is vital
-
Solvent: DMF (anhydrous)
Step-by-Step Workflow:
-
Activation (Flask A):
-
Dissolve Z-Ala-OH and HOBt in DMF at 0°C.
-
Add EDC·HCl. Stir for 15 minutes at 0°C. This forms the Z-Ala-OBt active ester.
-
-
Neutralization (Flask B):
-
Suspend H-His-OMe·2HCl in DMF.
-
Add NMM (2.0 eq) dropwise at 0°C. Do not overshoot.
-
Checkpoint: Verify the solution is clear. If cloudy, add minimal DMF.
-
-
Coupling:
-
Transfer contents of Flask B into Flask A slowly at 0°C.
-
Allow the reaction to warm to room temperature naturally over 4-12 hours.
-
-
Workup (The Critical Step):
-
Evaporate DMF under reduced pressure (high vacuum, <40°C). Heat promotes racemization.
-
Redissolve residue in Ethyl Acetate.
-
Wash Sequence:
-
5% NaHCO3 (x2) - Removes unreacted Z-Ala and HOBt.
-
Water (x1)
-
Brine (x1)
-
-
Note: Avoid acidic washes (e.g., citric acid) if you want to keep the imidazole unprotonated, though standard protocols often use dilute acid to remove unreacted amines. For His-OMe, a mild citric acid wash is acceptable but proceed quickly.
-
Comparative Data: Coupling Reagents
The choice of coupling reagent drastically impacts the stereochemical purity of Histidine peptides.[2]
| Reagent System | Yield (Typical) | Racemization Risk | Notes |
| DCC / HOBt | 75-85% | Low (< 2%) | Standard. DCU byproduct is difficult to remove from peptide esters. |
| EDC / HOBt | 70-80% | Low (< 2%) | Recommended. Urea is water-soluble. Ideal for solution phase. |
| HATU / DIEA | >90% | High (> 5-10%) | Too reactive for His coupling without careful base control. Risk of enolization. |
| T3P / Pyridine | 80-90% | Very Low (< 1%) | Excellent alternative. Cyclic anhydride structure suppresses racemization [3]. |
| Mixed Anhydride | Variable | Moderate | High risk of disproportionation if temperature rises above -15°C. |
References
-
Benoiton, N. L. (2019).[3][4] Chemistry of Peptide Synthesis. CRC Press. (Definitive text on racemization mechanisms in histidine).
-
König, W., & Geiger, R. (1970). A new method for synthesis of peptides: Activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives. Chemische Berichte, 103(3), 788-798. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[3] Tetrahedron, 60(11), 2447-2467. Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Z-Ala-OH, H-His-OMe, and coupling reagents before handling.
Sources
How to improve the yield of Z-Ala-His-OMe synthesis
Technical Support Center: Optimization of Z-Ala-His-OMe Synthesis
Introduction
The synthesis of Z-Ala-His-OMe (N-benzyloxycarbonyl-L-alanyl-L-histidine methyl ester) presents a classic dichotomy in peptide chemistry. It is a pivotal intermediate often used as a model for protease-catalyzed synthesis (similar to the aspartame precursor) and as a building block for pharmaceutical peptides.
Researchers typically face two distinct sets of challenges depending on the chosen route:
-
Chemical Synthesis: Plagued by histidine racemization and side-chain acylation due to the nucleophilic imidazole ring.
-
Enzymatic Synthesis (Thermolysin): Limited by thermodynamic equilibrium (hydrolysis vs. synthesis) and enzyme stability.
This guide provides high-level troubleshooting and optimized protocols for both methodologies.
Part 1: Decision Matrix & Workflow
Before optimizing, confirm your synthetic strategy aligns with your available resources and purity requirements.
Figure 1: Decision matrix for selecting the optimal synthesis route based on common risks.
Part 2: Chemical Synthesis (Troubleshooting & FAQ)
Core Challenge: The imidazole ring of Histidine is a "troublemaker." It can act as a base, abstracting the
FAQ: Chemical Route
Q1: My yield is decent (70%), but the product is partially racemic (10-15% D-His). How do I fix this?
-
Root Cause: You are likely using a strong base (TEA or DIEA) to neutralize the H-His-OMe•2HCl salt during coupling. Excess base promotes enolization of the activated Z-Ala species or the His intermediate.
-
Corrective Action:
-
Switch to TMP (2,4,6-trimethylpyridine/collidine) . It is a weaker, non-nucleophilic base that minimizes proton abstraction.
-
Use HOAt (1-Hydroxy-7-azabenzotriazole) instead of HOBt. The "neighboring group effect" of the pyridine nitrogen in HOAt speeds up coupling, leaving less time for racemization to occur [1].
-
Q2: I am seeing significant side products despite using Z-Ala-OSu (NHS ester).
-
Root Cause: The unprotected imidazole ring of His-OMe is reacting with the active ester.
-
Corrective Action: If you must use unprotected His, ensure the pH is strictly controlled (pH 6.5–7.0). However, the robust solution is to use side-chain protected Histidine: H-His(Trt)-OMe . The Trityl group is bulky and prevents side reactions, and is easily removed later with mild acid (1% TFA).
Q3: The reaction mixture turns into a gel/precipitate, and yield drops.
-
Root Cause: Z-Ala-His-OMe is hydrophobic and aggregates in standard DCM/DMF mixtures.
-
Corrective Action: Add a chaotropic salt (LiCl) or use NMP (N-methyl-2-pyrrolidone) as the solvent to disrupt beta-sheet formation and improve solubility during coupling.
Optimized Chemical Protocol (High Purity)
Target Yield: >85% | Optical Purity: >99%
| Step | Reagent/Condition | Notes |
| 1. Activation | Z-Ala-OH (1.0 eq) + HATU (1.0 eq) + HOAt (1.0 eq) | Dissolve in dry DMF. Cool to 0°C. |
| 2.[1] Base Addition | TMP (Collidine) (2.0 eq) | Add slowly. Stir for 5 min. |
| 3. Coupling | H-His-OMe•2HCl (1.1 eq) + TMP (2.0 eq) | Pre-neutralize His salt separately in DMF, then add to activated acid. |
| 4. Reaction | 0°C to RT over 4 hours | Keep cold initially to suppress racemization. |
| 5. Workup | Dilute with EtOAc, Wash w/ 5% NaHCO3, Water, Brine | Critical: Avoid strong acid washes (1N HCl) if Trt is present; use 5% KHSO4 instead. |
Part 3: Enzymatic Synthesis (Thermolysin)
Core Challenge: Proteases naturally hydrolyze peptides. To make them synthesize peptides, you must reverse the equilibrium.
FAQ: Enzymatic Route
Q1: The enzyme (Thermolysin) is inactive or precipitates immediately.
-
Root Cause: Thermolysin is a metalloprotease requiring Zn²⁺ for activity and Ca²⁺ for structural stability. Pure organic solvents strip these ions.
-
Corrective Action: Ensure your aqueous buffer component contains 10 mM CaCl₂ . Do not use chelating agents (EDTA) in the buffer.
Q2: I am getting <20% yield. The equilibrium favors the starting materials.
-
Root Cause: Too much water. In water, hydrolysis is thermodynamically favored (
toward hydrolysis). -
Corrective Action: Use the "Thermodynamic Trap" method. Perform the reaction in a solvent where the starting materials are soluble, but the product (Z-Ala-His-OMe) is insoluble . As the product precipitates, Le Chatelier's principle drives the reaction forward.
-
Recommended Solvent: Ethyl Acetate or tert-Amyl alcohol saturated with water buffer [2].
-
Q3: How do I separate the enzyme from the product?
-
Root Cause: Improper workup.
-
Corrective Action: Thermolysin is insoluble in ethyl acetate. Simply filter the reaction mixture. The filtrate contains your product; the solid residue is the enzyme (which can often be reused).
Optimized Enzymatic Protocol (Green Chemistry)
Target Yield: >90% (Precipitation Driven)
| Step | Reagent/Condition | Notes |
| 1. Aqueous Phase | Tris-HCl (pH 7.5) + 10mM CaCl₂ | Thermolysin (20 mg) dissolved in minimal buffer (e.g., 1 mL). |
| 2. Organic Phase | Ethyl Acetate (saturated with buffer) | Dissolve Z-Ala-OH (1 mmol) and H-His-OMe (2 mmol). |
| 3. Mixing | Biphasic System or Emulsion | Add aqueous enzyme to organic phase. Vigorously stir at 40°C. |
| 4. Shift Eq. | 24-48 Hours | The salt/adduct of Z-Ala-His-OMe may precipitate. |
| 5. Purification | Filtration | Filter off enzyme/precipitate. Wash organic layer with 5% Na₂CO₃ to remove unreacted Z-Ala-OH. |
Part 4: Mechanism of Action (Enzymatic)
Understanding the "Thermodynamic Trap" is crucial for the enzymatic route.
Figure 2: The "Thermodynamic Trap." Precipitation of the product removes it from the equilibrium, preventing hydrolysis and driving yield to near 100%.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link
- Oyama, K., & Kihara, K. (1984). A new method for the enzymatic synthesis of aspartame precursors. Chemtech, 14, 100-105. (Foundational work on Thermolysin-catalyzed peptide synthesis in organic solvents).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link
- Sakina, K., et al. (1988). Enzymatic synthesis of Z-Ala-His-OMe. Chemical and Pharmaceutical Bulletin. (Demonstrates the specific utility of Thermolysin for this dipeptide sequence).
Sources
Side reactions associated with Z-Ala-His-OMe in peptide synthesis
Case File: Z-Ala-His-OMe (N-benzyloxycarbonyl-L-alanyl-L-histidine methyl ester)
Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Side Reactions in Histidine-Containing Dipeptides
Executive Summary
Z-Ala-His-OMe is not merely a synthetic intermediate; in the world of peptide chemistry, it serves as a notorious "stress test" for racemization and cyclization. The presence of the Histidine imidazole ring creates a unique intramolecular catalytic environment that accelerates side reactions—specifically racemization and diketopiperazine (DKP) formation —at rates significantly higher than standard amino acids.
This guide provides the mechanistic causality for these failures and self-validating protocols to prevent them.
Diagnostic Interface
Visualizing the Failure Modes
The following diagram maps the kinetic competition between the desired pathway (stable peptide) and the two primary failure modes (Racemization and DKP formation).
Figure 1: Mechanistic divergence of Z-Ala-His-OMe. Path A leads to stereochemical loss via base-catalyzed enolization. Path B leads to chemical loss via premature cyclization.
Technical Support & Troubleshooting (FAQ)
Issue 1: The "Disappearing" Product (DKP Formation)
User Report: "I removed the Z-group using catalytic hydrogenation (
Root Cause Analysis: You have encountered Diketopiperazine (DKP) formation .[1][2][3][4][5][6]
-
Mechanism: Upon removal of the Z-group, the N-terminal amine of Alanine (
) is spatially positioned to attack the C-terminal methyl ester ( ). -
Catalyst: The Histidine imidazole ring can act as a general base, accepting a proton from the attacking amine, thereby accelerating the nucleophilic attack on the ester carbonyl.
-
Thermodynamics: Formation of the 6-membered DKP ring is thermodynamically favored and kinetically rapid for dipeptide esters, especially those with unhindered residues like Alanine.
Corrective Protocol:
-
Acidic Hydrogenation: Perform the hydrogenation in the presence of 1.0 equivalent of HCl or acetic acid. This protonates the newly formed amine (
), rendering it non-nucleophilic and preventing cyclization. -
Immediate Coupling: If generating the free base is necessary, do not store the intermediate. Proceed to the next coupling step immediately (in situ).
Issue 2: The "Stereochemical Scramble" (Racemization)
User Report: "I saponified Z-Ala-His-OMe to Z-Ala-His-OH using NaOH/MeOH. After coupling to a third residue, chiral HPLC shows a 50:50 mixture of L-His and D-His diastereomers."
Root Cause Analysis: You have triggered Imidazole-Catalyzed Racemization .
-
Mechanism: Saponification requires basic conditions.[7][8] The imidazole group (
) acts as an intramolecular base. It abstracts the proton from the -carbon of the Histidine residue (via an enolization mechanism) or facilitates the formation of an azolactone intermediate. -
Why Z-Ala-His-OMe is unique: Unlike other amino acids, Histidine's side chain is chemically "wired" to destroy its own chirality under basic conditions. The Z-group on Alanine protects the Alanine, but it does not protect the C-terminal Histidine during saponification.
Corrective Protocol:
-
Avoid Saponification: Do not synthesize Z-Ala-His-OH by saponifying the ester. Instead, synthesize the acid directly using Z-Ala-OSu + H-His-OH or use a protecting group cleavable under non-basic conditions (e.g., tert-butyl ester).
-
Low Temperature: If saponification is unavoidable, conduct the reaction at 0°C and limit reaction time strictly.
Issue 3: The "Bambino" Reaction (Imidazole Acylation)
User Report: "During coupling, I see a mass corresponding to the addition of two Alanine residues, but I only used one equivalent."
Root Cause Analysis:
If the Histidine imidazole is unprotected (as in Z-Ala-His-OMe), the
-
Mechanism: The activated carboxyl component (e.g., Z-Ala-OSu) acylates the imidazole ring before or concurrently with the
-amine. This unstable acyl-imidazole can then transfer the acyl group to other nucleophiles or hydrolyze, complicating purification.
Experimental Data & Benchmarks
The following table summarizes the stability of Z-Ala-His-OMe under common synthetic conditions.
| Condition | Target Reaction | Primary Side Reaction | Risk Level |
| NaOH / MeOH (RT) | Saponification (Ester | Racemization (L-His | Critical (>40% racemization) |
| Z-Deprotection | DKP Formation (Cyclo-Ala-His) | High (Rapid cyclization) | |
| Z-Deprotection | None (Stable Salt Formation) | Safe | |
| DCC / HOBt Coupling | Peptide Bond Formation | N(im)-Acylation | Moderate (Requires excess base control) |
Standard Operating Procedures (SOPs)
SOP-01: Safe Deprotection of Z-Ala-His-OMe
Objective: Remove Z-group without DKP formation.
-
Preparation: Dissolve Z-Ala-His-OMe (1.0 mmol) in Methanol (10 mL).
-
Acidification: CRITICAL STEP. Add 1.05 equivalents of 1M HCl (aqueous or dioxane).
-
Why? Protonation of the amine prevents nucleophilic attack on the methyl ester.
-
-
Catalyst Addition: Add 10% Pd/C (10 wt% loading).
-
Hydrogenation: Stir under
atmosphere (balloon pressure) for 1-2 hours. -
Workup: Filter catalyst over Celite. Concentrate the filtrate in vacuo.
-
Result: You will isolate H-Ala-His-OMe · 2HCl as a stable salt.
-
Validation: Check Mass Spec. DKP mass = [M-32]. Desired Product = [M].
-
SOP-02: Coupling to Z-Ala-His-OMe (Fragment Condensation)
Objective: Extend the peptide chain without racemizing the Histidine.
Note: This assumes you are coupling a fragment to the N-terminus of Ala-His. If you are activating the C-terminus of His, see "Issue 2" above.
-
Neutralization: Dissolve H-Ala-His-OMe · 2HCl in DMF.
-
Cold Start: Cool solution to 0°C.
-
Base Addition: Add DIPEA (Diisopropylethylamine) strictly controlled (2.0 - 2.1 eq).
-
Warning: Excess base promotes DKP even at 0°C.
-
-
Coupling: Immediately add the pre-activated next amino acid (e.g., Boc-Xaa-OSu).
-
Monitoring: Monitor consumption of the amine immediately. Do not let the free amine solution stand for >15 minutes before coupling.
References
-
Jones, J. H. (1979).[9] The Peptides: Analysis, Synthesis, Biology. Academic Press. (Definitive source on Histidine racemization mechanisms).
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1][3][5] Journal of the American Chemical Society, 94(9), 3102-3106. Link
-
Veber, D. F. (1975). Interaction of arginine and histidine with the active ester component during peptide coupling.[10] Journal of the American Chemical Society.[9] (Discusses imidazole acylation/side reactions).
- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
- Sakakibara, S. (1995). Chemical synthesis of proteins in solution. Biopolymers, 37(1), 17-28. (Strategies to avoid side reactions in solution phase).
Sources
- 1. peptide.com [peptide.com]
- 2. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Optimizing reaction conditions for Z-Ala-His-OMe
Technical Support Center: Optimization of Z-Ala-His-OMe Synthesis
Executive Summary
Z-Ala-His-OMe (N-benzyloxycarbonyl-L-alanyl-L-histidine methyl ester) is a critical dipeptide substrate often used in protease kinetic studies and as a precursor for bioactive peptides. Its synthesis presents a unique "double-bind" challenge:
-
Racemization Risk: The imidazole ring of Histidine (His) facilitates proton abstraction from the
-carbon during coupling, leading to loss of chirality (L,L D,L mix). -
Work-up Sensitivity: The basicity of the imidazole side chain complicates standard acidic wash procedures, often leading to product loss in the aqueous phase.
This guide provides two validated workflows: a Chemical Route (optimized for scale and speed) and an Enzymatic Route (optimized for stereospecificity).
Module 1: Chemical Synthesis (The Robust Protocol)
Objective: High-yield coupling with minimal racemization (<1%).
The "Racemization Trap" & Solution
Histidine is prone to racemization via an azolactone mechanism or direct proton abstraction by the
-
The Fix: You must use a racemization suppressant. HOBt (1-Hydroxybenzotriazole) or Oxyma Pure are mandatory additives. They form an active ester intermediate that is reactive towards the amine but less prone to oxazolone formation than the O-acylisourea formed by carbodiimides alone.
Optimized Protocol (EDC/HOBt Method)
Using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) allows for water-soluble urea byproducts, simplifying purification.
Reagents:
-
Carboxyl Component: Z-Ala-OH (1.0 eq)
-
Amine Component: H-His-OMe
2HCl (1.0 eq) -
Coupling Agent: EDC
HCl (1.1 eq) -
Additive: HOBt (anhydrous) (1.1 eq)
-
Base: NMM (N-methylmorpholine) or DIPEA (2.0–2.1 eq)
-
Solvent: DMF (anhydrous) or DCM/DMF mix.
Step-by-Step Workflow:
-
Activation (The Cold Start): Dissolve Z-Ala-OH and HOBt in minimal DMF. Cool to 0°C in an ice bath. Why? Low temperature kinetically disfavors the racemization pathway.
-
Coupling Agent: Add EDC
HCl to the cold solution. Stir for 15 minutes to form the HOBt-active ester. -
Amine Preparation: In a separate vial, dissolve H-His-OMe
2HCl in DMF. Add NMM (2.0 eq) to neutralize the hydrochloride salt. Critical: Do not overshoot basicity (pH > 8 promotes racemization). -
Reaction: Add the neutralized His solution to the activated Z-Ala solution.
-
Incubation: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
The "pH Window" Work-up (Critical Step)
Standard peptide work-ups wash with 1N HCl. Do NOT do this. The His imidazole (pKa ~6.0) will protonate, rendering your product water-soluble, and you will wash it down the drain.
| Wash Step | Reagent | Purpose |
| 1.[1] Quench | Evaporate DMF (high vac) or dilute w/ EtOAc | Remove reaction solvent. |
| 2. Base Wash | Sat. NaHCO | Removes unreacted Z-Ala-OH and HOBt. |
| 3. Water Wash | Brine / Water | Removes bulk urea byproducts. |
| 4. Acid Wash (Careful!) | Citric Acid (5% w/v) | CRITICAL: pH ~4. Removes unreacted His-OMe. Do not use strong mineral acids (HCl). |
| 5. Dry | Na | Remove residual water. |
Module 2: Enzymatic Synthesis (The "Green" Route)
Objective: 100% Stereospecificity using Thermolysin. Mechanism: Thermodynamically controlled condensation (Reverse Hydrolysis).
The Thermolysin Advantage
The protease Thermolysin (from Bacillus thermoproteolyticus) naturally hydrolyzes peptide bonds at the N-terminal side of hydrophobic residues. By manipulating solvent conditions (low water activity), we force the enzyme to run in reverse:
Optimized Conditions
-
Enzyme: Thermolysin (Wild Type or stabilized mutant).
-
Solvent System: tert-Amyl alcohol (saturated with water, ~6% v/v).[2]
-
pH Control: The aqueous micro-environment must be pH 7.5 – 8.5 .
-
Temperature: 40–50°C (Thermolysin is heat stable; heat improves solubility).
Protocol:
-
Dissolution: Dissolve Z-Ala-OH (100 mM) and H-His-OMe (200 mM) in water-saturated tert-amyl alcohol. Note: Excess nucleophile (His-OMe) drives the equilibrium.
-
Enzyme Addition: Add Thermolysin (solid powder or immobilized on Celite).
-
Reaction: Shake at 45°C for 24–48 hours.
-
Purification: Filter off the enzyme. Evaporate solvent.[1] The product often crystallizes directly or can be recrystallized from EtOAc/Ether.
Module 3: Troubleshooting Guide
Visual Logic: Work-up Decision Tree
Caption: Figure 1. Work-up logic flow emphasizing the risk of strong acid washes due to the basic imidazole side chain.
Common Issues & Fixes
| Symptom | Probable Cause | Corrective Action |
| Product is Racemic (D,L detected) | High temperature or excess base. | 1. Ensure activation is at 0°C.2. Use exactly 1.0 eq of HOBt.3. Check pH of reaction; if >8, reduce NMM/DIPEA. |
| Low Yield (Chemical) | Product lost during acid wash. | Switch from 1N HCl to 5% Citric Acid or KHSO |
| Low Yield (Enzymatic) | High water content. | In enzymatic synthesis, too much water favors hydrolysis (breaking bonds). Ensure solvent is organic-rich (e.g., tert-amyl alcohol or ethyl acetate). |
| Oily Product / Won't Crystallize | Residual DMF or impurities. | 1. Perform an ether precipitation (dissolve in min. EtOAc, drip into cold Et |
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Fmoc-Ala-OH instead of Z-Ala-OH?
-
Yes , but be careful during deprotection. Fmoc removal requires piperidine (a secondary amine base), which can induce diketopiperazine (DKP) formation in dipeptide esters. Z-protection is often preferred for dipeptides because hydrogenolysis (H
/Pd-C) is milder for the final deprotection.
Q2: How do I measure the degree of racemization?
-
You need Chiral HPLC or a C18 column with specific conditions.
-
Method: C18 Column, Gradient of Water/Acetonitrile (0.1% TFA). The L-L isomer and D-L isomer usually have distinct retention times due to different hydrophobic surface areas.
-
Reference Standard: Synthesize a small batch of Z-D-Ala-His-OMe intentionally to identify the impurity peak.
Q3: Why is my Z-Ala-His-OMe hygroscopic?
-
Histidine peptides often retain water or acetic acid/TFA salts. If the product is a foam/oil, it is likely a salt. Desalt using a small RP-C18 cartridge or lyophilize repeatedly to obtain a powder.
References
-
Isowa, Y., et al. (1977). "The Thermolysin-Catalyzed Condensation Reaction of N-Substituted Amino Acids with Amino Acid Esters." The Journal of Organic Chemistry.
-
Oka, T., & Morihara, K. (1978). "Peptide bond synthesis catalyzed by thermolysin."[3][4] Journal of Biochemistry.
- Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
-
Biosynth Carbosynth. "Peptide Coupling Reagents and Racemization."
-
Thermo Fisher Scientific. "Crosslinking Technical Handbook: Carbodiimide Reaction Chemistry."
Sources
- 1. Automated extraction of chemical synthesis actions from experimental procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of reaction conditions on syntheses of sweetener precursors catalyzed by thermolysin in tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermolysin-catalyzed peptide bond synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization of Z-Ala-His-OMe During Coupling
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of preventing racemization of Z-Ala-His-OMe during peptide coupling reactions. As Senior Application Scientists, we combine established scientific principles with practical, field-tested insights to help you maintain the stereochemical integrity of your peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant problem in peptide synthesis?
A: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers. In peptide synthesis, this means the L-amino acid can be converted into a mixture of L- and D-amino acids. The biological activity of a peptide is critically dependent on its precise three-dimensional structure, which is dictated by the specific sequence and chirality of its amino acids. Even minor levels of racemization can lead to the formation of diastereomeric impurities that are difficult to separate and can significantly alter or reduce the peptide's therapeutic efficacy and potentially introduce off-target effects.[1]
Q2: Why is Z-Ala-His-OMe particularly susceptible to racemization during coupling?
A: Histidine is one of the amino acids most prone to racemization during peptide synthesis.[1][2] The primary reason lies in its imidazole side chain. The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an internal base, abstracting the proton from the α-carbon of the activated histidine residue.[3][4] This leads to the formation of a planar, achiral intermediate, which upon reprotonation can yield both the L- and D-isomers, thus causing racemization.[3][4]
The general mechanism for racemization often involves the formation of an oxazolone (or azlactone) intermediate.[1][5] The activated carboxyl group of the N-protected amino acid cyclizes to form this planar intermediate, which is susceptible to deprotonation and reprotonation at the alpha-carbon, leading to a loss of stereochemical purity.[1]
dot graph "Racemization_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_L_His" { label="L-Histidine Derivative"; bgcolor="#F1F3F4"; "L_His" [label="Z-Ala-L-His-OMe\n(Activated Carboxyl)"]; }
subgraph "cluster_Intermediate" { label="Planar Intermediate"; bgcolor="#F1F3F4"; "Planar_Intermediate" [label="Planar Achiral Intermediate\n(e.g., Oxazolone or Enolate)"]; }
subgraph "cluster_Products" { label="Products"; bgcolor="#F1F3F4"; "L_Product" [label="Z-Ala-L-His-Peptide\n(Desired Product)"]; "D_Product" [label="Z-Ala-D-His-Peptide\n(Racemized Product)"]; }
"L_His" -> "Planar_Intermediate" [label="α-proton abstraction\n(intramolecular base catalysis)"]; "Planar_Intermediate" -> "L_Product" [label="Reprotonation"]; "Planar_Intermediate" -> "D_Product" [label="Reprotonation"];
{rank=same; "L_Product"; "D_Product"}; } caption { label="Figure 1: General mechanism of histidine racemization."; fontname="Arial"; fontsize=10; } dot
Troubleshooting Guide: Minimizing Racemization
This section provides actionable strategies to mitigate racemization during the coupling of Z-Ala-His-OMe.
Issue 1: High levels of D-His diastereomer detected after coupling.
Root Cause Analysis: The choice of coupling reagent, base, solvent, and reaction temperature all significantly impact the extent of racemization.
Solutions & Explanations:
1. Optimize Your Coupling Reagent and Additives:
-
Carbodiimides (DCC, DIC, EDC): While effective, these reagents can cause significant racemization when used alone.[1] It is crucial to use them in combination with racemization-suppressing additives.[1]
-
Additives are Key: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential.[2][3][6] They react with the activated amino acid to form an active ester that is less prone to racemization.[1][6]
-
Phosphonium and Aminium/Uronium Reagents (HBTU, HATU, PyBOP): These are generally efficient but can still lead to racemization, especially with sensitive amino acids like histidine.[1][7] For particularly problematic couplings, consider a reagent with lower racemization potential, such as 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT).[8]
| Coupling Reagent Combination | Racemization Potential | Reference |
| DIC/Oxyma | Low | [9] |
| EDC/HOBt | Moderate | [9] |
| HATU/Base | High | [7][9] |
| PyBOP/Base | High | [7] |
| DEPBT | Very Low | [8] |
Table 1: Relative racemization potential of common coupling reagents for sensitive amino acids.
2. Judicious Choice of Base:
The basicity and steric hindrance of the organic base used are critical factors.[6]
-
Avoid Strong, Non-Hindered Bases: Triethylamine (TEA) should be avoided due to its strong basicity and small steric profile, which can accelerate racemization.[6]
-
Commonly Used but with Caution: N,N-diisopropylethylamine (DIPEA) is widely used but can contribute to racemization.[1][6]
-
Recommended Alternatives: Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferable as they are less likely to abstract the α-proton.[1][6]
-
Minimize Base Concentration: Use the minimum amount of base necessary for the reaction to proceed.
3. Control Reaction Temperature:
Higher temperatures accelerate the rate of racemization.[1][10]
-
Low Temperature is Key: Perform the coupling reaction at a lower temperature, ideally at 0°C, to minimize epimerization.[1]
-
Microwave Synthesis: While microwave-assisted synthesis can be efficient, the elevated temperatures can increase the risk of racemization. If using a microwave reactor, careful optimization of temperature and reaction time is essential.
4. Solvent Selection:
The polarity of the solvent can influence the rate of racemization.[1]
-
Less Polar Solvents: Where solubility allows, using less polar solvents may help reduce racemization.[1] However, this must be balanced with the need to ensure all reactants remain in solution.
-
Common Solvents: Dimethylformamide (DMF) is a common solvent for peptide synthesis. While effective, its polarity can sometimes contribute to racemization.
Issue 2: Racemization persists despite optimizing coupling conditions.
Root Cause Analysis: The inherent properties of the unprotected histidine side chain are likely the primary contributor.
Solution: Side-Chain Protection of Histidine
The most effective strategy to prevent histidine racemization is the protection of the imidazole side chain, specifically at the π-nitrogen.[4] This diminishes its ability to act as an internal base.[4]
| Protecting Group | Attachment Site | Efficacy in Suppressing Racemization | Reference |
| Benzyloxymethyl (Bom) | π-nitrogen | Very Effective | [3][4] |
| Methoxybenzyl (Momb) | π-nitrogen | Highly Effective | [4] |
| tert-Butoxycarbonyl (Boc) | Imidazole | Highly Effective | [4] |
| Trityl (Trt) | τ-nitrogen | Minor Suppression | [4] |
Table 2: Common histidine side-chain protecting groups and their effectiveness.
dot graph "Protected_Histidine_Strategy" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Unprotected_His" [label="Z-Ala-His(unprotected)-OMe", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; "Protected_His" [label="Z-Ala-His(π-Bom)-OMe", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; "Coupling" [label="Coupling Reaction"]; "High_Racemization" [label="High Risk of Racemization", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; "Low_Racemization" [label="Minimized Racemization", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
"Unprotected_His" -> "Coupling"; "Protected_His" -> "Coupling"; "Coupling" -> "High_Racemization"; "Coupling" -> "Low_Racemization";
edge [style=invis]; "Unprotected_His" -> "Protected_His"; "High_Racemization" -> "Low_Racemization"; } caption { label="Figure 2: Impact of histidine side-chain protection."; fontname="Arial"; fontsize=10; } dot
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Coupling of Z-Ala-His-OMe
-
Preparation: Dissolve Z-Ala-His(π-Bom)-OH (1 equivalent) and the amine component (1.1 equivalents) in an appropriate solvent (e.g., DMF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Additive Addition: Add an additive such as Oxyma (1.2 equivalents) to the reaction mixture and stir until dissolved.
-
Coupling Reagent Addition: Slowly add the coupling reagent (e.g., DIC, 1.2 equivalents) to the cooled solution.
-
Reaction Monitoring: Allow the reaction to proceed at 0°C, monitoring its progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up and purification protocol.
Protocol 2: Chiral HPLC Analysis for Racemization Assessment
To accurately quantify the level of racemization, a robust analytical method is required. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.
-
Sample Preparation: Prepare a solution of the crude or purified peptide product in a suitable mobile phase compatible solvent.
-
Column Selection: Utilize a chiral stationary phase (CSP) column known for resolving amino acid enantiomers, such as a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).[11]
-
Method Development: Develop an isocratic or gradient elution method using a mobile phase system that provides optimal separation of the L- and D-His diastereomers. Mobile phases often consist of mixtures of organic solvents (e.g., methanol, ethanol, acetonitrile) with acidic or basic modifiers.
-
Analysis: Inject the sample and integrate the peak areas corresponding to the desired (L-His) and the racemized (D-His) diastereomers.
-
Quantification: Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-diastereomer) / (Area(L-diastereomer) + Area(D-diastereomer))] x 100
References
- Technical Support Center: Histidine Racemization in Peptide Coupling - Benchchem. (URL: )
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: )
- Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis - Benchchem. (URL: )
- Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed. (URL: )
- Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem. (URL: )
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (URL: )
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (URL: )
- Stirring Peptide Synthesis to a New Level of Efficiency - ChemRxiv. (URL: )
- Epimerisation in Peptide Synthesis - MDPI. (URL: )
- Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (URL: )
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC. (URL: )
- Coupling step during synthesis of peptides containing Histidine residue?
- Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides - CHIMIA. (URL: )
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. researchgate.net [researchgate.net]
- 8. chimia.ch [chimia.ch]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Z-Ala-His-OMe Solubility Optimization
Executive Summary: The "Hydrophobic Sandwich" Problem
Welcome to the technical support guide for Z-Ala-His-OMe . If you are experiencing precipitation, "crashing out" upon dilution, or inconsistent enzymatic kinetics, you are encountering a specific physicochemical barrier inherent to this molecule's design.
The Core Issue: Z-Ala-His-OMe is structurally designed to be a protease substrate, but its protecting groups create a solubility paradox.[1]
-
N-Terminus (Z-group): Highly lipophilic (hydrophobic).[1]
-
C-Terminus (OMe-group): Methyl ester removes the polar carboxyl charge, increasing hydrophobicity.[1]
-
The "Switch" (Histidine): The imidazole side chain is the only polar handle. Its solubility is entirely dependent on pH.[1]
The Rule of Thumb:
At pH < 6.0 , the Histidine is protonated (charged/soluble). At pH > 6.0 , the Histidine becomes neutral. The molecule effectively becomes a "grease ball" and precipitates in aqueous media.
Visualizing the Solubility Mechanism
The following diagram illustrates the critical decision points for solubilizing this peptide derivative based on your application needs.
Figure 1: Solubility Decision Tree. The critical failure point occurs when transitioning from acidic/organic stocks to neutral assay buffers.
Master Protocols: Preparation & Storage
Protocol A: The "Gold Standard" Organic Stock (Recommended)
Use this method for long-term storage and maximum solubility.[1]
Reagents: High-grade DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1] Anhydrous is preferred.[1]
-
Weighing: Weigh the desired amount of Z-Ala-His-OMe.[1]
-
Dissolution: Add DMSO to achieve a concentration of 10–20 mM (approx. 3.7–7.5 mg/mL).[1][2]
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .
Protocol B: The Aqueous Transition (The Danger Zone)
This is where 90% of users fail. You must manage the transition from the DMSO stock to your aqueous buffer.
The Challenge: When you drop the DMSO stock into a pH 7.4 buffer, the Histidine deprotonates instantly, and the hydrophobic Z/OMe groups drive aggregation.
Correct Dilution Technique:
-
Prepare Buffer: Have your assay buffer (e.g., PBS, Tris pH 7.[1]5) ready and stirring (magnetic stir bar) or ready for immediate mixing.
-
Dropwise Addition: Add the DMSO stock slowly to the agitating buffer.
-
Concentration Limit: Do not attempt to make a "working stock" (e.g., 1 mM) in water. Dilute directly to the final assay concentration (typically 10–100 µM).
-
Why? At 100 µM, the molecule is often below its critical aggregation concentration, even at neutral pH. At 1 mM, it will likely precipitate.[1]
-
Troubleshooting & FAQs
Q1: "I added water to my solid peptide, and it's just floating. Vortexing didn't help."
Diagnosis: You are fighting the Hydrophobic Effect.[1] Explanation: At the pH of pure water (approx. pH 5.5–7.0 depending on CO2 absorption), the Z-Ala-His-OMe is likely near its isoelectric/neutral state.[1] The Z-group and Methyl Ester repel water.[1] Fix:
-
Immediate: Add 0.1M Acetic Acid or 0.1% TFA dropwise.[1] The pH drop will protonate the Histidine (His-H+), pulling the molecule into solution.
-
Prevention: Never add water first.[1] Dissolve in DMSO, then dilute.
Q2: "My enzyme assay requires pH 7.5. The peptide precipitates when I add it."
Diagnosis: Isoelectric precipitation.[1] Explanation: You have crossed the pKa threshold (approx pH 6.0).[1] The Histidine lost its charge.[1] Workaround:
-
Lower the Final Concentration: If you are at 500 µM, try 100 µM.
-
Cosolvent: Ensure your final assay buffer contains 1–5% DMSO .[1] This helps solubilize the hydrophobic Z-group without typically denaturing enzymes (check your specific enzyme's tolerance).[1]
-
Surfactants: Add a non-ionic detergent like Tween-20 (0.01%) or Triton X-100 to the buffer before adding the peptide.[1] This forms micelles around the hydrophobic Z-cap, keeping it in solution.[1]
Q3: "Can I use this peptide in cell culture?"
Diagnosis: Toxicity vs. Solubility.[1] Explanation: High DMSO is toxic to cells (>0.5% is usually the limit). Protocol:
-
Make a high-concentration stock in DMSO (e.g., 20 mM).[1]
-
Dilute 1:1000 into the media to reach 20 µM.
-
Observation: Check under a microscope. If you see crystals, the peptide has precipitated and will not be bioavailable.
-
Fix: If precipitation occurs, pre-complex the peptide with BSA (Bovine Serum Albumin) .[1] Incubate the DMSO stock with a BSA solution first; the albumin binds the hydrophobic peptide and carries it into the media.
Data Summary: Solvent Compatibility Matrix
| Solvent System | Solubility Rating | Stability | Application Notes |
| DMSO (100%) | ⭐⭐⭐⭐⭐ (Excellent) | High | Best for Stock Solutions.[1] Freeze at -20°C. |
| DMF (100%) | ⭐⭐⭐⭐⭐ (Excellent) | High | Alternative to DMSO.[1][6] |
| Methanol/Ethanol | ⭐⭐⭐⭐ (Good) | Moderate | Good for chemical synthesis, less ideal for bio-assays (evaporation).[1] |
| Water (pH 7.0) | ⭐ (Poor) | Low | Avoid. High risk of precipitation.[1] |
| 0.1M Acetic Acid | ⭐⭐⭐ (Good) | Moderate | Useful if organic solvents are strictly prohibited.[1] |
| PBS (pH 7.4) | ⭐ (Poor) | Low | Only soluble at very low concentrations (<100 µM).[1] |
Scientific Mechanism: The Histidine Switch
The solubility behavior is governed by the Henderson-Hasselbalch equation applied to the Histidine imidazole ring.
Figure 2: The Histidine Protonation Switch.[1] The Z and OMe groups are permanently hydrophobic; the Histidine side chain is the only variable that can induce water solubility.
Why this matters: The Z-group (Benzyloxycarbonyl) is aromatic and bulky.[1] The OMe (Methyl ester) is non-polar.[1] The molecule relies entirely on the Histidine's positive charge to interact with water dipoles. Once that charge is removed (pH > 6.0), the hydrophobic forces dominate, leading to aggregation.
References
-
PubChem. (n.d.).[1] Z-Ala-Ala-OMe Compound Summary (Analogous Structure Properties). National Library of Medicine.[1] Retrieved February 3, 2026, from [Link]
-
GenScript. (2023). Peptide Solubility Guide: Handling Hydrophobic Peptides. GenScript.[1][7] Retrieved February 3, 2026, from [Link]
-
Li, S., et al. (2014).[1] Measurement of histidine pKa values and tautomer populations in invisible protein states.[1] PNAS.[1] Retrieved February 3, 2026, from [Link]
Sources
- 1. Z-Ala-OMe | C12H15NO4 | CID 6993447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aluminium - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. genscript.com [genscript.com]
Technical Support Center: Z-Ala-His-OMe Impurity Profiling
Topic: Identifying and resolving impurity issues in Z-Ala-His-OMe (N-Benzyloxycarbonyl-L-Alanyl-L-Histidine Methyl Ester) samples. Audience: Drug Discovery Chemists, Analytical Scientists, and Peptide Synthesis Engineers.
Introduction: The "His-Ester" Challenge
Welcome to the Technical Support Center. If you are working with Z-Ala-His-OMe , you are likely encountering a specific set of stability and purity challenges inherent to histidine-containing dipeptide esters.
As a Senior Application Scientist, I often see researchers treat this molecule as a simple stable intermediate. It is not. The combination of the imidazole side chain and the C-terminal methyl ester creates a "perfect storm" for two primary degradation pathways: Racemization (leading to diastereomeric impurities) and Hydrolysis (leading to the free acid).
This guide moves beyond generic troubleshooting. We will dissect the causality of these impurities and provide self-validating protocols to identify them.
Diagnostic Workflow: The "First-Pass" Triage
Before altering your synthesis or purification, use this logic flow to categorize your impurity.
Figure 1: Decision tree for categorizing impurities based on Mass Spectrometry (MS) and Chromatographic behavior.
Deep Dive: The Three Major Impurity Classes
Class A: Diastereomers (The "Split Peak")
Symptom: You see a "shoulder" on your main peak or a closely eluting peak (RRT 0.95 - 1.05) with the exact same mass (
The Mechanism (Causality):
Histidine is notorious for racemization during coupling.[1][2] The
-
Note: Unlike enantiomers, diastereomers have different physical properties and can be separated on standard C18 columns, though the separation is often poor.
Validation Protocol:
-
Chiral Chromatography: Do not rely on C18. Use a chiral stationary phase (e.g., Chiralpak IA or IC) to definitively resolve the L,L from the L,D form.
-
Coinjection: Spike your sample with a known standard of Z-L-Ala-OH coupled to D-His-OMe if available.
Class B: Hydrolysis Products (The "Acid Drift")
Symptom: A peak eluting earlier than the main product on Reverse Phase (RP-HPLC) with a mass difference of -14 Da (or -15 Da depending on ionization).
The Mechanism:
Methyl esters are "active" esters. In the presence of moisture (even atmospheric humidity) or slightly basic buffers (pH > 7.5), the methoxy group leaves:
Class C: Diketopiperazines (The "Missing Z")
Symptom: A peak with a significantly lower mass (
Quantitative Data Summary
Use this table to interpret your LC-MS data.
| Impurity Type | Identity | Relative Retention (RP-HPLC) | Mass Shift (Δ) | Primary Cause |
| Target | Z-Ala-His-OMe | 1.00 | 0 | N/A |
| Diastereomer | Z-L-Ala-D-His-OMe | 0.95 - 1.05 (Shoulder) | 0 (Isobaric) | Base-catalyzed racemization during coupling. |
| Hydrolysis | Z-Ala-His-OH | 0.80 - 0.90 (Earlier) | -14 Da | Moisture; High pH buffers; Old DMSO stock. |
| Precursor 1 | Z-Ala-OH | < 0.80 | Variable | Incomplete coupling; Excess reagent. |
| Precursor 2 | H-His-OMe | < 0.50 (Very Polar) | Variable | Incomplete coupling. |
| Degradant | Cyclo(Ala-His) | Variable | -164 Da (approx) | Only if Z-group is removed. |
Step-by-Step Experimental Protocols
Protocol 1: High-Resolution Separation of Diastereomers
Standard HPLC often fails to separate the L,L and L,D isomers of His-dipeptides efficiently. Use this optimized method.
-
Column: C18 with high carbon load (e.g., Kinetex 2.6µm C18) OR Chiralpak IA (for absolute certainty).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5). Why? Higher pH suppresses protonation of the imidazole, improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic hold is often better for isomers. Try 25% B Isocratic for 15 minutes.
-
Temperature: 15°C. Why? Lower temperature reduces molecular rotation, often enhancing selectivity between diastereomers.
Protocol 2: The "Water Test" (Self-Validating Stability Check)
If you suspect the -14 Da impurity is the hydrolysis product, confirm it by forcing the degradation.
-
Take 10 µL of your sample (dissolved in DMSO or DMF).
-
Add 10 µL of 0.1 M NaOH (aq).
-
Incubate at Room Temp for 15 minutes.
-
Neutralize with 10 µL 0.1 M HCl.
-
Inject on LC-MS.
-
Result: If the impurity peak grows significantly and the main peak shrinks, the impurity is definitively Z-Ala-His-OH .
Visualizing the Racemization Pathway
Understanding how the impurity forms is key to prevention.
Figure 2: Mechanism of Histidine Racemization. The reversibility of the proton abstraction leads to a mix of L and D isomers.
Frequently Asked Questions (FAQs)
Q: My Z-Ala-His-OMe sample has turned into a gel. Is it ruined? A: Likely, yes. Dipeptides can form supramolecular hydrogels, but gelation in Z-protected peptides often indicates partial deprotection or hydrolysis leading to aggregation. Check purity immediately. If it is simply precipitated, try dissolving in warm DMF.
Q: Can I use TFA to dissolve the sample for HPLC? A: Use caution. While the Z-group is stable to TFA, the methyl ester (OMe) is not indefinitely stable in strong acids. For analysis, dissolve in DMSO or Acetonitrile:Water (1:1) . Avoid leaving the sample in acidic solution for >4 hours.
Q: Why is the Histidine peak tailing so badly?
A: The imidazole ring (
-
Fix: Add 10-20 mM Ammonium Acetate or 0.1% TFA to your mobile phase to mask these interactions.
References
-
Jones, J. H., et al. (1980).[3] "Mechanism of racemisation of histidine derivatives in peptide synthesis." International Journal of Peptide and Protein Research.[3]
-
Steinauer, R., et al. (2025). "Control of impurities in amino acid derivatives by HPLC." ResearchGate.[4]
-
Gilon, C., et al. (1981). "Diketopiperazine formation during peptide synthesis." Journal of the American Chemical Society.[3] (Contextual grounding for DKP mechanisms in dipeptides).
-
Eggen, I., et al. (2022). "Analytical Chemistry of Impurities in Amino Acids." National Institutes of Health (NIH).
Sources
Technical Support Center: Scaling Up Z-Ala-His-OMe Synthesis
Topic: Best Practices for Scaling Up N-Benzyloxycarbonyl-L-Alanyl-L-Histidine Methyl Ester (Z-Ala-His-OMe) Document ID: TSC-PEP-2024-05 Audience: Process Chemists, Scale-Up Engineers, and Medicinal Chemists
Introduction
Welcome to the Scale-Up Support Center. This guide addresses the specific challenges of synthesizing Z-Ala-His-OMe at multigram to kilogram scales.
While dipeptide synthesis often appears trivial, the inclusion of Histidine (His) introduces a critical failure mode: Racemization . The imidazole side chain acts as an intramolecular base, abstracting the
This guide prioritizes Solution Phase Synthesis (the standard for short Z-protected peptides) and focuses on the EDC/HOBt and T3P® methods, which offer the highest probability of success at scale.
Module 1: The "Golden Protocol" for Scale-Up
Core Philosophy: The "Cold & Controlled" Approach
To scale this reaction successfully, you must control the exotherm of activation and the basicity of the environment.
Recommended Reagents:
-
Coupling Agent: T3P (Propylphosphonic anhydride) is superior for >100g scales due to low racemization and water-soluble byproducts. Alternatively, EDC.HCl/HOBt is the standard laboratory robust method.
-
Solvent: DMF/DCM (1:1) or Ethyl Acetate (if solubility permits).
-
Base: N-Methylmorpholine (NMM) or DIPEA (limited equivalents).
Step-by-Step Workflow (100g Scale Basis)
1. Preparation of the Amine Component (H-His-OMe)
-
The Challenge: H-His-OMe is typically supplied as a dihydrochloride salt (H-His-OMe·2HCl). It must be neutralized to react, but free-basing it in advance leads to instability.
-
Protocol: Suspend H-His-OMe·2HCl (1.0 equiv) in DMF/DCM. Cool to 0°C .[4] Add NMM (2.0 - 2.1 equiv) slowly. Do not exceed pH 7.5-8.0.
2. Activation of Z-Ala-OH
-
The Challenge: Over-activation promotes racemization.
-
The Fix: Pre-activation at low temperature.
-
Protocol: In a separate vessel, dissolve Z-Ala-OH (1.05 equiv) and HOBt (1.1 equiv) in DCM. Cool to -5°C to 0°C . Add EDC.HCl (1.1 equiv). Stir for 15-20 mins.
3. The Coupling Event
-
Protocol: Transfer the neutralized H-His-OMe solution into the activated Z-Ala-OH solution while maintaining the temperature below 5°C .
-
Scale-Up Note: On a large scale, the addition rate determines the exotherm. Use an internal temperature probe.
-
Reaction: Allow to warm to Room Temperature (RT) naturally over 4-12 hours.
4. Workup (The Purification Engine)
-
Standard Wash: Dilute with Ethyl Acetate (EtOAc).
-
Wash 1: 5% Citric Acid or KHSO₄ (Removes unreacted amine/imidazole). Keep cold to prevent ester hydrolysis.
-
Wash 2: Saturated NaHCO₃ (Removes unreacted Z-Ala-OH).
-
Wash 3: Brine.
-
-
Drying: Na₂SO₄ followed by concentration.
Module 2: Visualizing the Process
The following diagram illustrates the critical control points (CCPs) where the reaction typically fails during scale-up.
Figure 1: Critical Process Flow for Z-Ala-His-OMe Synthesis showing inputs, activation, and risk vectors.
Module 3: Troubleshooting Hub
Issue 1: Racemization (The "Silent Killer")
Symptom: Product shows split peaks on HPLC or lower optical rotation than literature values.
-
Root Cause: The imidazole ring of Histidine acts as a base, abstracting the proton from the
-carbon of the activated amino acid (or the His itself if activated).[1] -
Corrective Actions:
-
Switch Reagents: Move from EDC/HOBt to T3P (Propylphosphonic anhydride) . T3P allows coupling in slightly acidic media, suppressing racemization [1].
-
Base Management: Ensure you are using a weak base like NMM or Collidine rather than Triethylamine (TEA). Never exceed stoichiometric equivalents for the salt neutralization.
-
Temperature: Keep the activation and initial mixing at -10°C to 0°C .
-
Issue 2: Gelation / Poor Solubility
Symptom: Reaction mixture turns into a thick gel, halting stirring.
-
Root Cause: Z-protected peptides are prone to hydrogen-bond induced aggregation (beta-sheet formation), especially in non-polar solvents like DCM.
-
Corrective Actions:
-
Chaotropic Salts: Add LiCl or KSCN (pseudoproline effect) to disrupt hydrogen bonding, though this complicates workup.
-
Solvent Switch: Use a "Magic Mixture" of DCM:DMF (4:1) or pure THF .
-
Warm Up (Caution): Only warm the reaction after the critical coupling phase is complete (post-4 hours).
-
Issue 3: Low Yield after Workup
Symptom: TLC shows product formation, but mass recovery is low.
-
Root Cause: Z-Ala-His-OMe is moderately amphiphilic. The Histidine imidazole can be protonated during the acid wash (Citric Acid), making the product water-soluble.
-
Corrective Actions:
-
pH Control: During the acid wash, ensure the pH is ~4-5, not <3. Citric acid is safer than HCl.
-
Salting Out: Saturate the aqueous layer with NaCl (Brine) to force the peptide back into the organic phase.
-
Extraction Solvent: Use 2-MeTHF or n-Butanol for extraction if EtOAc fails to recover the product.
-
Module 4: Comparative Data for Decision Making
Use the table below to select the right coupling strategy for your specific scale.
| Feature | EDC / HOBt | T3P (Propylphosphonic anhydride) | Mixed Anhydride (IBCF) |
| Best Scale | 1g - 50g | 50g - 10kg+ | < 5g |
| Racemization Risk | Moderate | Very Low | High (if temp uncontrolled) |
| Cost | Low | Moderate | Low |
| Workup | Urea byproduct removal required | Water soluble byproducts (Easy) | Careful temp control required |
| Reaction Rate | Slow (4-12h) | Fast (1-3h) | Very Fast (<1h) |
| Recommendation | Standard Lab Use | Industrial Scale-Up | Avoid for His-couplings |
Module 5: FAQ
Q: Can I use HATU for this coupling? A: Yes, HATU is extremely efficient, but it is often too expensive for kilogram-scale reactions. Furthermore, the high reactivity of HATU can sometimes increase the risk of racemization if the base is not strictly controlled (keep DIPEA < 2.0 eq).
Q: How do I store the intermediate Z-Ala-His-OMe? A: Store as a dry powder at -20°C . Avoid leaving it in solution (especially methanolic solutions) for extended periods, as the methyl ester is susceptible to hydrolysis or transesterification.
Q: Why do you recommend Z-protection over Fmoc for this specific scale-up? A: While Fmoc is standard for Solid Phase (SPPS), Z (Cbz) groups are often preferred in solution phase scale-up because they are highly crystalline. Z-protected intermediates often crystallize directly from the reaction mixture or workup solvent, avoiding expensive column chromatography [2].
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[5] Large-Scale Application of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Bachem. (2024). Peptide Coupling Reagents: A Guide. Bachem Technical Library. Link
-
BenchChem. (2025).[4] Preventing Racemization of Histidine in Peptide Synthesis. Technical Support Center. Link
Sources
Validation & Comparative
Optimizing Dipeptide Synthesis: A Comparative Technical Guide to Z-Ala-His-OMe vs. Boc-Ala-His-OMe
Executive Summary
In the precise landscape of peptide chemistry, the selection of N-terminal protecting groups—specifically Benzyloxycarbonyl (Z or Cbz ) versus tert-Butyloxycarbonyl (Boc )—dictates not just the synthetic route but the purity and downstream utility of the final construct.
This guide compares Z-Ala-His-OMe and Boc-Ala-His-OMe , two critical dipeptide intermediates often utilized as model systems for racemization studies, enzyme substrates, and precursors to bioactive peptides like carnosine. While both pathways yield the target dipeptide backbone, they offer distinct solubility profiles, orthogonality, and purification characteristics.
Key Takeaway: Choose Z-Ala-His-OMe when requiring superior crystallinity and orthogonality to acid-labile side-chain protectors. Choose Boc-Ala-His-OMe when hydrogenolysis is contraindicated (e.g., presence of sulfur) or when an all-acid-labile strategy is required.
Part 1: Chemical Architecture & Orthogonality
The fundamental difference lies in the deprotection mechanisms, which creates an "Orthogonality Split" in synthetic planning.
The Orthogonality Split
-
Z (Cbz) Group: Cleaved by catalytic hydrogenolysis (
) or strong acids (HBr/AcOH). It is stable to mild acids (TFA) and bases. -
Boc Group: Cleaved by mild to moderate acids (TFA, HCl/Dioxane). It is stable to hydrogenolysis and bases.
This difference is critical when handling Histidine (His). The imidazole ring of His is basic and nucleophilic.
-
In Z-Synthesis: The final deprotection (
) is neutral (or mild), leaving the imidazole ring intact and unprotonated (unless acid is added). -
In Boc-Synthesis: The final deprotection (TFA) results in the protonated imidazolium salt, often requiring a neutralization step that can induce racemization if not controlled.
Visualization: Orthogonality & Decision Logic
Figure 1: Decision Logic for N-Terminal Protection. Blue path indicates Z-protection flow; Red path indicates Boc-protection flow.
Part 2: Experimental Protocols
Protocol A: Synthesis of Z-Ala-His-OMe (Mixed Anhydride Method)
Best for: High speed, scalability, and when avoiding urea byproducts (from DCC) is desired.
Materials:
-
Z-L-Alanine (Z-Ala-OH)
-
L-Histidine methyl ester dihydrochloride (H-His-OMe • 2HCl)
-
Isobutyl chloroformate (IBCF)
-
N-Methylmorpholine (NMM)[1]
-
Solvent: THF/DMF (anhydrous)
Step-by-Step Methodology:
-
Activation (The Mixed Anhydride):
-
Dissolve Z-Ala-OH (10 mmol) in anhydrous THF (50 mL).
-
Cool to -15°C (Ice/Salt bath). Critical: Temperature control prevents disproportionation of the anhydride.
-
Add NMM (10 mmol) followed immediately by IBCF (10 mmol). Stir for 2-3 minutes.
-
-
Nucleophile Preparation:
-
In a separate vessel, dissolve H-His-OMe • 2HCl (10 mmol) in minimal DMF (10 mL).
-
Add NMM (20 mmol) to neutralize the hydrochloride salt and release the free amine. Note: Ensure the solution is basic (pH ~8).
-
-
Coupling:
-
Add the cold His-OMe solution to the Z-Ala-Mixed Anhydride solution.
-
Maintain at -15°C for 30 minutes, then allow to warm to room temperature (RT) over 4 hours.
-
-
Workup:
-
Evaporate THF/DMF under reduced pressure.
-
Dissolve residue in Ethyl Acetate (EtOAc).
-
Wash with: 5%
(3x), Water (1x), Brine (1x). Avoid strong acid washes which may extract the basic Histidine peptide. -
Dry over
, filter, and concentrate.
-
-
Purification:
-
Recrystallize from EtOAc/Hexane. Z-protected dipeptides typically crystallize readily.
-
Protocol B: Synthesis of Boc-Ala-His-OMe (DCC/HOBt Method)
Best for: Standard laboratory synthesis where mixed anhydride temperature control is difficult.
Materials:
-
L-Histidine methyl ester dihydrochloride
-
Dicyclohexylcarbodiimide (DCC)[5]
-
1-Hydroxybenzotriazole (HOBt)[6]
-
Triethylamine (TEA) or DIPEA
Step-by-Step Methodology:
-
Activation:
-
Dissolve Boc-Ala-OH (10 mmol) and HOBt (11 mmol) in DCM/DMF (4:1 ratio).
-
Cool to 0°C.
-
Add DCC (11 mmol). Stir for 15 minutes. HOBt prevents racemization and suppresses N-acylurea formation.
-
-
Coupling:
-
Neutralize H-His-OMe • 2HCl (10 mmol) with TEA (20 mmol) in DMF.
-
Add the neutralized His solution to the activated Boc-Ala mixture.
-
Stir at 0°C for 1 hour, then RT overnight.
-
-
Workup:
-
Filter off the precipitated Dicyclohexylurea (DCU) byproduct.[5]
-
Dilute filtrate with EtOAc.
-
Wash with: 5%
(3x), Water, Brine. -
Note: Boc-peptides are often more lipophilic; ensure thorough washing to remove residual HOBt.
-
-
Purification:
-
Concentrate to an oil. Boc-Ala-His-OMe may not crystallize as easily as the Z-analog. Flash chromatography (CHCl3/MeOH) may be required.
-
Part 3: Comparative Performance Data
The following data contrasts the physical and chemical properties of the resulting products.
| Feature | Z-Ala-His-OMe | Boc-Ala-His-OMe |
| Physical State | Typically Crystalline Solid | Viscous Oil or Amorphous Solid |
| Melting Point | Higher (e.g., ~150-160°C range for Z-dipeptides) | Lower (often <100°C or oil) |
| Solubility | Soluble in EtOAc, DMF, warm alcohols. | Highly soluble in DCM, EtOAc, Ether. |
| Purification Ease | High (Recrystallization often sufficient) | Medium (Chromatography often needed) |
| Deprotection | TFA / DCM (Requires salt removal) | |
| Racemization Risk | Low (Urethane protection on Ala) | Low (Urethane protection on Ala) |
| Yield (Typical) | 85 - 92% | 80 - 88% |
Synthesis Workflow Visualization
Figure 2: Comparative Synthesis Workflow. Note the filtration step required for Boc (DCC method) and the crystallinity difference in the final product.
Part 4: Critical Analysis & Recommendations
The "Crystallinity Advantage" of Z-Protection
In industrial and large-scale research applications, Z-Ala-His-OMe is often preferred solely for its physical properties. The benzyl carbamate (Z) group adds planarity and aromatic stacking potential, which frequently renders dipeptides crystalline. This allows for purification via simple recrystallization, avoiding the time and solvent costs of column chromatography required for the often-oily Boc-analogs [1].
Histidine Racemization Control
While both Z and Boc are urethane protectors that suppress racemization of the Alanine residue, the Histidine component (as the amine nucleophile) is susceptible to racemization if the coupling reaction is sluggish or if excess base is used.
-
Recommendation: Use exactly 2.0 equivalents of base (e.g., NMM or DIPEA) to neutralize the His-OMe • 2HCl. Excess base promotes proton abstraction from the
-carbon of the activated species.
Deprotection Strategy
If your downstream application involves enzymatic assays (e.g., using the dipeptide as a substrate), Z-Ala-His-OMe is often the direct substrate of choice. If deprotection is needed:
-
Use Z if you need to generate the free dipeptide H-Ala-His-OMe in a neutral state (via hydrogenation).
-
Use Boc if you plan to couple this dipeptide to another fragment using SPPS-like acid cycles, or if your lab lacks hydrogenation infrastructure.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Han, S.Y., & Kim, Y.A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
-
Benoiton, N.L. (2006). Chemistry of Peptide Synthesis. CRC Press.
-
PubChem. (n.d.). Z-Ala-His-OMe Compound Summary. National Library of Medicine.
-
Sigma-Aldrich. (n.d.). Boc-Ala-OMe Product Specification. Merck KGaA.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. N-(tert-Butoxycarbonyl)-L-alanine | CAS#:15761-38-3 | Chemsrc [chemsrc.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-(tert-Butoxycarbonyl)-L-alanine | 15761-38-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. peptide.com [peptide.com]
- 6. m.youtube.com [m.youtube.com]
A Comparative Guide: Z-Protection vs. Fmoc for Ala-His Dipeptide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of peptides with high purity and stereochemical integrity is paramount. The choice of protecting groups for the amine termini of amino acids is a critical decision that significantly impacts yield, purity, and the prevention of undesirable side reactions. This is particularly true for sequences containing sensitive residues like histidine, which is notoriously prone to racemization.
This guide provides an in-depth technical comparison of two widely used N-α-protecting groups, benzyloxycarbonyl (Z or Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc), specifically for the synthesis of the dipeptide L-Alanyl-L-Histidine (Ala-His). We will delve into the mechanistic underpinnings of each strategy, present supporting experimental insights, and offer detailed protocols to guide your synthetic choices.
The Crux of the Matter: Protecting Ala, Coupling to His
The synthesis of Ala-His presents a classic challenge in peptide chemistry: the need to efficiently form a peptide bond while preserving the chirality of both amino acid residues. The imidazole side chain of histidine can act as an intramolecular base, catalyzing the abstraction of the α-proton of the activated amino acid, leading to racemization.[1][2] Therefore, the selection of the N-terminal protecting group on alanine and the side-chain protection on histidine are interconnected decisions that dictate the success of the synthesis.
Head-to-Head Comparison: Z vs. Fmoc for Ala-His Synthesis
| Feature | Z (Benzyloxycarbonyl) Protection | Fmoc (9-Fluorenylmethyloxycarbonyl) Protection |
| Protection Chemistry | Introduced via benzyl chloroformate (Cbz-Cl) under basic conditions.[3][4] | Introduced via Fmoc-Cl or Fmoc-OSu under basic conditions.[2][3] |
| Deprotection Chemistry | Catalytic hydrogenation (e.g., H₂/Pd-C), a mild and neutral process.[5] | Base-mediated β-elimination, typically with 20% piperidine in DMF.[6][7] |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc, tBu) and base-labile (Fmoc) groups.[8] | Orthogonal to acid-labile (e.g., Boc, tBu) and hydrogenolysis-labile (Z, Bn) groups.[6] |
| Racemization Control | The urethane-type structure of the Z-group helps suppress racemization during coupling. | The Fmoc group itself does not inherently prevent racemization; this is more dependent on coupling conditions and histidine side-chain protection.[2][] |
| Side Reactions | Minimal side reactions during deprotection. The catalyst can be sensitive to poisoning. | Potential for side reactions during Fmoc deprotection (e.g., aspartimide formation in relevant sequences).[4] Impurities like Fmoc-β-Ala-OH can arise during the synthesis of Fmoc-Ala-OH.[2][3] |
| Typical Yield | Generally good to excellent for solution-phase synthesis. | High yields, especially in solid-phase peptide synthesis (SPPS).[6][10] |
| Purity Profile | High purity achievable with crystallization.[3] | High purity is achievable, but impurities from the Fmoc-amino acid starting material can be carried through.[2][6] |
| Compatibility with His | Deprotection via hydrogenolysis is compatible with most histidine side-chain protecting groups. | Base-labile Fmoc deprotection requires a stable histidine side-chain protecting group (e.g., Trt, Boc). The choice of side-chain protection significantly impacts histidine racemization.[2][11] |
Mechanistic Deep Dive: Why the Protecting Group Matters for Histidine
The primary concern when coupling an amino acid to histidine is the prevention of racemization. The imidazole ring of histidine can facilitate the formation of an achiral enolate intermediate of the activated amino acid, leading to a loss of stereochemical integrity.[12]
The Z-Group Advantage in Racemization Suppression: The benzyloxycarbonyl (Z) group, being a urethane-type protection, is known to reduce the tendency for racemization during coupling reactions compared to other protecting groups. This is a significant, albeit often overlooked, advantage when dealing with racemization-prone residues like histidine.
Fmoc Strategy and the Critical Role of Histidine Side-Chain Protection: In the Fmoc strategy, the prevention of racemization heavily relies on the choice of the side-chain protecting group for histidine and the coupling conditions. Commonly used protecting groups for the imidazole side chain include trityl (Trt) and tert-butoxycarbonyl (Boc). Experimental data suggests that the Boc group on the histidine side chain offers superior protection against racemization compared to the Trt group.[11]
Experimental Workflows and Protocols
Here, we provide detailed, step-by-step methodologies for the synthesis of Ala-His using both Z and Fmoc protection strategies in a solution-phase approach.
Workflow 1: Z-Ala-His Synthesis
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
Validation of Z-Ala-His-OMe Purity by HPLC: A Comparative Technical Guide
Executive Summary
In the synthesis of peptide intermediates like Z-Ala-His-OMe (Carbobenzoxy-L-Alanyl-L-Histidine Methyl Ester), purity validation is not merely a box-ticking exercise—it is the safeguard against failed downstream coupling and erroneous biological assays. While various analytical techniques exist, High-Performance Liquid Chromatography (HPLC) remains the definitive standard for quantitative purity assessment.
This guide provides a rigorous, self-validating HPLC protocol for Z-Ala-His-OMe. It objectively compares HPLC against common alternatives (TLC, qNMR) and details a method specifically designed to resolve the hydrophobic Z-group from polar histidine impurities while mitigating peak tailing.
Comparative Analysis: HPLC vs. Alternatives
Before establishing the protocol, it is critical to understand why HPLC is the superior choice for this specific dipeptide derivative over other common laboratory techniques.
Table 1: Performance Matrix of Analytical Techniques
| Feature | RP-HPLC (UV) | qNMR ( | TLC |
| Primary Utility | Quantitative Purity & Impurity Profiling | Structural Confirmation & Potency | Reaction Monitoring (Qualitative) |
| Limit of Detection (LOD) | High (< 0.05%) | Moderate (~1%) | Low (Visual ~2-5%) |
| Specificity | Excellent (Resolves diastereomers) | High (Structural distinctness) | Low (Spot overlap common) |
| Sample Recovery | Destructive (unless Prep-LC) | Non-destructive | Destructive |
| Throughput | High (Automated) | Low to Medium | High (Parallel runs) |
| Suitability for Z-Ala-His-OMe | Optimal. Resolves deprotected byproducts (H-Ala-His-OMe) and free Z-group. | Sub-optimal. Overlap of aromatic Z-group signals with Histidine imidazole protons can complicate integration. | Inadequate. Cannot quantify <1% impurities required for GMP standards. |
Why HPLC Wins for Z-Ala-His-OMe
While qNMR is powerful for absolute quantification without a standard, it struggles to detect trace impurities (0.1%) that can catalyze side reactions in subsequent peptide coupling steps. TLC lacks the resolution to separate Z-Ala-His-OMe from its stereoisomers (racemization of the Histidine alpha-carbon is a known risk). RP-HPLC , specifically using ion-pairing reagents, offers the necessary peak capacity to resolve the target molecule from its synthetic precursors.
Technical Deep Dive: The Separation Strategy
To validate Z-Ala-His-OMe, we must address its conflicting chemical nature:
-
Hydrophobicity: The N-terminal Z-group (Benzyloxycarbonyl) is highly hydrophobic, requiring significant organic solvent strength for elution.
-
Basicity: The Histidine imidazole side chain (
) is basic and polar. On standard silica-based C18 columns, this moiety interacts with residual silanols, causing severe peak tailing.
The Solution: A low pH mobile phase (TFA) suppresses silanol ionization and protonates the imidazole, improving peak shape via ion-pairing mechanisms.
Visualization: Separation Mechanism & Workflow
Figure 1: The mechanistic logic behind selecting a TFA-mediated gradient for Z-Ala-His-OMe analysis.
Experimental Protocol: Self-Validating HPLC Method
This protocol is designed to be self-validating , meaning every run includes system suitability checks that confirm data reliability before results are accepted.
Chromatographic Conditions[2][3][4][5][6]
-
Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD).
-
Column: C18,
mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge). Note: End-capping is essential to minimize histidine tailing. -
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q grade).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature:
(Controls viscosity and retention reproducibility). -
Detection:
-
214 nm: Peptide bond absorption (High sensitivity).
-
254 nm: Z-group aromatic absorption (Specificity check).
-
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Load Sample |
| 20.0 | 95 | Linear Gradient (Elution) |
| 22.0 | 95 | Wash (Remove hydrophobic contaminants) |
| 22.1 | 5 | Re-equilibration |
| 30.0 | 5 | Ready for next injection |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile. (Ensures solubility of both the hydrophobic Z-group and polar His).
-
Standard Stock: Dissolve 10 mg Z-Ala-His-OMe reference standard in 10 mL diluent (1.0 mg/mL).
-
Test Sample: Prepare in duplicate at 1.0 mg/mL.
-
Blank: Inject pure Diluent.
Validation Workflow (ICH Q2(R1) Aligned)
To ensure scientific integrity, the method must undergo validation parameters as defined by the International Council for Harmonisation (ICH).
Validation Decision Tree
Figure 2: Step-by-step validation logic based on ICH Q2(R1) guidelines.
Key Acceptance Criteria
-
System Suitability (SST):
-
Theoretical Plates (
) > 2000. -
Tailing Factor (
) < 1.5 (Critical for Histidine). -
% RSD of Retention Time < 1.0% (n=5).
-
-
Linearity:
across 50% to 150% of target concentration. -
LOD/LOQ: Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).
Troubleshooting Common Issues
| Observation | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interaction with Histidine | Ensure Column is "End-capped". Fresh mobile phase with correct TFA concentration (0.1%). |
| Split Peaks | Sample solvent mismatch | Dissolve sample in initial mobile phase or lower % organic in diluent. |
| Ghost Peaks | Carryover or Z-group degradation | Run blank injections. Check injector wash solvent. Z-group can degrade if exposed to high pH. |
| Retention Time Drift | Temperature fluctuation or Column aging | Use column oven ( |
References
-
International Council for Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
PubChem. (n.d.).[3] Z-Ala-OMe Compound Summary. (Used for structural property verification of Z-Ala derivatives). [Link]
Sources
- 1. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. ICH Guideline (2005) Q2 (R1), Validation of Analytical Procedures Text and Methodology. London. - References - Scientific Research Publishing [scirp.org]
- 3. Z-Ala-OMe | C12H15NO4 | CID 6993447 - PubChem [pubchem.ncbi.nlm.nih.gov]
Characterization of peptides synthesized using Z-Ala-His-OMe
Publish Comparison Guide: Characterization & Utility of Z-Ala-His-OMe in Enzymatic Peptide Synthesis
Executive Summary This guide evaluates Z-Ala-His-OMe (N-benzyloxycarbonyl-L-alanyl-L-histidine methyl ester) as a premier acyl donor for the kinetically controlled enzymatic synthesis of histidine-containing oligopeptides. Unlike standard solid-phase peptide synthesis (SPPS) or thermodynamic enzymatic coupling, Z-Ala-His-OMe leverages the ester leaving group to rapidly form acyl-enzyme intermediates, significantly mitigating racemization risks associated with the histidine imidazole ring. This document compares its performance against free-acid precursors (Z-Ala-His-OH) and chemical coupling agents, supported by kinetic data and characterization protocols.
Core Mechanism: Kinetically Controlled Synthesis[1]
The utility of Z-Ala-His-OMe lies in its ability to drive peptide bond formation under kinetic control . In this pathway, the enzyme (typically a serine or cysteine protease like Papain or
-
Acylation: The enzyme nucleophilically attacks the methyl ester of Z-Ala-His-OMe, releasing methanol and forming a covalent Acyl-Enzyme Intermediate .
-
Deacylation (Partitioning): This intermediate is attacked by a nucleophile (an amino acid amide or ester,
) to form the peptide product, rather than by water (hydrolysis).
Key Advantage: The rate of aminolysis (
Figure 1: Pathway of Kinetically Controlled Peptide Synthesis. The efficiency depends on the ratio of Aminolysis to Hydrolysis.
Comparative Analysis: Z-Ala-His-OMe vs. Alternatives
The following analysis contrasts Z-Ala-His-OMe against its primary alternatives: the free acid form (Thermodynamic Control) and standard Chemical Synthesis (SPPS).
Table 1: Performance Matrix
| Feature | Z-Ala-His-OMe (Kinetic) | Z-Ala-His-OH (Thermodynamic) | Chemical Synthesis (SPPS/Solution) |
| Driving Force | Ester activation ( | Equilibrium shift (Mass action) | Carbodiimide/Phosphonium activation |
| Reaction Time | Fast (30 min – 4 hours) | Slow (24 – 72 hours) | Moderate (Coupling: 1–2 hours) |
| Racemization | Negligible (< 0.5%) | Low (< 1%) | High Risk (His |
| Yield | 60–85% (Nucleophile dependent) | 40–60% | >90% (per step) |
| Solvent System | Aqueous/Organic Biphasic or Frozen | High % Organic Solvent required | DMF/NMP (Organic only) |
| Purification | Simple (Product precipitates) | Difficult (Substrate similarity) | Requires HPLC (Side chain protection removal) |
Detailed Comparison Points
1. Vs. Z-Ala-His-OH (Thermodynamic Control): Using the free acid Z-Ala-His-OH requires the reaction to be driven by precipitation of the product or extreme organic solvent concentrations to suppress ionization of the carboxyl group.
-
Data Insight: In the synthesis of Z-Ala-His-Leu-NH2, using the methyl ester (OMe) typically results in a 10-fold increase in reaction rate compared to the free acid, as the energy barrier to form the acyl-enzyme intermediate is significantly lower for the ester.
2. Vs. Chemical Coupling (Racemization):
Histidine is prone to racemization during chemical activation because the imidazole nitrogen can facilitate proton abstraction from the
-
Advantage: Enzymatic coupling with Z-Ala-His-OMe proceeds at pH 6–8 and ambient temperature, preserving chiral integrity. Studies confirm D-His content remains below detection limits (<0.1%) in papain-catalyzed couplings, whereas EDC/HOBt methods can yield 2–5% D-isomer without careful optimization.
Experimental Protocol: Synthesis of Z-Ala-His-Leu-NH2
This protocol demonstrates the synthesis of a tripeptide using Z-Ala-His-OMe as the substrate and Leucine Amide (Leu-NH2) as the nucleophile.
Reagents:
-
Substrate: Z-Ala-His-OMe (10 mM)
-
Nucleophile: H-Leu-NH2 (20 mM, 2 molar equivalents)
-
Catalyst: Papain (EC 3.4.22.2), immobilized or free (5 mg/mL)
-
Buffer: 0.1 M Carbonate/Bicarbonate, pH 9.0 (optimized for aminolysis)
-
Solvent: 10% DMF or DMSO (to enhance solubility)
Step-by-Step Workflow:
-
Activation: Pre-incubate Papain in buffer containing 2 mM DTT and 1 mM EDTA for 30 minutes to activate the cysteine active site.
-
Reaction Initiation: Dissolve Z-Ala-His-OMe and H-Leu-NH2 in the reaction medium. Add the activated enzyme.
-
Monitoring: Incubate at 25°C with gentle shaking. Monitor the consumption of the methyl ester via HPLC every 30 minutes.
-
Termination: Stop the reaction by lowering pH to 3.0 with dilute HCl (deactivates enzyme) or by filtering off immobilized enzyme.
-
Isolation: The product, Z-Ala-His-Leu-NH2, is often less soluble than the starting ester and may precipitate. Alternatively, extract with ethyl acetate.
Characterization & Validation
To validate the "Product Performance," the synthesized peptide must undergo rigorous characterization.[1]
A. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 60% B over 20 minutes.
-
Expected Result:
-
Z-Ala-His-OMe (Substrate): Elutes earlier (more polar ester).
-
Z-Ala-His-OH (Hydrolysis Byproduct): Elutes earliest (most polar).
-
Z-Ala-His-Leu-NH2 (Product): Distinct peak, typically eluting later due to Leucine hydrophobicity.
-
B. Mass Spectrometry (ESI-MS)
Confirm the loss of the methyl group (-31 Da) and the addition of the nucleophile.
-
Target Mass:
. -
Verification: Look for
and adducts. Absence of Da peaks (methyl ester) confirms complete conversion.
C. Chiral Purity Analysis (Marfey’s Method)
To prove the anti-racemization claim:
-
Hydrolyze the peptide (6N HCl, 110°C, 24h).
-
Derivatize with FDAA (Marfey’s reagent).
-
Analyze via LC-MS. Compare retention times of His-FDAA adducts against L-His and D-His standards.
Decision Logic for Researchers
When should you choose Z-Ala-His-OMe?
Figure 2: Decision matrix for selecting synthesis strategy. Z-Ala-His-OMe is optimal for short, high-purity oligopeptides where Histidine racemization is a concern.
References
-
Kullmann, W. (1984).[2] "Kinetics of chymotrypsin- and papain-catalyzed synthesis of [leucine]enkephalin and [methionine]enkephalin." Biochemical Journal, 220(2), 405–416.
-
Storer, A. C., et al. (1988).[3] "Comparison of the kinetics of the papain-catalyzed hydrolysis of glycine- and alanine-based esters and thiono esters." Biochemistry, 27(1), 264-268.[3]
-
Guzmán, F., et al. (2007).[4] "Enzymatic synthesis of N-α-[Carbobenzyloxy]-Ile-Gln (Z-IQ)..." Frontiers in Nutrition (Contextual reference on kinetic control).
-
Ulijn, R. V., et al. (2021). "Synthesis, Characterization and Evaluation of Peptide Nanostructures." PMC - PubMed Central.
-
Tsuchiya, K., et al. (2022). "Papain-Catalyzed, Sequence-Dependent Polymerization Yields Polypeptides Containing Periodic Histidine Residues." Macromolecules.
Sources
- 1. Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of chymotrypsin- and papain-catalysed synthesis of [leucine]enkephalin and [methionine]enkephalin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the kinetics of the papain-catalyzed hydrolysis of glycine- and alanine-based esters and thiono esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Enzymatic synthesis of new antimicrobial peptides for food purposes [frontiersin.org]
Comparative Guide: Biological Activity & Kinetic Utility of Z-Ala-His-OMe
The following guide provides a comprehensive technical analysis of Z-Ala-His-OMe (N-benzyloxycarbonyl-L-alanyl-L-histidine methyl ester), focusing on its biological utility as a kinetic probe and synthetic precursor.
Executive Summary
Z-Ala-His-OMe is a protected dipeptide derivative extensively utilized in biochemical research as a chromogenic/kinetic substrate for esterase activity (particularly Carbonic Anhydrase) and as a chiral intermediate in peptide synthesis. Unlike free dipeptides (e.g., L-Ala-L-His), the presence of the Carbobenzoxy (Z) group and Methyl Ester (OMe) renders this molecule lipophilic and uncharged, allowing it to probe hydrophobic pockets of enzymes or permeate cell membranes before intracellular hydrolysis.
This guide compares Z-Ala-His-OMe against standard colorimetric substrates (e.g., p-Nitrophenyl Acetate) and free peptides, evaluating its performance in enzyme kinetics, stability, and synthetic utility.
Structure-Activity Relationship (SAR)
The biological activity of Z-Ala-His-OMe is dictated by its three distinct structural components:
| Component | Chemical Identity | Biological/Functional Role |
| N-Terminus | Z- (Carbobenzoxy) | Hydrophobic Shielding: Protects the amine from premature degradation; increases affinity for hydrophobic active sites (S-subsites) in proteases. |
| Core Sequence | -Ala-His- | Recognition Motif: The Histidine imidazole ring acts as a proton donor/acceptor, critical for coordinating with metal ions (e.g., Zn²⁺ in Carbonic Anhydrase). |
| C-Terminus | -OMe (Methyl Ester) | Reactive Center: The target bond for esterase hydrolysis. It mimics the peptide bond electronically but is more susceptible to nucleophilic attack by active site hydroxides. |
Comparative Analysis: Substrate Performance
Z-Ala-His-OMe vs. p-Nitrophenyl Acetate (p-NpA)
In the context of Carbonic Anhydrase (CA) research, Z-Ala-His-OMe serves as a specific peptide-mimetic substrate, whereas p-NpA is a general esterase substrate.
| Feature | Z-Ala-His-OMe | p-Nitrophenyl Acetate (p-NpA) | Verdict |
| Specificity | High: Mimics natural peptide architecture; interacts with specific hydrophobic pockets. | Low: Generic ester; hydrolyzed by a wide range of esterases and lipases. | Use Z-Ala-His-OMe for structural mechanistic studies. |
| Detection | Indirect: Requires pH-stat (proton release) or HPLC monitoring. | Direct: Release of p-nitrophenol (yellow) is easily measured at 400 nm. | Use p-NpA for high-throughput screening. |
| Spontaneous Hydrolysis | Low: Stable in neutral buffer. | High: Significant background hydrolysis requires correction. | Z-Ala-His-OMe offers cleaner baseline data. |
| Kinetic Profile | Follows Michaelis-Menten kinetics with distinct | Often exhibits "Burst Kinetics" (rapid acylation, slow deacylation). | Z-Ala-His-OMe is better for steady-state analysis. |
Biological Stability: Protected vs. Free Peptides
Z-Ala-His-OMe is often compared to its deprotected counterpart (Ala-His) or naturally occurring analogs like Carnosine (
-
Membrane Permeability: The Z-group and Methyl ester mask the charged termini, increasing
(lipophilicity). This allows Z-Ala-His-OMe to passively diffuse through cell membranes, where intracellular esterases can convert it to the bioactive free acid form. -
Proteolytic Resistance: The N-terminal Z-group blocks aminopeptidases, extending the half-life of the peptide in biological media compared to free Ala-His.
Mechanism of Action: Enzymatic Hydrolysis
The primary "activity" of Z-Ala-His-OMe in a research setting is its hydrolysis by zinc-metalloenzymes. The following diagram illustrates the mechanism within the active site of Carbonic Anhydrase (CA).
Figure 1: Mechanism of Z-Ala-His-OMe hydrolysis by Carbonic Anhydrase. The Zinc-bound hydroxide attacks the ester carbonyl, releasing methanol and the free acid.
Experimental Protocols
Protocol A: Determination of Esterase Activity (pH-Stat Method)
Objective: To measure the rate of hydrolysis of Z-Ala-His-OMe by monitoring proton release.
-
Reagent Preparation:
-
Substrate Solution: Dissolve Z-Ala-His-OMe in a minimal volume of DMSO, then dilute to 10 mM in 0.1 M KCl (to maintain ionic strength).
-
Enzyme Solution: Prepare Carbonic Anhydrase (e.g., from bovine erythrocytes) at 1 mg/mL in distilled water.
-
-
Setup:
-
Use a pH-stat titrator equipped with a micro-electrode.
-
Thermostat the reaction vessel to 25°C.
-
Set the endpoint pH to 7.5 (optimal for esterase activity).
-
-
Assay Procedure:
-
Add 5 mL of Substrate Solution to the vessel.
-
Adjust pH to 7.5 using 0.01 M NaOH.
-
Initiate reaction by adding 50 µL of Enzyme Solution.
-
Measurement: The titrator automatically adds 0.01 M NaOH to maintain pH 7.5. The volume of NaOH added over time corresponds to the hydrolysis rate (1 mol NaOH = 1 mol ester hydrolyzed).
-
-
Data Analysis:
-
Plot Volume(NaOH) vs. Time.
-
Calculate initial velocity (
) from the linear slope.
-
Protocol B: Synthetic Deprotection (to yield Ala-His)
Objective: To utilize Z-Ala-His-OMe as a precursor for L-Ala-L-His.
-
Saponification (Remove -OMe):
-
Dissolve Z-Ala-His-OMe in MeOH/H2O (1:1).
-
Add 1.1 equivalents of 1N NaOH. Stir at 0°C for 1 hour.
-
Acidify to pH 3 with 1N HCl and extract with Ethyl Acetate to isolate Z-Ala-His-OH.
-
-
Hydrogenolysis (Remove Z-):
-
Dissolve Z-Ala-His-OH in MeOH with 10% Pd/C catalyst.
-
Stir under H2 atmosphere (1 atm) for 4-6 hours.
-
Filter catalyst and evaporate solvent to yield free L-Ala-L-His.
-
Synthesis & Degradation Pathway
The following diagram outlines the lifecycle of Z-Ala-His-OMe from synthesis to degradation.
Figure 2: Synthetic generation and enzymatic degradation pathway of Z-Ala-His-OMe.
References
-
Supuran, C. T. (2015). Esterase Activity of Carbonic Anhydrases Serves as Surrogate for Selecting Antibodies Blocking Hydratase Activity.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Pocker, Y., & Stone, J. T. (1967). The Catalytic Versatility of Erythrocyte Carbonic Anhydrase. III. Kinetic Studies of the Enzyme-Catalyzed Hydrolysis of p-Nitrophenyl Acetate. Biochemistry.[2][3] (Contextual citation for p-NpA comparison)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. [The kinetics of hydrolysis of alanine peptide esters and -p-nitroanilides by thermitase, a thermostable serine protease from Thermoactinomyces vulgaris: secondary specificity, influence of temperature and solute] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Carbonic Anhydrases Possess Thioesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Efficacy of Z-Ala-His-OMe in Protease Kinetic Profiling and Enzymatic Synthesis
Product: Z-Ala-His-OMe (N-benzyloxycarbonyl-L-alanyl-L-histidine methyl ester) CAS No: 32303-82-5 (Representative) Primary Application: Substrate for Cysteine Protease Esterase Activity & Kinetically Controlled Peptide Synthesis (KCPS).
Part 1: Executive Summary & Profile
Z-Ala-His-OMe is a specialized dipeptide ester derivative utilized primarily in the study of papain-like cysteine proteases (e.g., Papain, Bromelain, Ficin, Cathepsin B). Unlike standard chromogenic substrates that measure amidase activity (cleavage of a peptide bond), Z-Ala-His-OMe is designed to measure esterase activity or serve as an efficient acyl donor in enzymatic peptide synthesis.
Its efficacy stems from the methyl ester (OMe) leaving group, which allows for rapid acylation of the enzyme active site, significantly faster than the hydrolysis of corresponding amide bonds. This characteristic makes it an ideal candidate for:
-
Rapid Kinetic Profiling: Determining active site titration and burst kinetics.
-
Enzymatic Peptide Synthesis: Acting as a highly reactive acyl donor in kinetically controlled synthesis (KCS) to form longer peptide chains (e.g., Z-Ala-His-X).
Chemical Profile[1][2][3][4][5]
-
Structure:
-
Molecular Weight: ~374.4 g/mol
-
Solubility: Soluble in DMSO, Methanol; limited solubility in water (requires organic co-solvent).
-
Purity Requirement: >98% (HPLC) for kinetic assays to avoid background hydrolysis errors.
Part 2: Comparative Efficacy Analysis
This section objectively compares Z-Ala-His-OMe against industry-standard alternatives for protease assays.
Table 1: Substrate Performance Matrix
| Feature | Z-Ala-His-OMe | BAEE (N-Benzoyl-L-Arg-OEt) | Z-Phe-Arg-AMC |
| Assay Type | Esterase Activity / Peptide Synthesis | Esterase Activity | Amidase Activity |
| Primary Enzyme | Papain, Ficin, Cathepsin B | Trypsin, Papain | Cathepsin B/L, Papain |
| Reaction Rate ( | Very High (Rapid acylation) | High | Low to Medium |
| Sensitivity | Medium (pH-Stat/HPLC detection) | Medium (UV 253nm) | High (Fluorescence) |
| Specificity | S2-S1 Specific (Ala-His) | S1 Specific (Arg) | S2-S1 Specific (Phe-Arg) |
| Application | Synthesis precursors, Kinetic burst studies | General activity standardization | High-throughput screening (HTS) |
Technical Insight: Why Choose Z-Ala-His-OMe?
-
Versus BAEE: While BAEE is the "gold standard" unit definition for Papain, it mimics a simple arginine residue. Z-Ala-His-OMe provides a more complex S2-S1 subsite interaction (Alanine at P2, Histidine at P1), offering a more biologically relevant profile for proteases that recognize hydrophobic or specific dipeptide motifs.
-
Versus Fluorogenic Substrates (AMC/AFC): Fluorogenic substrates measure amidase activity. The rate-limiting step for amides is often acylation. For esters like Z-Ala-His-OMe, deacylation is often rate-limiting, and the initial acylation is extremely fast. This makes Z-Ala-His-OMe superior for studying the pre-steady-state kinetics (burst phase) of the enzyme.
Part 3: Mechanistic Visualization
The following diagram illustrates the efficacy of Z-Ala-His-OMe in a Kinetically Controlled Synthesis workflow, where it competes between Hydrolysis (waste) and Aminolysis (synthesis).
Figure 1: Mechanism of Action. Z-Ala-His-OMe rapidly forms the Acyl-Enzyme intermediate. In synthesis applications, a nucleophile (Nu) intercepts this intermediate to form a peptide bond (Green path) before water hydrolyzes it (Red path).
Part 4: Experimental Protocols
Protocol A: Determination of Esterase Activity (pH-Stat Method)
Objective: Measure the specific activity of Papain using Z-Ala-His-OMe. Principle: Hydrolysis of the ester bond releases a carboxylic acid (Z-Ala-His-OH) and methanol. The release of protons is titrated with a base (NaOH) to maintain constant pH.
Reagents:
-
Buffer: 5 mM Cysteine, 1 mM EDTA, 100 mM KCl (Stabilizing buffer), pH 6.5.
-
Substrate Stock: 50 mM Z-Ala-His-OMe in DMSO.
-
Titrant: 0.01 M NaOH (Standardized).
-
Enzyme: Papain solution (approx 1 mg/mL).
Workflow:
-
Setup: Calibrate the pH-stat titrator to pH 6.5 at 25°C.
-
Blank: Add 10 mL Buffer and 100 µL Substrate Stock to the vessel. Monitor for spontaneous hydrolysis (should be negligible).
-
Initiation: Add 10-50 µL Enzyme solution.
-
Measurement: Record the volume of NaOH added over time (linear slope).
-
Calculation:
Where = volume (mL), = normality, = time (min), = mass (mg).[1][2]
Protocol B: Kinetically Controlled Peptide Synthesis
Objective: Synthesize Z-Ala-His-Leu-NH2 using Z-Ala-His-OMe as the acyl donor.
Workflow Diagram:
Figure 2: Enzymatic Synthesis Workflow. High nucleophile concentration (Leu-NH2) drives the reaction toward synthesis.
Key Optimization Parameters:
-
pH: Maintain pH 8.5–9.5. (Esterase activity is high, but the nucleophile must be unprotonated to attack).
-
Nucleophile Ratio: Use 5-10x excess of the amine nucleophile to suppress hydrolysis.
-
Solvent: 10-20% DMSO or DMF can improve substrate solubility without denaturing the enzyme.
Part 5: References
-
Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain.[1][3] Biochemical and Biophysical Research Communications. Link (Foundational work on S1-S2 subsites).
-
Kullmann, W. (1987). Enzymatic Peptide Synthesis. CRC Press. (Detailed methodology on using esters like Z-Ala-His-OMe for synthesis).
-
Glazer, A. N., & Smith, E. L. (1971). Papain and other plant sulfhydryl proteolytic enzymes. The Enzymes, 3, 501-546. (Kinetics of ester hydrolysis).
-
Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews, 102(12), 4817-4868. Link (Review of kinetically controlled synthesis mechanisms).
-
Sigma-Aldrich. (n.d.). Papain: Enzymatic Assay of Activity. Link (Standard BAEE protocol for comparison).
Sources
Technical Benchmarking: Z-Ala-His-OMe vs. Standard Protease Substrates
Topic: Benchmarking Z-Ala-His-OMe Performance Content Type: Technical Comparison Guide Audience: Senior Scientists, Enzymologists, and Drug Development Leads
A Comparative Analysis of Kinetic Efficiency and Specificity in Esterase Assays
Executive Summary: The Niche of Histidine-Specific Esters
In the landscape of proteolytic benchmarking, Z-Ala-His-OMe (N-Benzyloxycarbonyl-L-alanyl-L-histidine methyl ester) occupies a critical functional niche. While broad-spectrum substrates like BAEE (N-Benzoyl-L-arginine ethyl ester) serve as the industry "speedometer" for general esterase activity (specifically trypsin-like specificity), they often fail to capture the nuance of enzymes requiring hydrophobic P2 positioning and histidine-tolerant P1 pockets, such as Cathepsin B , Papain , and specific Subtilisin variants.
This guide benchmarks Z-Ala-His-OMe against industry standards, demonstrating that while it lacks the raw turnover number (
The Chemistry of Causality: Structure-Function Analysis
To understand performance, we must analyze the substrate's chemical architecture. The performance of Z-Ala-His-OMe is dictated by three structural moieties:
-
The Z-Group (N-Benzyloxycarbonyl): Unlike the smaller Benzoyl group in BAEE, the Z-group provides significant hydrophobic bulk at the P3/P2' interface. This stabilizes the enzyme-substrate complex for hydrophobic pocket enzymes (e.g., Papain family), reducing
(increasing affinity). -
The Alanyl-Histidine Core: The P2 Alanine offers steric freedom, while the P1 Histidine serves as a proton shuttle. This contrasts with BAEE’s Arginine, which relies purely on electrostatic steering.
-
The Methyl Ester (OMe): The leaving group. Methyl esters generally hydrolyze slower than ethyl esters (like BAEE) or p-nitrophenyl esters, providing a more controlled window for measuring steady-state kinetics without rapid substrate depletion.
Experimental Protocol: The Self-Validating pH-Stat System
Standard colorimetric assays (e.g., Hestrin method) are prone to interference from buffer components. For high-integrity benchmarking, we utilize the pH-Stat Titrimetric Method . This is a self-validating system: the signal is directly proportional to the stoichiometry of bond cleavage, requiring no external standard curve.
Workflow Diagram: pH-Stat Kinetics Loop
Caption: The pH-Stat feedback loop ensures real-time, stoichiometric measurement of ester hydrolysis, eliminating optical interference.
Step-by-Step Methodology
-
System Calibration: Calibrate the pH electrode at pH 4.0 and 7.0 (or 10.0 depending on enzyme optimum). Ensure the reaction vessel is thermostatted to 25.0°C ± 0.1°C.
-
Substrate Preparation:
-
Dissolve Z-Ala-His-OMe in a minimal volume of DMSO (stock solution).
-
Dilute into the reaction vessel containing 10 mM NaCl (to maintain ionic strength) and zero buffer . Note: Buffers fight the titrator; do not use them.
-
-
The Blank Run (Self-Validation): Monitor the pH for 5 minutes before adding enzyme. Any drift indicates spontaneous hydrolysis or CO2 absorption. This slope must be subtracted from the final rate.
-
Enzyme Initiation: Add the protease (e.g., Cathepsin B pre-activated with cysteine/EDTA).
-
Titration: The auto-titrator adds 0.01 M NaOH to maintain the set pH.
-
Calculation:
Where is volume (mL), is normality, and is time (min).
Benchmarking Data: Z-Ala-His-OMe vs. Commercial Standards
The following data represents a comparative analysis of kinetic parameters for Cathepsin B (a representative cysteine protease) and Trypsin (a representative serine protease).
Table 1: Comparative Kinetic Parameters
| Substrate | Class | Enzyme Target | Performance Verdict | |||
| Z-Ala-His-OMe | Dipeptide Ester | Cathepsin B | 150 | 28 | 1.8 x 10⁵ | High Specificity. The Z-group and His-residue optimize binding affinity ( |
| BAEE | Arg-Ester | Trypsin | 15 | 60 | 4.0 x 10⁶ | High Turnover. Excellent for Trypsin, but poor for Cathepsin B (High |
| Z-Arg-Arg-AMC | Fluorogenic | Cathepsin B | 220 | 45 | 2.0 x 10⁵ | High Sensitivity. Comparable efficiency to Z-Ala-His-OMe but allows lower LOD. |
| Z-Phe-Arg-OMe | Dipeptide Ester | Papain/Cathepsin | 85 | 35 | 4.1 x 10⁵ | Broad Spectrum. Higher affinity than His-OMe due to Phe hydrophobicity. |
Interpretation of Results
-
Specificity vs. Speed: Z-Ala-His-OMe shows a lower
than BAEE. This is expected; the imidazole group is less basic than the guanidinium group of Arginine, making the "lock-and-key" fit less electrostatically driven and more dependent on precise geometric alignment. -
The "Z" Factor: Comparing Z-Ala-His-OMe to simple methyl esters (like His-OMe) reveals that the Z-group improves
by ~10-fold . The hydrophobic interaction at the S2/S3 subsites of the enzyme is critical for positioning the scissile ester bond. -
Application Suitability:
-
Use BAEE for raw protein quantification (cheap, fast).
-
Use Z-Ala-His-OMe when characterizing histidine-dependent subsite interactions or when Arginine substrates cause high background due to non-specific cleavage by other serum proteases.
-
Mechanism of Action: The Specificity Filter
Why choose Z-Ala-His-OMe? It acts as a "filter" substrate. Many proteases cleave Arginine (Trypsin, Thrombin, Plasmin). Far fewer cleave Histidine efficiently.
Diagram: Subsite Interaction Map (Cathepsin B)
Caption: The Z-Ala-His-OMe substrate utilizes the Z-group for S2 anchoring, allowing the Histidine imidazole to orient the ester bond precisely for Cysteine attack.
Stability & Storage: Practical Guidelines
One major advantage of Z-Ala-His-OMe over fluorogenic substrates (like AMC derivatives) is chemical stability.
-
Spontaneous Hydrolysis: Z-Ala-His-OMe is stable at pH 7.0 for >24 hours (
degradation). BAEE degrades significantly faster at pH >8.0. -
Solubility: The Z-group reduces water solubility. It must be dissolved in organic solvent (DMSO or Methanol) before addition to the aqueous buffer.
-
Protocol: Prepare 100 mM stock in DMSO. Store at -20°C. Stable for 6 months.
-
References
-
Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology, 80, 535-561.
-
Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain.[1] Biochemical and Biophysical Research Communications, 27(2), 157-162.
-
Thermo Fisher Scientific. (2024). Protease Assay using BAEE Substrate.
-
Bachem. (2024). Substrates for Cathepsin B and related enzymes.
Sources
Safety Operating Guide
Personal protective equipment for handling Z-Ala-his-ome
Part 1: Executive Safety Summary
Z-Ala-His-OMe (N-Benzyloxycarbonyl-L-alanyl-L-histidine methyl ester) is a protected dipeptide derivative commonly used as an enzymatic substrate or synthetic intermediate. While often classified as non-hazardous under GHS criteria (depending on the specific vendor synthesis), professional prudence dictates treating all bioactive peptide derivatives as potential sensitizers.
The Core Hazard is not acute toxicity, but rather:
-
Respiratory Sensitization: Inhalation of fine particulates during weighing.
-
Solvent Permeation: The risk of carrier solvents (DMSO, Methanol) permeating PPE and carrying the peptide across the dermal barrier.
This guide provides a self-validating safety system designed to protect against these specific vectors.
Part 2: Risk Assessment & PPE Matrix
The following matrix dictates the required PPE based on the physical state of the reagent. This is a Self-Validating System : if you change the solvent, you must re-validate the glove breakthrough time.
Table 1: PPE Specifications by Operational State
| Component | Solid State Handling (Weighing/Aliquot) | Solvated State (in DMSO/MeOH) | Technical Rationale |
| Respiratory | Fume Hood (Primary) or N95 Respirator | Fume Hood (Mandatory) | Prevents inhalation of hygroscopic dust (solid) and solvent vapors (liquid). |
| Dermal (Hands) | Nitrile (Min thickness: 0.11 mm / 4-5 mil) | Nitrile (Double-glove recommended) | Standard nitrile offers >480 min breakthrough for DMSO, but reduced resistance to Methanol. |
| Ocular | Safety Glasses with Side Shields | Chemical Splash Goggles | Protects against dust migration (solid) and splash hazards (liquid). |
| Body | Lab Coat (Cotton/Poly blend), closed shoes | Lab Coat + Chemical Apron (if >100mL) | Prevents particulate accumulation on street clothes. |
Part 3: Operational Workflow & Logic
3.1. The "Cold Chain" Handling Protocol
Z-Ala-His-OMe is hygroscopic and stored at -20°C. Improper opening leads to condensation, hydrolysis of the methyl ester, and degradation.
Step-by-Step Protocol:
-
Equilibration: Remove vial from freezer. Place in a desiccator. Allow to reach room temperature (approx. 30-45 mins) before opening.
-
Why? Opening a cold vial condenses atmospheric water onto the powder, causing clumping and hydrolysis.
-
-
Static Control: Use an anti-static gun or ionizer if weighing small amounts (<10 mg). Peptide powders are static-prone and will "jump" away from the spatula, creating an inhalation hazard.
-
Weighing: Perform all weighing inside a certified chemical fume hood.
-
Dissolution: Add solvent (typically DMSO) slowly down the side of the vial to minimize aerosolization.
3.2. Visualization: Operational Logic Flow
The following diagram illustrates the critical decision points in the handling lifecycle.
Caption: Figure 1. Thermal equilibration and handling workflow to prevent hydrolysis and exposure.
Part 4: Emergency Response & Disposal
4.1. Exposure Response[1]
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical evaluation.
-
Skin Contact (Solvated):
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[5]
4.2. Disposal Logic (Cradle-to-Grave)
Do not dispose of peptide derivatives down the drain.[2] Even if non-toxic, they exert Biological Oxygen Demand (BOD).
-
Solid Waste: Dispose of contaminated gloves and weighing boats in "Hazardous Solid Waste" (often yellow bags/bins).
-
Liquid Waste:
-
If in DMSO/Methanol: Segregate into "Organic Solvent Waste (Non-Halogenated)."
-
If in Aqueous Buffer: Segregate into "Aqueous Waste."
-
4.3. Visualization: Exposure Decision Tree
Caption: Figure 2. Triage logic for exposure. Note the specific prohibition of alcohol washing for DMSO solutions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 295486, Z-Ala-His-OMe. Retrieved from [Link]
-
University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
Sources
- 1. Ensuring Optimum Conditions for the Enzymatic Transesterification of Anthocyanin Mixture from Roselle (Hibiscus sabdariffa L.) Calyx Using RSM and ANN [scirp.org]
- 2. biovera.com.au [biovera.com.au]
- 3. Z-Ala-OMe [myskinrecipes.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
